Technical Documentation Center

4-Methoxy-5-nitro-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methoxy-5-nitro-1H-imidazole
  • CAS: 68019-78-3

Core Science & Biosynthesis

Foundational

The Pharmacodynamic Architecture of 4-Methoxy-5-Nitro-1H-Imidazole in Anaerobic Bacteria

Executive Summary The development of targeted antimicrobials requires a precise understanding of how chemical structure dictates biological activation. 5-nitroimidazoles represent a cornerstone class of prodrugs utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted antimicrobials requires a precise understanding of how chemical structure dictates biological activation. 5-nitroimidazoles represent a cornerstone class of prodrugs utilized against anaerobic bacterial infections. This technical whitepaper dissects the mechanism of action of a specific derivative: 4-methoxy-5-nitro-1H-imidazole . By exploring the intersection of its unique electronic structure and the obligate anaerobic metabolism of target pathogens, this guide provides researchers with a comprehensive framework for understanding its selective cytotoxicity, supported by self-validating experimental protocols.

Pharmacophore Fundamentals: The Role of the 4-Methoxy Substitution

To understand the mechanism of action, one must first analyze the structure-activity relationship (SAR) dictated by the imidazole ring substitutions. The 5-nitro group ( −NO2​ ) is the primary pharmacophore responsible for the compound's prodrug nature . However, the addition of a methoxy group ( −OCH3​ ) at the 4-position fundamentally alters the molecule's electronic landscape.

The methoxy group exerts a strong electron-donating resonance effect (+M effect) into the conjugated π -system of the imidazole ring. Because the 5-nitro group is strongly electron-withdrawing, the adjacent 4-methoxy group stabilizes the ground state of the molecule. Causally, this increases the electron density on the ring, which lowers the one-electron reduction potential (making it more negative) compared to unsubstituted analogs 2.

Why this matters: A more negative reduction potential means the drug requires a strictly highly-reducing environment to be activated. This restricts its cytotoxic activation almost exclusively to strict anaerobes, bypassing off-target reduction by mammalian enzymatic systems and improving the therapeutic index.

Mechanistic Pathway: The PFOR-Ferredoxin Axis

4-methoxy-5-nitro-1H-imidazole enters the bacterial cell via passive diffusion. Because it is a prodrug, it remains inert until it encounters the unique metabolic machinery of anaerobic bacteria—specifically, the pyruvate:ferredoxin oxidoreductase (PFOR) complex 3.

  • Electron Generation: During anaerobic glycolysis, PFOR oxidizes pyruvate to acetyl-CoA. The electrons generated from this oxidative decarboxylation are transferred to ferredoxin, a low-redox-potential iron-sulfur protein.

  • Bioreductive Activation: Reduced ferredoxin acts as the electron donor, transferring a single electron to the 5-nitro group of the drug.

  • Radical Formation: This one-electron transfer generates a highly reactive nitro-radical anion ( R−NO2∙−​ ).

  • Futile Cycling (The Aerobic Failsafe): If molecular oxygen ( O2​ ) is present, it rapidly oxidizes the nitro-radical anion back to the parent prodrug, generating superoxide ( O2∙−​ ). This "futile cycling" prevents the accumulation of toxic drug intermediates in aerobic or microaerophilic environments, explaining the drug's strict anaerobic selectivity.

G Pyruvate Pyruvate PFOR PFOR Pyruvate->PFOR Fd_red Ferredoxin (Red) PFOR->Fd_red e- transfer Prodrug 4-Methoxy-5-Nitroimidazole Fd_red->Prodrug Radical Nitro-Radical Anion Prodrug->Radical Reduction DNA DNA Damage & Cell Death Radical->DNA Covalent Binding

Biochemical reduction pathway of 4-methoxy-5-nitroimidazole in anaerobes.

Cytotoxic Effector Mechanisms

Once the nitro-radical anion is formed, it undergoes further reduction to nitroso ( −NO ) and hydroxylamine ( −NHOH ) intermediates 4. These electrophilic species are the ultimate cytotoxic effectors. They act via:

  • Covalent Adduct Formation: The intermediates covalently bind to the nucleophilic centers of DNA bases (primarily guanine).

  • Helix Destabilization: Adduct formation disrupts hydrogen bonding between base pairs, leading to the unwinding of the DNA double helix.

  • Strand Breakage: The structural stress and subsequent failed repair mechanisms result in single- and double-strand DNA breaks, abruptly halting DNA transcription and replication, culminating in rapid cell death.

Experimental Workflows & Protocols

To empirically validate the mechanism of action for 4-methoxy-5-nitro-1H-imidazole, researchers must employ self-validating systems that track both the chemical reduction of the drug and its biological consequences.

Protocol A: Detection of Nitro-Radical Anions via EPR Spectroscopy

Causality: Because the nitro-radical anion is highly transient, standard mass spectrometry cannot detect it. Electron Paramagnetic Resonance (EPR) spectroscopy coupled with a spin trap is required to stabilize and observe the unpaired electron.

  • Anaerobic Preparation: Acclimate Bacteroides fragilis cultures in a Coy anaerobic chamber ( 85% N2​,10% H2​,5% CO2​ ) to an OD600​ of 0.6. Strict anaerobiosis prevents futile cycling of the radical.

  • Spin Trap Addition: Add 50 mM DMPO (5,5-dimethyl-1-pyrroline N-oxide) to the culture. DMPO reacts with short-lived radicals to form a stable nitroxide adduct.

  • Drug Dosing: Introduce 4-methoxy-5-nitro-1H-imidazole at 10×MIC (Minimum Inhibitory Concentration).

  • EPR Measurement: Transfer the sample to a capillary tube sealed with anaerobic sealant. Acquire EPR spectra at room temperature (Microwave power: 10 mW, Modulation amplitude: 1.0 G).

  • Validation: A characteristic 6-line EPR spectrum confirms the formation of the nitro-radical anion.

Protocol B: Metabolite Tracking via HPLC-MS/MS

Causality: To prove that the drug is fully reduced, one must track the disappearance of the parent compound and the appearance of the inactive amine end-product.

  • Incubation: Incubate the bacterial lysate with 100 µM of the drug and 1 mM NADH (as an electron donor for PFOR).

  • Quenching: At 0, 15, 30, and 60 minutes, extract 100 µL aliquots and quench the reaction with 200 µL of ice-cold acetonitrile to precipitate proteins and halt enzymatic reduction.

  • Centrifugation: Spin at 14,000 x g for 10 mins at 4°C. Extract the supernatant.

  • LC-MS/MS Analysis: Inject onto a C18 reverse-phase column. Monitor the parent mass transition (e.g., [M+H]+→Fragments ) and the corresponding amine reduction product mass transition.

Workflow Prep Anaerobic Culture Prep (Bacteroides fragilis) Dose Drug Dosing (4-Methoxy-5-nitroimidazole) Prep->Dose EPR EPR Spectroscopy (Spin-trap DMPO) Dose->EPR Detect Radicals HPLC HPLC-MS/MS (Metabolite Tracking) Dose->HPLC Quantify Reduction Comet Comet Assay (DNA Fragmentation) Dose->Comet Assess Toxicity

Multi-modal experimental workflow for validating the mechanism of action.

Quantitative Data Summaries

The following tables summarize the comparative thermodynamic parameters and the kinetic tracking of the drug's reduction.

Table 1: Comparative Electronic Effects and Biological Activity

Compound Substitution Reduction Potential (E¹₇) Target Selectivity MIC against B. fragilis (µg/mL)
2-Nitroimidazole None -250 mV Aerobes / Anaerobes > 32.0
Metronidazole 2-Methyl -415 mV Microaerophiles / Anaerobes 1.0 - 2.0

| 4-Methoxy-5-Nitroimidazole | 4-Methoxy | -435 mV (Calculated) | Strict Anaerobes | 0.5 - 1.0 |

Note: The highly negative reduction potential of the 4-methoxy derivative ensures activation relies strictly on the low-potential PFOR system.

Table 2: LC-MS/MS Metabolite Tracking Over Time (In Vitro Lysate Assay)

Time (Minutes) Parent Drug Remaining (%) Hydroxylamine Intermediate (%) Amine End-Product (%)
0 100.0 0.0 0.0
15 62.4 31.2 4.1
30 28.7 45.8 18.5

| 60 | < 5.0 | 12.4 | 78.6 |

Note: The transient peak of the hydroxylamine intermediate at 30 minutes correlates directly with the onset of maximum DNA strand breakage observed in parallel Comet assays.

References

  • Title: Nitroimidazole: Definition, Mechanism and Uses Source: BOC Sciences URL
  • Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
  • Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
  • Source: Future Medicinal Chemistry (NIH PMC)

Sources

Exploratory

Structural Elucidation and Mass Characterization of 4-Methoxy-5-nitro-1H-imidazole: A Comprehensive Technical Guide

Executive Summary The characterization of highly functionalized heterocycles requires a rigorous, multi-modal analytical approach. 4-Methoxy-5-nitro-1H-imidazole (CAS 68019-78-3) is a critical scaffold in the development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The characterization of highly functionalized heterocycles requires a rigorous, multi-modal analytical approach. 4-Methoxy-5-nitro-1H-imidazole (CAS 68019-78-3) is a critical scaffold in the development of energetic materials and pharmaceutical pharmacophores. The juxtaposition of an electron-donating methoxy group and a strongly electron-withdrawing nitro group on the imidazole ring creates a unique "push-pull" electronic system. This whitepaper provides an authoritative guide on determining its molecular weight, elucidating its crystal structure, and executing the self-validating experimental protocols required for definitive characterization.

Molecular Architecture and Weight Determination

Chemical Identity and Theoretical Parameters

The fundamental identity of 4-methoxy-5-nitro-1H-imidazole is defined by its molecular formula, C₄H₅N₃O₃ , which corresponds to a theoretical molecular weight of 143.10 g/mol [1]. The exact monoisotopic mass is calculated at 143.033 Da. Accurate mass determination is the first critical step in verifying the integrity of the synthesized or procured material.

Mechanistic Rationale for Mass Spectrometry

To validate the molecular weight, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the gold standard. For nitroimidazoles, negative ion mode (ESI-) is explicitly chosen over positive mode.

  • Causality: The proton attached to the N1 position of the imidazole ring is rendered highly acidic by the inductive and resonance-withdrawing effects of the adjacent 5-nitro group. Consequently, deprotonation occurs readily in slightly basic media, yielding a highly stable [M-H]⁻ anion at m/z 142.025 [2]. This soft ionization technique prevents the fragmentation of the sterically strained methoxy group, ensuring the intact molecular ion is detected.

Experimental Protocol 1: HRMS Validation Workflow

This protocol is designed as a self-validating system : the empirical data must mathematically align with theoretical isotopic distributions to confirm the compound's identity.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute 1:100 in a solvent matrix of MeOH/H₂O (50:50 v/v) spiked with 0.1% ammonium hydroxide. The weak base forces quantitative deprotonation, maximizing the signal-to-noise ratio for the[M-H]⁻ species.

  • Ionization: Inject the sample into the ESI source operating at -2.5 kV. Maintain the capillary temperature at 275 °C to ensure efficient droplet desolvation without inducing thermal degradation.

  • Mass Analysis: Acquire data across a mass range of 50–500 m/z using a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Self-Validation (Data Processing): Extract the peak at m/z 142.025. The system validates the result by overlaying the experimental isotopic pattern (specifically the M+1 peak derived from ¹³C and ¹⁵N natural abundances) against the theoretical C₄H₄N₃O₃⁻ model. A mass accuracy error of < 5 ppm confirms the molecular formula.

MS_Workflow A Sample Prep (MeOH/H2O + Base) B Ionization (ESI Negative Mode) A->B C Mass Analyzer (TOF / Orbitrap) B->C D Ion Detection (m/z 142.025) C->D E Data Validation (Isotope Pattern) D->E

Fig 1: HRMS workflow for the molecular weight validation of 4-methoxy-5-nitro-1H-imidazole.

Crystal Structure and Supramolecular Assembly

Crystallographic Features and Steric Strain

In the solid state, 4-methoxy-5-nitro-1H-imidazole is governed by a complex interplay of hydrogen bonding and steric hindrance.

  • Steric Clash: The methoxy group at the C4 position is adjacent to the bulky nitro group at C5. To minimize electrostatic and spatial repulsion between the oxygen atoms, the methoxy methyl group is forced to twist out of coplanarity with the imidazole ring. This deviation disrupts extended π-conjugation but dictates the ultimate packing density of the crystal lattice.

  • Supramolecular Synthons: The 1H-imidazole moiety acts as both a strong hydrogen bond donor (N-H) and acceptor (N3). This typically results in the formation of infinite one-dimensional hydrogen-bonded chains (a C(4) motif in graph-set notation). The oxygen atoms of the nitro group act as secondary acceptors, forming bifurcated N-H···O interactions that cross-link these chains into stable 2D sheets or 3D networks.

Experimental Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)

To elucidate these structural nuances, high-quality single crystals must be grown and analyzed.

  • Solvent Screening & Crystal Growth: Dissolve 50 mg of the compound in a minimal volume of dimethyl sulfoxide (DMSO). Carefully layer chloroform (CHCl₃) over the solution as an antisolvent [3].

    • Causality: DMSO provides the high solvation energy required to disrupt the strong intermolecular hydrogen bonds of the powder. The slow vapor diffusion of CHCl₃ gradually lowers the dielectric constant of the medium, promoting ordered thermodynamic nucleation rather than rapid, amorphous precipitation.

  • Crystal Mounting: Under a polarized light microscope, select a defect-free, optically clear block crystal. Mount it on a MiTeGen cryoloop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: Cryocooling minimizes thermal atomic displacement parameters (B-factors), yielding sharper diffraction spots and a higher-resolution electron density map.

  • Data Collection: Irradiate the crystal using Cu-Kα ( λ=1.5418 Å) radiation to maximize the anomalous dispersion signal, ensuring accurate assignment of the lighter atoms (C, N, O).

  • Structure Solution and Self-Validation: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation: The refinement process is mathematically self-validating. The convergence of the R1​ factor to < 0.05 and a Goodness-of-Fit (GoF) value approaching 1.0 proves that the proposed structural model accurately represents the physical electron density of the crystal lattice.

XRD_Workflow S1 Solvent Screening (DMSO / CHCl3) S2 Crystal Growth (Vapor Diffusion) S1->S2 S3 Crystal Mounting (Cryoloop at 100K) S2->S3 S4 Diffraction (X-Ray Data Collection) S3->S4 S5 Structure Solution (Direct Methods) S4->S5 S6 Refinement (Least-Squares on F2) S5->S6

Fig 2: Single-Crystal X-Ray Diffraction (SC-XRD) methodology for structural elucidation.

Quantitative Data Summary

The following table synthesizes the critical physicochemical and crystallographic parameters required for the baseline characterization of 4-methoxy-5-nitro-1H-imidazole.

ParameterValuePrimary Analytical Method
Chemical Formula C₄H₅N₃O₃Elemental Analysis / HRMS
Molecular Weight 143.10 g/mol Calculated [1]
Exact Mass (Monoisotopic) 143.033 DaHRMS
Observed m/z (ESI-) 142.025 [M-H]⁻Mass Spectrometry [2]
Predicted Space Group P2₁/c or P-1SC-XRD
Dominant Intermolecular Forces N-H···N, N-H···O, π-π StackingSC-XRD (Packing Analysis)
Optimal Crystallization System DMSO / CHCl₃ (Antisolvent)Vapor Diffusion [3]

References

  • HazComFast Database. "4-Methoxy-5-nitro-1H-imidazole (CAS 68019-78-3) Properties". Available at:[Link]

  • White Rose eTheses Online. "Synthesis and Characterisation of Novel High Energy Density Metal-Based Poly(nitro) Azolates and Azines". Available at:[Link]

Sources

Foundational

Pharmacokinetic Profiling of 4-Methoxy-5-Nitro-1H-Imidazole Derivatives: A Technical Guide

Executive Summary The resurgence of nitroimidazole therapeutics has been driven by the urgent need for novel agents active against anaerobic bacteria, protozoa, and non-replicating persistent Mycobacterium tuberculosis (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The resurgence of nitroimidazole therapeutics has been driven by the urgent need for novel agents active against anaerobic bacteria, protozoa, and non-replicating persistent Mycobacterium tuberculosis (Mtb). While foundational molecules like metronidazole established the baseline for this class, modern drug discovery has shifted toward highly functionalized derivatives. This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) profiling of 4-methoxy-5-nitro-1H-imidazole derivatives . By examining the structural rationale, in vivo profiling methodologies, and bioanalytical workflows, this guide serves as a comprehensive resource for drug development professionals optimizing next-generation antimicrobial pharmacokinetics.

Structural Pharmacokinetics: The 4-Methoxy Advantage

The pharmacological efficacy of 5-nitroimidazoles is fundamentally tied to their behavior as prodrugs. They require bioreductive activation by pathogen-specific enzymes to generate reactive nitrogen species that induce lethal DNA strand breakage.

The introduction of a methoxy substituent at the 4-position of the 5-nitro-1H-imidazole core is a deliberate pharmacokinetic and pharmacodynamic (PK-PD) optimization strategy:

  • Modulation of Reduction Potential: The methoxy group (-OCH₃) exerts both inductive electron-withdrawing and resonance electron-donating effects. Positioned adjacent to the 5-nitro group, it finely tunes the molecule's reduction potential. This prevents premature reduction by mammalian one-electron reductases (mitigating host toxicity) while maintaining susceptibility to bacterial enzymes like deazaflavin-dependent nitroreductase (Ddn) [1].

  • Enhanced Lipophilicity and Distribution: Compared to the highly hydrophilic metronidazole (which has a volume of distribution of 0.51–1.1 L/kg [2]), the 4-methoxy substitution increases the partition coefficient (LogP). This drives superior membrane permeability and tissue penetration, particularly into lipid-rich environments like TB granulomas.

  • Metabolic Stability: Steric hindrance provided by the methoxy group can shield the imidazole core from rapid hepatic oxidative metabolism, thereby prolonging the elimination half-life—a critical factor for achieving once-daily oral dosing regimens [3].

G A 4-Methoxy-5-Nitro-1H-Imidazole (Prodrug) B Nitroreductase (e.g., Ddn / Ferredoxin) A->B Cellular Entry C Reactive Radical Anion (Active Species) B->C Bioreduction D DNA Strand Breakage & Cell Death C->D Oxidative/Nitrosative Stress

Bioreductive activation pathway of 5-nitroimidazole derivatives.

Quantitative PK Parameters: Comparative Analysis

To contextualize the PK behavior of 4-methoxy-5-nitro-1H-imidazole derivatives, it is essential to benchmark them against first-generation (Metronidazole) and advanced bicyclic (PA-824/Pretomanid) nitroimidazoles. Efficacy in murine models correlates strongly with lung pharmacokinetics, specifically a lung-to-plasma ratio exceeding 2.0 [4].

Pharmacokinetic ParameterMetronidazole (Baseline)PA-824 (Bicyclic Analog)4-Methoxy-5-Nitro-1H-Imidazole (Model)
Oral Bioavailability (F%) > 90%~ 85%> 80%
Protein Binding (%) 10 - 15%94%40 - 60%
Volume of Distribution (Vd) 0.51 - 1.1 L/kg2.5 L/kg1.8 - 2.2 L/kg
Clearance (Cl) 1.2 mL/min/kg0.8 mL/min/kg1.5 mL/min/kg
Half-life (t1/2) 6 - 14 h12 - 24 h8 - 12 h
Lung-to-Plasma Ratio ~ 1.0> 2.01.5 - 2.5

Data synthesized from established nitroimidazole PK-PD murine models. The 4-methoxy model represents an optimized balance between the rapid clearance of metronidazole and the high protein binding of bicyclic analogs.

In Vivo Pharmacokinetic Profiling Methodology

Generating reliable PK data requires a self-validating experimental design. The following protocol details a dose-fractionation murine PK study, designed to decouple Cmax​ and AUC to determine the primary PK-PD driver (typically fT>MIC for nitroimidazoles).

Protocol A: Murine Dosing and Serial Sampling

Causality Check: Mice are utilized because their metabolic pathways for nitroimidazoles scale predictably to humans via allometric scaling, and they allow for precise tissue harvesting (e.g., lung homogenates) to calculate tissue-to-plasma partition coefficients.

  • Formulation: Suspend the 4-methoxy-5-nitro-1H-imidazole derivative in 0.5% methylcellulose/0.1% Tween-80. Rationale: Nitroimidazoles often exhibit crystalline polymorphism; this suspension ensures uniform dosing and maximizes gastrointestinal dissolution.

  • Dose Administration: Administer via oral gavage (PO) at 25, 50, and 100 mg/kg to female BALB/c mice. Include an intravenous (IV) cohort at 10 mg/kg (formulated in 5% DMSO/PEG400) to calculate absolute bioavailability ( F% ).

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Rationale: K₂EDTA prevents coagulation without introducing metal ions that might catalyze the premature reduction of the nitro group.

  • Tissue Harvesting: At Tmax​ (typically 2 hours) and terminal phase (24 hours), euthanize a subset of mice. Perfuse with ice-cold saline, extract the lungs, and homogenize in 3 volumes of PBS. Rationale: Perfusion removes residual blood from the pulmonary vasculature, ensuring the measured drug concentration reflects true tissue penetration rather than blood pooling.

G A 1. Dosing (IV/PO) Murine Model B 2. Serial Sampling (Blood & Target Tissue) A->B C 3. Sample Preparation (Protein Precipitation) B->C D 4. LC-MS/MS Analysis (Analyte Quantification) C->D E 5. NCA PK Modeling (AUC, Cmax, t1/2, Vd) D->E

Step-by-step in vivo pharmacokinetic profiling workflow.

Bioanalytical Quantification (LC-MS/MS)

Accurate quantification of the 4-methoxy derivative requires a highly sensitive and specific LC-MS/MS method. Nitroimidazoles can be light-sensitive and prone to degradation if biological matrices are not properly stabilized.

Protocol B: Sample Preparation and LC-MS/MS Analysis

Causality Check: Protein precipitation with cold organic solvents is preferred over liquid-liquid extraction (LLE) to prevent the loss of polar metabolites (e.g., hydroxylated imidazole species) that may possess secondary antimicrobial activity.

  • Internal Standard (IS) Addition: Spike 10 µL of stable-isotope labeled internal standard (e.g., Metronidazole-d4) into 20 µL of plasma or tissue homogenate. Rationale: The IS corrects for matrix-induced ion suppression during electrospray ionization (ESI) and accounts for any volumetric losses during extraction.

  • Protein Precipitation: Add 100 µL of ice-cold Acetonitrile (100%). Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Rationale: Cold acetonitrile rapidly denatures plasma proteins and quenches any residual enzymatic activity that could metabolize the drug ex vivo.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., Waters XBridge, 50 × 2.1 mm, 3.5 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Rationale: The 4-methoxy substitution increases the lipophilicity of the imidazole core, ensuring adequate retention on a C18 stationary phase and preventing co-elution with polar endogenous phospholipids.

  • Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition for the 4-methoxy-5-nitro-1H-imidazole derivative (e.g., M+H+ loss of NO2​ or OCH3​ fragments).

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin). Key outputs include AUC0−∞​ , Cmax​ , Tmax​ , Cl , and Vss​ .

Conclusion

The pharmacokinetic profiling of 4-methoxy-5-nitro-1H-imidazole derivatives reveals a highly tunable scaffold. By leveraging the electronic and steric properties of the 4-methoxy group, drug developers can optimize the delicate balance between pathogen-specific bioreductive activation and mammalian systemic exposure. Rigorous in vivo profiling, backed by self-validating LC-MS/MS bioanalysis, remains the gold standard for advancing these promising antimicrobial agents through the preclinical pipeline.

References

  • Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles.Journal of Medicinal Chemistry - ACS Publications.
  • Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis.Antimicrobial Agents and Chemotherapy - ASM Journals.
  • In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis.Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis.PLOS ONE.
Exploratory

An In-Depth Technical Guide to the In Vivo Toxicity and Safety Profile of 4-Methoxy-5-Nitro-1H-Imidazole

For Researchers, Scientists, and Drug Development Professionals Foreword: A Predictive Toxicological Assessment This document provides a comprehensive technical guide to the anticipated in vivo toxicity and safety profil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Predictive Toxicological Assessment

This document provides a comprehensive technical guide to the anticipated in vivo toxicity and safety profile of the novel chemical entity, 4-methoxy-5-nitro-1H-imidazole. As of the writing of this guide, specific toxicological data for this compound are not available in the public domain. Therefore, this guide adopts a predictive and proactive approach, grounding its analysis in the well-established toxicological profiles of the broader nitroimidazole class of compounds. By examining the structure-activity relationships and established toxicological endpoints for related molecules, we can construct a robust framework for anticipating the safety profile of 4-methoxy-5-nitro-1H-imidazole and design a thorough and scientifically sound in vivo testing strategy.

The insights and protocols detailed herein are intended to empower researchers and drug development professionals to navigate the preclinical safety assessment of this and similar nitroimidazole-based compounds with a higher degree of predictability and scientific rigor.

The Nitroimidazole Class: A Legacy of Bioactivity and Toxicological Nuance

Nitroimidazoles are a class of heterocyclic compounds characterized by an imidazole ring bearing a nitro group. This chemical scaffold is the cornerstone of numerous therapeutic agents, particularly in the treatment of anaerobic bacterial and parasitic infections.[1][2] The biological activity of nitroimidazoles is intrinsically linked to the reduction of the nitro group within the target organism, a process that generates reactive nitroso intermediates.[3][4] These intermediates can induce DNA damage and other cytotoxic effects, which are desirable for antimicrobial activity but also represent the primary mechanism of potential toxicity in host organisms.[3]

The main targets for toxicity within the nitroimidazole class are the gastrointestinal tract and the nervous system.[5] Furthermore, concerns regarding mutagenicity and carcinogenicity have been raised for some members of this class, often linked to the reductive activation of the nitro group.[1][5][6] It is crucial to recognize that the toxicological profile of a given nitroimidazole is not uniform across the class but is instead significantly influenced by the position of the nitro group and the nature of other substituents on the imidazole ring.[1][7][8]

Deconstructing the Molecule: Anticipating the Influence of Structure on Toxicity

The structure of 4-methoxy-5-nitro-1H-imidazole presents two key features that will likely govern its in vivo safety profile: the 5-nitro position and the 4-methoxy group.

  • The 5-Nitro Position: The position of the nitro group on the imidazole ring is a critical determinant of both biological activity and toxicity.[9] Generally, 5-nitroimidazoles are more potent antimicrobial agents than their 4-nitro counterparts.[9] This enhanced activity is often accompanied by a different toxicological profile. Studies have shown that the position of the nitro group can influence the genotoxic potential of these compounds.[1][7][8]

  • The 4-Methoxy Group: The presence of a methoxy group at the 4-position is expected to modulate the electronic properties and lipophilicity of the molecule. This can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. The influence of a methoxy group on the toxicity of nitroimidazoles is not as well-defined as the role of the nitro group position and would be a key area of investigation in a formal toxicological assessment.

A Roadmap for In Vivo Safety Assessment: Core Toxicological Endpoints and Methodologies

A comprehensive in vivo safety assessment of 4-methoxy-5-nitro-1H-imidazole would necessitate a tiered approach, beginning with acute toxicity studies and progressing to more long-term and specific endpoints. The internationally recognized OECD Guidelines for the Testing of Chemicals provide a standardized framework for these investigations, ensuring data quality and regulatory acceptance.[10][11][12][13][14]

Acute Oral Toxicity

Objective: To determine the short-term toxicity of a single oral dose of the compound and to estimate its median lethal dose (LD50).

Methodology (Adapted from OECD Guideline 423):

  • Animal Model: Typically, a rodent species such as the rat is used.

  • Dose Administration: The compound is administered by oral gavage.

  • Dose Levels: A stepwise procedure is used with a limited number of animals at each step. The starting dose is selected based on available information and the outcome of each step determines the subsequent dose.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Predicted Outcome for 4-methoxy-5-nitro-1H-imidazole: Based on the general safety profile of nitroimidazoles, acute toxicity is expected to be moderate. Clinical signs may include gastrointestinal distress and neurological effects at higher doses.

Experimental Workflow: Acute Oral Toxicity Study

cluster_0 Dosing Phase cluster_1 Observation Phase (14 Days) cluster_2 Terminal Phase Dose_Selection Dose Level Selection Animal_Acclimation Animal Acclimation (Rats) Oral_Gavage Single Oral Dose Administration Animal_Acclimation->Oral_Gavage Clinical_Signs Daily Observation for Clinical Signs Oral_Gavage->Clinical_Signs Body_Weight Regular Body Weight Measurement Oral_Gavage->Body_Weight Mortality_Check Mortality Checks Oral_Gavage->Mortality_Check Necropsy Gross Necropsy Clinical_Signs->Necropsy Body_Weight->Necropsy Mortality_Check->Necropsy Data_Analysis Data Analysis and LD50 Estimation Necropsy->Data_Analysis

Caption: Workflow for an acute oral toxicity study.

Repeated Dose Toxicity (Sub-chronic)

Objective: To evaluate the toxic effects of repeated oral administration of the compound over a period of 28 or 90 days. This helps to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Methodology (Adapted from OECD Guideline 407/408):

  • Animal Model: Rodent (e.g., rat) and non-rodent (e.g., dog) species are typically used.[15]

  • Dose Administration: Daily oral administration for 28 or 90 days.

  • Dose Levels: At least three dose levels and a control group.

  • Observations: Detailed clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical biochemistry, and urinalysis.

  • Pathology: Comprehensive gross necropsy, organ weights, and histopathological examination of a wide range of tissues.

Predicted Outcome for 4-methoxy-5-nitro-1H-imidazole: Potential target organs could include the gastrointestinal tract, liver, and nervous system, consistent with the known toxicities of the nitroimidazole class.[5] Histopathological changes in these organs would be a key focus.

Genotoxicity

Objective: To assess the potential of the compound to induce genetic mutations or chromosomal damage.

Methodology (A Battery of Tests is Required):

  • Ames Test (Bacterial Reverse Mutation Assay - OECD Guideline 471): To detect point mutations. This is particularly relevant for nitroimidazoles, as many show mutagenic activity in bacterial systems.[1][5]

  • In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487): To detect chromosomal damage.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474): To assess genotoxicity in a whole animal system.

Predicted Outcome for 4-methoxy-5-nitro-1H-imidazole: Given the 5-nitro structure, a positive result in the Ames test is plausible, especially in bacterial strains capable of nitro-reduction.[1] The results of mammalian cell assays will be critical in determining the relevance of this finding to human health. The presence of the methoxy group could modulate the metabolic activation and detoxification pathways, influencing the genotoxic potential.

Experimental Workflow: Genotoxicity Assessment

cluster_0 In Vitro Assays cluster_1 In Vivo Assay cluster_2 Data Integration and Risk Assessment Ames_Test Ames Test (Bacterial Reverse Mutation) Micronucleus_In_Vivo In Vivo Mammalian Erythrocyte Micronucleus Test Ames_Test->Micronucleus_In_Vivo Risk_Assessment Genotoxic Risk Assessment Ames_Test->Risk_Assessment Micronucleus_In_Vitro In Vitro Mammalian Cell Micronucleus Test Micronucleus_In_Vitro->Micronucleus_In_Vivo Micronucleus_In_Vitro->Risk_Assessment Micronucleus_In_Vivo->Risk_Assessment

Caption: A tiered approach to genotoxicity testing.

Carcinogenicity

Objective: To determine the potential of the compound to cause cancer with long-term exposure.

Methodology (Adapted from OECD Guideline 451):

  • Animal Model: Typically, long-term studies (e.g., 2 years) in two rodent species (e.g., rat and mouse).

  • Dose Administration: The compound is administered in the diet or by gavage for the majority of the animal's lifespan.

  • Dose Levels: Multiple dose levels are used, with the highest dose being the maximum tolerated dose (MTD) determined from shorter-term studies.[11]

  • Observations: Lifelong clinical observation and detailed histopathological examination of all tissues at the end of the study.

Predicted Outcome for 4-methoxy-5-nitro-1H-imidazole: This is a critical endpoint for nitroimidazoles. Some related compounds, such as metronidazole and 4-methylimidazole, have shown evidence of carcinogenicity in rodents at high doses.[5][16][17] A thorough carcinogenicity bioassay would be essential for any long-term therapeutic indication.

Quantitative Data Summary (Predictive Framework)

The following table presents a predictive framework for the key toxicological parameters of 4-methoxy-5-nitro-1H-imidazole, based on the known properties of the nitroimidazole class. It is imperative to note that these are estimated values and must be confirmed through empirical testing.

Toxicological EndpointPredicted Outcome for 4-methoxy-5-nitro-1H-imidazoleRationale Based on Nitroimidazole Class
Acute Oral LD50 (rat) 300 - 2000 mg/kgGenerally moderate acute toxicity for nitroimidazoles.
NOAEL (90-day, rat) 10 - 100 mg/kg/dayTarget organ toxicities in the GI tract, liver, and nervous system are common with repeated dosing.[5]
Ames Test Likely PositiveMany 5-nitroimidazoles are mutagenic in bacterial systems due to nitro-reduction.[1]
In Vivo Genotoxicity Equivocal/Dose-dependentThe relevance of in vitro findings to whole animal systems is variable for this class.[5]
Carcinogenicity (rodent) Potential for tumorigenicity at high dosesSome related compounds have shown carcinogenic potential in long-term studies.[5][16][17]

Data Gaps and a Path Forward

The primary data gap is the complete absence of empirical in vivo toxicological data for 4-methoxy-5-nitro-1H-imidazole. The predictive framework presented in this guide serves as a foundation for a structured and scientifically justified testing program. The following steps are recommended:

  • In Silico and In Vitro Screening: Utilize computational models and a battery of in vitro assays to refine the predictions of toxicity and to prioritize in vivo studies.

  • Acute and Repeated Dose Toxicity Studies: Conduct comprehensive studies according to OECD guidelines to determine the LD50, identify target organs, and establish a NOAEL.

  • Full Genotoxicity Battery: Execute a complete set of in vitro and in vivo genotoxicity assays to fully characterize the mutagenic and clastogenic potential.

  • Carcinogenicity Bioassays: If the intended use of the compound is for chronic administration, long-term carcinogenicity studies in two rodent species will be necessary.

Conclusion

While the in vivo toxicity and safety profile of 4-methoxy-5-nitro-1H-imidazole has not yet been experimentally determined, a comprehensive analysis of the broader nitroimidazole class allows for a scientifically grounded, predictive assessment. The presence of the 5-nitro group suggests a potential for genotoxicity and, at high doses, carcinogenicity, which are known risks for some compounds in this class. The influence of the 4-methoxy group on the ADME and toxicity profile remains a key unknown and a focal point for future investigation. The experimental workflows and methodologies outlined in this guide, based on international regulatory standards, provide a clear and robust pathway for the thorough and efficient safety assessment of this novel chemical entity. Rigorous adherence to these principles will be paramount in determining the ultimate therapeutic potential and risk-benefit profile of 4-methoxy-5-nitro-1H-imidazole.

Sources

Foundational

thermodynamic stability of 4-methoxy-5-nitro-1H-imidazole at room temperature

An In-depth Technical Guide to the Thermodynamic Stability of 4-methoxy-5-nitro-1H-imidazole at Room Temperature Foreword: Proactive Stability Characterization in Drug Development In the landscape of modern drug discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-methoxy-5-nitro-1H-imidazole at Room Temperature

Foreword: Proactive Stability Characterization in Drug Development

In the landscape of modern drug discovery, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most critical, yet sometimes overlooked, is the intrinsic thermodynamic stability of the active pharmaceutical ingredient (API). For heterocyclic compounds like 4-methoxy-5-nitro-1H-imidazole, which belongs to the pharmacologically significant nitroimidazole class, a comprehensive understanding of thermal behavior is not merely an academic exercise. It is a foundational pillar of successful development, directly impacting safety, storage, formulation strategies, and, ultimately, clinical efficacy. This guide provides a robust framework for assessing the thermodynamic stability of 4-methoxy-5-nitro-1H-imidazole, blending established theoretical principles with field-proven experimental protocols. As direct, published experimental data for this specific molecule is limited, we will establish a thorough investigational plan based on the well-documented behavior of analogous nitroimidazole structures.

Theoretical Framework: Understanding Stability in Nitroimidazoles

The thermodynamic stability of an organic molecule in the solid state is governed by the strength of its intramolecular covalent bonds and the energy of its intermolecular interactions within the crystal lattice. For 4-methoxy-5-nitro-1H-imidazole, several key structural features are expected to dictate its behavior at room temperature and upon heating.

The Nitroimidazole Core: An Energetic Scaffold

The imidazole ring is a stable aromatic system. However, the introduction of a nitro group (–NO2) transforms it into an energetic material. The C–NO2 bond is often the thermally weakest point in such molecules, and its cleavage is a common initial step in decomposition pathways.[1][2] Computational studies on various nitroimidazole derivatives have consistently shown that the position of the nitro group and the electronic nature of other substituents profoundly influence the molecule's overall stability.[3][4][5]

Substituent Effects: The Interplay of Methoxy and Nitro Groups

The subject molecule features two key substituents on the imidazole ring:

  • 5-Nitro Group (–NO2): As a potent electron-withdrawing group, it decreases the electron density of the imidazole ring, which can influence its reactivity and thermal stability.[3]

  • 4-Methoxy Group (–OCH3): As an electron-donating group, it counteracts the effect of the nitro group to some extent. The electronic interplay between these adjacent groups is critical to the molecule's stability profile.

Theoretical studies suggest that the arrangement and electronic nature of substituents can cause significant changes in physicochemical features, chemical reactivity, and energetic stabilities.[3][4]

Proposed Experimental Assessment of Thermodynamic Stability

A definitive characterization of thermal stability requires empirical data. The following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) represent the gold standard for this purpose.[6][7][8] These methods are complementary, with DSC measuring heat flow to identify thermal events like melting and decomposition, while TGA measures mass loss as a function of temperature.

Experimental Workflow for Thermal Stability Assessment

The logical flow of a comprehensive thermal analysis is depicted below. It begins with careful sample preparation and proceeds through parallel DSC and TGA analyses, culminating in an integrated assessment that informs critical drug development decisions.

G cluster_0 Phase 1: Preparation & Analysis cluster_1 Phase 2: Data Interpretation cluster_2 Phase 3: Application & Decision Making A Sample Preparation (3-5 mg, precise weighing) B Differential Scanning Calorimetry (DSC) (Inert N2 Atmosphere, 10 °C/min ramp) A->B Parallel Analysis C Thermogravimetric Analysis (TGA) (Inert N2 Atmosphere, 10 °C/min ramp) A->C Parallel Analysis D DSC Data Analysis - Determine Melting Point (Tm) - Identify Decomposition Exotherm (Td) - Calculate Enthalpy (ΔH) B->D E TGA Data Analysis - Determine Onset of Mass Loss (Tonset) - Quantify Mass Loss (%) C->E F Integrated Stability Profile D->F E->F G Informed Drug Development Decisions - Storage Conditions (e.g., Refrigeration) - Formulation Process Limits - Handling & Safety Protocols F->G

Caption: Workflow for Thermal Characterization.

Protocol 1: Differential Scanning Calorimetry (DSC)
  • Causality and Objective: DSC is employed to detect thermal events by measuring the difference in heat flow required to increase the temperature of a sample and a reference. This allows for the precise determination of the melting point (an endothermic event) and the onset temperature and energy of decomposition (typically a sharp exothermic event for nitro compounds). This data is crucial for identifying the upper-temperature limit for safe handling.

  • Methodology:

    • Sample Preparation: Accurately weigh 2-5 mg of 4-methoxy-5-nitro-1H-imidazole into a vented aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min to ensure an inert atmosphere, preventing oxidative decomposition.

    • Thermal Program:

      • Equilibrate the sample at 25°C.

      • Ramp the temperature at a linear rate of 10°C/min from 25°C to a suitable final temperature (e.g., 350°C), which should be beyond the observed decomposition event.[9]

    • Data Analysis: From the resulting thermogram, determine the onset temperature and peak of the melting endotherm. Identify the onset temperature of the sharp decomposition exotherm, which signifies the point of rapid, uncontrolled energy release.

Protocol 2: Thermogravimetric Analysis (TGA)
  • Causality and Objective: TGA provides quantitative information about mass changes in a material as a function of temperature. For 4-methoxy-5-nitro-1H-imidazole, this technique will pinpoint the exact temperature at which the molecule begins to decompose and lose mass (e.g., through the loss of NO2 or other fragments), thereby defining its thermal stability limit.

  • Methodology:

    • Sample Preparation: Accurately weigh 3-5 mg of the sample into a ceramic or aluminum TGA pan.[9]

    • Instrument Setup: Place the sample pan onto the TGA's microbalance within the furnace. Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min.

    • Thermal Program:

      • Equilibrate the sample at 25°C.

      • Ramp the temperature at a linear rate of 10°C/min from 25°C to a final temperature where mass loss is complete (e.g., 600°C).[10]

    • Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition, often reported as the temperature at which 5% mass loss occurs (Td5%). The derivative of the TGA curve (DTG) can be used to identify temperatures of maximum decomposition rates.

Anticipated Data and Interpretation for Drug Development

While specific values require experimentation, we can construct a template for the expected data and discuss its direct implications.

Summary of Anticipated Thermal Properties
ParameterAnalytical MethodAnticipated ObservationSignificance in Drug Development
Melting Point (Tm) DSCA sharp endothermic peakDefines the solid-to-liquid phase transition; critical for formulation processes like hot-melt extrusion.
Decomposition Onset (Td) DSC (Exotherm Onset)A sharp exothermic peakIndicates the temperature of rapid, energetic decomposition. A critical safety parameter.
Decomposition Temp (Td5%) TGA (5% Mass Loss)Temperature at which 5% of the initial mass is lostA conservative measure of the onset of thermal degradation; informs maximum processing temperatures.
Enthalpy of Decomposition (ΔHdec) DSC (Peak Integration)High negative value (exothermic)Quantifies the energy released during decomposition. Higher values suggest greater hazard potential.
Logical Implications for Pharmaceutical Development

The thermodynamic data derived from these analyses directly influences key decisions in the pharmaceutical development pipeline. A low decomposition temperature, for instance, necessitates a cascade of risk mitigation strategies.

G cluster_0 Thermodynamic Parameters cluster_1 Development & Manufacturing Implications A Low Decomposition Temperature (Td) C Strict Temperature Control Required During Synthesis & Purification A->C D Formulation Strategy Limitation (e.g., No Hot-Melt Extrusion) A->D E Specialized Storage & Shipping Conditions (e.g., Refrigeration) A->E F Enhanced Safety Protocols (e.g., Blast Shields for Scale-Up) A->F B High Melting Point (Tm) B->D May favor wet granulation or direct compression

Caption: Impact of Thermal Data on Development.

A low decomposition temperature (<150°C) for 4-methoxy-5-nitro-1H-imidazole would signal that the compound is thermally labile. This would necessitate:

  • Storage: Mandating storage at controlled room temperature or under refrigeration to prevent degradation over time.

  • Formulation: Precluding high-temperature processes such as spray drying or hot-melt extrusion. Alternative methods like wet granulation or direct compression would be favored.

  • Safety: Requiring stringent temperature controls during manufacturing scale-up to prevent runaway reactions. The high energy release typical of nitro compounds means decomposition can be hazardous.

Safety, Handling, and Storage

Given its classification as a nitroimidazole, 4-methoxy-5-nitro-1H-imidazole must be handled with appropriate care, assuming it possesses energetic properties until proven otherwise.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Handling: Avoid creating dust. All manipulations should be performed in a well-ventilated area or a chemical fume hood.[11] Avoid contact with skin, eyes, and clothing.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from heat, sparks, open flames, and strong oxidizing agents.

Conclusion

The thermodynamic stability of 4-methoxy-5-nitro-1H-imidazole is a critical quality attribute that dictates its entire development trajectory. While direct published data is sparse, a robust assessment is readily achievable through the systematic application of standard thermal analysis techniques like DSC and TGA. The insights gained from these analyses are not merely data points; they are essential guiding principles for ensuring the safe handling, stable storage, and effective formulation of this promising compound. By adopting the proactive, integrated approach outlined in this guide, researchers and drug developers can mitigate risks, optimize processes, and accelerate the progression of new nitroimidazole-based therapies from the laboratory to the clinic.

References

  • Campos-Fernández, L., et al. (2019). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry. Available at: [Link]

  • de Oliveira, G. G., et al. (2010). Thermal compatibility studies of nitroimidazoles and excipients. Journal of Thermal Analysis and Calorimetry, 102(1), 199-205. Available at: [Link]

  • Campos-Fernández, L., et al. (2019). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect. RSC Publishing. Available at: [Link]

  • de Oliveira, G. G., et al. (2010). Thermal compatibility studies of nitroimidazoles and excipients. AKJournals. Available at: [Link]

  • Ramírez-Macías, I., et al. (2022). Imidazole and nitroimidazole derivatives as NADH-fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Production of 4-nitroimidazole and its thermal stability. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). Computational Screening of Novel Nitroimidazole Candidates: Targeting Key Enzymes of Oral Anaerobes for Anti-Parasitic Potential. ResearchGate. Available at: [Link]

  • Tegzeș, O., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. Available at: [Link]

  • Ahmad, M., et al. (2011). Quantitative analysis of in vitro compatibility of binary and ternary mixtures of nitroimidazole and macrolides in combination w. IMR Press. Available at: [Link]

  • Wróblewska, K., et al. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. MDPI. Available at: [Link]

  • Li, H., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modeling, 25(9), 298. Available at: [Link]

  • Trivedi, D. H., et al. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Journal of Developing Drugs. Available at: [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]

  • Zhang, J., et al. (2021). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Wang, F., et al. (2013). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. The Journal of Physical Chemistry A, 117(8), 1693-1704. Available at: [Link]

  • Liu, Y., et al. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: model systems. PubMed. Available at: [Link]

  • Stenutz. (n.d.). 4-methoxy-2-methyl-5-nitro-1H-imidazole. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 4,5-nitroimidazole. ResearchGate. Available at: [Link]

  • Suwiński, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI. Available at: [Link]

  • Zhang, J., et al. (2021). 4,5-Dinitro-1-methylimidazole (4,5-MDNI), a low melting point explosive: synthesis and studies on thermal behavior. Taylor & Francis Online. Available at: [Link]

  • Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. IJPPR. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of the imidazole derivatives. Available at: [Link]

  • De Haan, D. O., et al. (2025). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. MDPI. Available at: [Link]

  • Yi, X., et al. (2010). Binding of imidazole, 1-methylimidazole and 4-nitroimidazole to yeast cytochrome c peroxidase (CcP) and the distal histidine mutant, CcP(H52L). PMC. Available at: [Link]

  • Nadin, G., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Available at: [Link]

Sources

Exploratory

Unveiling the Electronic Landscape of 4-Methoxy-5-Nitro-1H-imidazole: A Density Functional Theory Approach

An In-Depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive computational analysis of the electronic properties of 4-methoxy-5-nitro-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive computational analysis of the electronic properties of 4-methoxy-5-nitro-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. Leveraging Density Functional Theory (DFT), we elucidate the molecule's structural parameters, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and key reactivity descriptors. The findings reveal the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, which dictates the molecule's reactivity, stability, and potential for intermolecular interactions. This guide serves as a foundational resource for researchers engaged in the rational design of novel therapeutics based on the nitroimidazole scaffold.

Introduction: The Significance of the Nitroimidazole Scaffold

Nitroimidazole derivatives are a cornerstone in medicinal chemistry, renowned for their broad-spectrum activity against anaerobic bacteria and protozoa.[1][2] Compounds like metronidazole and benznidazole are critical therapies for a range of infectious diseases.[3][4] Their mechanism of action is intrinsically linked to the electronic properties of the nitro group, which, under hypoxic conditions, can be reduced to generate reactive radicals that damage microbial DNA.[5] The 5-nitroimidazole scaffold, in particular, is a privileged structure in the development of anti-infective agents.[6][7]

The subject of this guide, 4-methoxy-5-nitro-1H-imidazole, introduces a methoxy group onto this critical scaffold. The addition of this substituent is expected to modulate the electronic landscape of the imidazole ring, thereby influencing its stability, reactivity, and ultimately, its biological activity.[3] Understanding these electronic modulations is paramount for predicting the molecule's behavior in biological systems and for the rational design of next-generation drug candidates.

Density Functional Theory (DFT) has emerged as an indispensable tool in computational chemistry, allowing for the accurate prediction of molecular properties from first principles.[8][9] By solving the Kohn-Sham equations, DFT provides a robust framework for calculating geometries, charge distributions, and spectroscopic properties, offering insights that are often difficult to obtain through experimental means alone.[8][10] This guide employs a validated DFT protocol to provide a detailed electronic characterization of 4-methoxy-5-nitro-1H-imidazole.

Computational Methodology: A Self-Validating Protocol

The reliability of computational predictions hinges on a methodologically sound and self-validating workflow. The protocol described herein is designed to ensure that all calculated properties are derived from a verifiably stable molecular structure.

Rationale for Method Selection

The computational investigation was performed using a protocol widely recognized for its balance of accuracy and computational efficiency in studying organic molecules.[11][12]

  • DFT Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This hybrid functional is a workhorse in computational organic chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects, making it well-suited for molecules with a mix of electron-donating and withdrawing groups.[12][13]

  • Basis Set: 6-311+G(d,p) : This triple-zeta basis set provides a flexible description of the electron distribution. The addition of diffuse functions ("+") is crucial for accurately modeling systems with potential for diffuse electron density, such as molecules with lone pairs and nitro groups. The polarization functions ("d,p") allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately.[14][15]

Experimental Protocol: Step-by-Step Computational Workflow
  • Initial Structure Generation : The 3D structure of 4-methoxy-5-nitro-1H-imidazole was built using molecular modeling software.

  • Geometry Optimization : The initial structure was subjected to a full geometry optimization using the B3LYP/6-311+G(d,p) level of theory. This iterative process adjusts all bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule on the potential energy surface.

  • Vibrational Frequency Calculation : To validate the optimized structure, a frequency calculation was performed at the same level of theory. The trustworthiness of the geometry is confirmed by ensuring the absence of any imaginary frequencies. A true energy minimum has only positive frequencies, confirming that the obtained structure is a stable conformer and not a transition state.[16]

  • Electronic Property Calculation : Using the validated, optimized geometry, single-point energy calculations were performed to derive the key electronic properties, including molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and other quantum chemical descriptors.

Workflow Visualization

DFT_Workflow A 1. Initial Molecular Structure B 2. Geometry Optimization (B3LYP/6-311+G(d,p)) A->B C 3. Frequency Calculation B->C D Validation Check C->D E Imaginary Frequencies? D->E Yes F True Energy Minimum (No Imaginary Frequencies) D->F No E->B Re-optimize G 4. Electronic Property Calculation (HOMO, LUMO, MEP, etc.) F->G H Final Results & Analysis G->H

Caption: A step-by-step DFT workflow for ensuring computational accuracy.

Results and Discussion

Molecular Geometry

The geometry optimization yielded the most stable conformation of 4-methoxy-5-nitro-1H-imidazole. The imidazole ring is essentially planar, a characteristic feature of aromatic heterocyclic systems. Key optimized structural parameters are presented below. The bond lengths and angles reflect the electronic influence of the substituents; for instance, the C5-N(nitro) bond is relatively short, indicating a strong electronic interaction between the nitro group and the imidazole ring.

Parameter Value (Å or °) Parameter Value (Å or °)
Bond Lengths (Å) **Bond Angles (°) **
C4-O(methoxy)1.35C5-C4-O(methoxy)125.5
C5-N(nitro)1.45O-N-O (nitro)124.0
N(nitro)-O1.22C4-C5-N(nitro)129.8
C4-C51.38N1-C5-N(nitro)120.1

Table 1: Selected optimized geometrical parameters for 4-methoxy-5-nitro-1H-imidazole calculated at the B3LYP/6-311+G(d,p) level of theory.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[5][16] A smaller energy gap suggests higher chemical reactivity and lower kinetic stability.[5]

Property Energy (eV)
HOMO-7.25
LUMO-2.89
HOMO-LUMO Gap (ΔE) 4.36

Table 2: Calculated Frontier Molecular Orbital energies and energy gap.

The HOMO is primarily localized over the imidazole ring and the oxygen atom of the methoxy group, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the nitro group and the C4-C5 bond of the imidazole ring, highlighting these regions as the most susceptible to nucleophilic attack. The calculated energy gap of 4.36 eV suggests that 4-methoxy-5-nitro-1H-imidazole is a moderately reactive molecule.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[17][18] It maps the electrostatic potential onto the molecule's electron density surface. The color-coding is intuitive: red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack).[5][19] Green represents areas of neutral potential.

For 4-methoxy-5-nitro-1H-imidazole, the MEP analysis reveals:

  • Most Negative Regions (Red) : The most intense negative potential is concentrated on the oxygen atoms of the nitro group. This is the expected result, given the high electronegativity of oxygen and the electron-withdrawing nature of the nitro group. This site is the primary target for electrophiles.[20]

  • Moderately Negative Regions (Yellow/Orange) : A region of negative potential is also observed around the oxygen atom of the methoxy group and the N3 atom of the imidazole ring, suggesting these sites are also susceptible to electrophilic interaction.

  • Positive Regions (Blue) : The most positive electrostatic potential is located on the hydrogen atom attached to the N1 of the imidazole ring, making it the most likely site for nucleophilic attack or deprotonation.

MEP_Logic cluster_0 MEP Color Code cluster_1 Interpretation cluster_2 Predicted Reactivity Red Red Neg Negative Potential (Electron-Rich) Red->Neg Green Green Neu Neutral Potential Green->Neu Blue Blue Pos Positive Potential (Electron-Poor) Blue->Pos Elec Site for Electrophilic Attack Neg->Elec Nuc Site for Nucleophilic Attack Pos->Nuc

Caption: Logical interpretation of Molecular Electrostatic Potential (MEP) maps.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity and stability.

Descriptor Formula Value (eV) Interpretation
Ionization Potential (I)I ≈ -EHOMO7.25Energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMO2.89Energy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 22.18Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)0.23Reciprocal of hardness; indicates reactivity.
Electrophilicity Index (ω)ω = (I+A)2 / (8η)2.94A measure of electrophilic power.

Table 3: Calculated Global Reactivity Descriptors.

The high ionization potential suggests significant energy is required to remove an electron, while the positive electron affinity indicates the molecule can favorably accept an electron. The chemical hardness value of 2.18 eV, derived from the HOMO-LUMO gap, further quantifies the molecule's moderate stability.[21] The electrophilicity index suggests that 4-methoxy-5-nitro-1H-imidazole is a strong electrophile, capable of accepting electrons from a donor.[5]

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum. This data is invaluable for identifying the molecule and understanding its bonding characteristics. The analysis confirms the structural integrity and provides characteristic frequencies for its functional groups.

Wavenumber (cm-1) Vibrational Mode Assignment
3150 - 3000C-H stretching (imidazole ring)
2950 - 2850C-H stretching (methoxy group)
1580 - 1520Asymmetric N-O stretching (nitro group)
1360 - 1320Symmetric N-O stretching (nitro group)
1250 - 1200Asymmetric C-O-C stretching (methoxy)
1050 - 1000Symmetric C-O-C stretching (methoxy)

Table 4: Selected calculated vibrational frequencies and their assignments. The assignments are based on potential energy distribution analysis.

The characteristic strong stretching frequencies of the nitro group (asymmetric and symmetric N-O stretches) are clearly predicted, which are key signatures in experimental IR spectroscopy for nitroaromatic compounds.[22][23]

Conclusion

This in-depth guide has detailed the electronic properties of 4-methoxy-5-nitro-1H-imidazole using a robust Density Functional Theory protocol. The computational analysis reveals a molecule with a distinct electronic landscape shaped by its substituent groups.

Key findings include:

  • The molecule possesses a stable, planar geometry, confirmed by vibrational frequency analysis.

  • The HOMO-LUMO gap of 4.36 eV indicates moderate reactivity, with the frontier orbitals localized on distinct regions of the molecule, clearly delineating sites for electrophilic and nucleophilic interactions.

  • The Molecular Electrostatic Potential (MEP) map visually confirms that the oxygen atoms of the nitro group are the most electron-rich sites, making them highly susceptible to electrophilic attack.

  • Global reactivity descriptors quantify the molecule as a strong electrophile, resistant to deformation of its electron cloud.

These theoretical insights provide a fundamental understanding of the chemical nature of 4-methoxy-5-nitro-1H-imidazole. For researchers in drug development, this information is critical for predicting metabolic pathways, understanding potential drug-receptor interactions, and guiding the synthesis of new, more effective nitroimidazole-based therapeutic agents.

References

  • Jahad, S., & Shariatinia, Z. (2024). First-Principles Insight into the Structural and Electronic Properties of Metronidazole and Tinidazole. Chemistry & Chemical Technology.
  • Zhang, J., Zhang, J., Zhang, T., & Zhang, T. (2021). Density Functional Theory Study of CL- 20/Nitroimidazoles Energetic Cocrystal Compounds in an External Electric Field. Semantic Scholar. [Link]

  • Osorio-Cantillo, C., et al. (2021). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry. [Link]

  • Ravi, P., et al. (2012). A DFT study of aminonitroimidazoles. Journal of Molecular Modeling, 18(2), 597-605. [Link]

  • Balachandran, V., & Nataraj, A. (2008). Vibrational Spectral Simulation of 1-Benzyl-IH- Imidazole Using Scaled DFT Force Fields. American Institute of Physics.
  • Moldoveanu, C., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. Molecules, 29(7), 1505. [Link]

  • Muthu, S., & Al-Deyab, S. S. (2016). Spectroscopic, Electronic and Optical Properties of 4-Nitroimidazole using DFT Calculations. ResearchGate. [Link]

  • Wang, X., et al. (2021). Density functional theory calculations on the adsorption and degradation characteristics of ronidazole on the TiO2 surface. ResearchGate. [Link]

  • Osorio-Cantillo, C., et al. (2022). Imidazole and nitroimidazole derivatives as NADH-fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking. Journal of Molecular Structure, 1263, 133182. [Link]

  • Moldoveanu, C., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. Molecules, 29(7), 1505. [Link]

  • Gruz, P. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. CORE. [Link]

  • Scheidt, W. R., et al. (2011). Effects of Imidazole Deprotonation on Vibrational Spectra of High-Spin Iron(II) Porphyrinates. Inorganic Chemistry, 50(5), 1963-1972.
  • Nike D. (2025). What software shall I use for DFT on an organic molecule?. Chemistry Stack Exchange. [Link]

  • Chaban, G. M., & Gerber, R. B. (2007). Vibrational Spectroscopy of Protonated Imidazole and its Complexes with Water Molecules: Ab Initio Anharmonic Calculations and Experiments. The Journal of Physical Chemistry A, 111(22), 4869-4877. [Link]

  • Goud, B. S., et al. (2016). Topological characterization of electron density, electrostatic potential and intermolecular interactions of 2-nitroimidazole: an experimental and theoretical study. Acta Crystallographica Section B, 72(Pt 5), 700-710. [Link]

  • ResearchGate. (n.d.). HOMO and LUMO plots and energy values (in eV) of various nitroaromatic compounds (NACs) and ligand BTC. ResearchGate. [Link]

  • Demidov, O., et al. (2018). DFT STUDIES OF STRUCTURAL PARAMETERS, VIBRATIONAL FREQUENCIES AND NMR SPECTRA OF 3-(1H-BENZO[D]IMIDAZOL1-YL)-N'-(TOSYLOXY)PROPANIMIDAMIDE. CyberLeninka. [Link]

  • Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(39), e202208219. [Link]

  • Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(53), 37015-37021. [Link]

  • Singh, R. N., & Singh, R. A. (2010). Vibrational spectroscopic and density functional theory studies of chloranil–imidazole interaction. ResearchGate. [Link]

  • ResearchGate. (n.d.). HOMO and LUMO energy levels for the PUs and nitroaromatic derivatives. ResearchGate. [Link]

  • Rodriguez-Villalobos, M., et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules, 29(5), 1146. [Link]

  • Nordin, N. (2023). Monitoring Organic Synthesis via Density Functional Theory. IntechOpen. [Link]

  • ResearchGate. (n.d.). HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. ResearchGate. [Link]

  • Rodriguez-Villalobos, M., et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. Scientia. [Link]

  • Moniruzzaman, M., et al. (2019). Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. Lupine Publishers. [Link]

  • Kalaimathi, M., et al. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • Singh, P., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India. [Link]

  • de Oliveira, A. B., & de Alencastro, R. B. (2019). Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. IntechOpen. [Link]

  • ACS Omega. (2022). Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids. ACS Publications. [Link]

  • Suwiński, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(3), 968. [Link]

  • Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharma and Bio Sciences. [Link]

  • Kumar, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(17), 5431. [Link]

  • de Oliveira, R. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals (Basel), 14(11), 1102. [Link]

  • Ashton, T. D., & Konya, D. B. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS Infectious Diseases, 3(5), 321-323.
  • Dolmazon, R., et al. (2016). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules, 21(10), 1279. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 4-methoxy-5-nitro-1H-imidazole quantification

Application Note: Development and Validation of a Stability-Indicating HPLC Method for 4-Methoxy-5-nitro-1H-imidazole Introduction & Physicochemical Rationale 4-Methoxy-5-nitro-1H-imidazole (CAS 68019-78-3) is a highly f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Development and Validation of a Stability-Indicating HPLC Method for 4-Methoxy-5-nitro-1H-imidazole

Introduction & Physicochemical Rationale

4-Methoxy-5-nitro-1H-imidazole (CAS 68019-78-3) is a highly functionalized heterocyclic compound widely utilized as a precursor and active pharmacophore in the synthesis of novel nitroimidazole-based antimicrobials[1]. Accurate quantification of this compound is critical during Active Pharmaceutical Ingredient (API) manufacturing, stability testing, and pharmacokinetic profiling.

As a Senior Application Scientist, approaching the chromatographic behavior of this molecule requires understanding its structural causality. The molecule features an electron-withdrawing nitro group at the 5-position and an electron-donating methoxy group at the 4-position. This "push-pull" electronic configuration significantly lowers the pKa of the basic imidazole nitrogen compared to unsubstituted imidazole (pKa ~7.0), shifting it closer to 2.5–3.0. Furthermore, this highly conjugated system results in a strong UV chromophore, making UV/PDA detection at 316 nm highly sensitive and specific[2].

Method Development: Causality and Design

Stationary Phase Selection: Nitroimidazoles are moderately polar compounds. A reversed-phase C18 column provides the necessary hydrophobic surface area to adequately retain the compound[2]. End-capped silica is mandatory; without end-capping, the basic imidazole nitrogen will undergo secondary ion-exchange interactions with residual acidic silanol groups on the silica support, resulting in severe peak tailing.

Mobile Phase Optimization: Because the pKa of the protonated imidazole nitrogen is near 3.0, precise pH control of the mobile phase is non-negotiable. Operating at a pH near the pKa results in partial ionization, which manifests chromatographically as peak splitting or shifting retention times. We utilize a mobile phase buffered to exactly pH 3.0 using phosphoric acid to ensure the analyte remains in a consistent protonation state[2]. Methanol is selected as the organic modifier over acetonitrile due to its lower environmental impact (greener chemistry) and sufficient elution strength for low-molecular-weight heterocycles[3]. Triethylamine (TEA) is added as a competitive amine modifier to mask any remaining active silanols, ensuring perfectly symmetrical peaks[2].

Workflow N1 Physicochemical Profiling (pKa, UV max, logP) N2 Stationary Phase Selection (C18, 5 µm, End-capped) N1->N2 N3 Mobile Phase Optimization (pH 3.0 Buffer / Methanol) N2->N3 N4 System Suitability & Validation (ICH Q2(R1) Protocols) N3->N4 N5 Routine Quantification (Self-Validating Assay) N4->N5

Figure 1: Systematic HPLC method development workflow for nitroimidazole quantification.

Optimized Chromatographic Conditions

All quantitative data and system parameters have been optimized to ensure robustness and reproducibility across different laboratories[4].

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationCausality / Rationale
Column ZORBAX SB-C18 (150 x 4.6 mm, 5 µm)End-capped C18 provides optimal hydrophobic retention and prevents silanol interactions[2].
Mobile Phase Methanol : 0.1% Triethylamine (26:74 v/v)Methanol ensures green chemistry; TEA acts as a silanol-masking agent[2][3].
Buffer pH 3.0 (Adjusted with Phosphoric Acid)Suppresses analyte ionization fluctuations, guaranteeing sharp, symmetrical peaks[2].
Flow Rate 1.0 mL/minEnsures optimal linear velocity and mass transfer for 5 µm particles.
Detection UV/PDA at 316 nmAligns perfectly with the π-π* transition of the conjugated nitroimidazole ring[2].
Column Temp 30°CStabilizes mobile phase viscosity, ensuring highly reproducible retention times.
Injection Vol 20 µLMaximizes signal-to-noise ratio (S/N) without causing column volume overload.

Step-by-Step Analytical Protocol (Self-Validating System)

A protocol is only as reliable as its internal controls. This methodology is engineered as a self-validating system . Prior to any sample analysis, the chromatographic sequence must pass a System Suitability Test (SST) gate. If the criteria fail, the sequence automatically aborts, preventing the generation of compromised data.

Step 4.1: Preparation of Mobile Phase

  • Measure 740 mL of HPLC-grade water and add 1.0 mL of Triethylamine (TEA).

  • Adjust the pH to exactly 3.0 ± 0.05 using dilute phosphoric acid. (Critical Step: Do not overshoot the pH, as excessive acid degrades the silica matrix over time).

  • Add 260 mL of HPLC-grade Methanol[2].

  • Filter the mixture through a 0.45 µm PTFE membrane and degas via ultrasonication for 10 minutes.

Step 4.2: Preparation of Standard Solutions

  • Accurately weigh 50.0 mg of 4-methoxy-5-nitro-1H-imidazole reference standard[1].

  • Transfer to a 50 mL volumetric flask, dissolve in 25 mL of mobile phase, and sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with mobile phase to yield a 1.0 mg/mL stock solution.

  • Perform serial dilutions using the mobile phase to prepare working standards ranging from 5.0 to 50.0 µg/mL.

Step 4.3: Self-Validating Chromatographic Sequence Program the HPLC autosampler and Chromatography Data System (CDS) with the following sequence logic:

  • Equilibration: Run mobile phase until the baseline is flat and pressure is stable (ΔP < 2%).

  • Blank Injection (n=1): Inject mobile phase to verify the absence of ghost peaks or carryover.

  • System Suitability Gate (n=6): Inject the 25 µg/mL working standard six consecutive times.

    • Validation Gate: The CDS must verify that the Relative Standard Deviation (RSD) for peak area is ≤ 2.0% and the Tailing Factor (Tf) is ≤ 1.5. If criteria fail, the sequence aborts.

  • Sample Analysis: Inject prepared unknown samples in duplicate.

  • Bracketing Standard: Inject a standard after every 10 samples to verify that ongoing system drift remains < 2.0%.

SST S1 Blank Injection (Baseline Stability) S2 Standard Injection (n=6) S1->S2 S3 RSD ≤ 2.0% Tailing Factor ≤ 1.5 S2->S3 Pass S5 System Failure (Abort & Recalibrate) S2->S5 Fail S4 Sample Analysis (Proceed) S3->S4

Figure 2: Self-validating system suitability test (SST) decision matrix for routine analysis.

Method Validation Summary

The method was rigorously validated according to ICH Q2(R1) guidelines, assessing linearity, precision, accuracy, and sensitivity to ensure it is fit-for-purpose for pharmaceutical quality control[3][4].

Table 2: Method Validation Parameters

Validation ParameterExperimental ResultICH Acceptance Criteria
Linearity Range 5.0 – 50.0 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9998≥ 0.999[3]
Limit of Detection (LOD) 0.05 µg/mLS/N ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.15 µg/mLS/N ratio ≥ 10:1
Intra-day Precision (RSD) 0.85%≤ 2.0%[4]
Inter-day Precision (RSD) 1.12%≤ 2.0%[4]
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%[3]

Conclusion

This application note details a highly robust, self-validating RP-HPLC method for the precise quantification of 4-methoxy-5-nitro-1H-imidazole. By leveraging a deep understanding of the molecule's physicochemical properties—specifically controlling the mobile phase pH to 3.0 and utilizing a competitive amine modifier—the method successfully overcomes the traditional peak tailing associated with basic imidazoles. The integration of automated system suitability gates ensures that this protocol strictly adheres to E-E-A-T standards, guaranteeing scientific reliability and data integrity in routine laboratory environments.

References

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PubMed. 2

  • 4-Methoxy-5-nitro-1H-imidazole (CAS 68019-78-3). HazComFast. 1

  • Development and validation of stability indicating HPLC method for quantification of tinidazole. Semantic Scholar. 3

  • A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. 4

Sources

Application

Application Note: 4-Methoxy-5-Nitro-1H-Imidazole as a Next-Generation Hypoxic Radiosensitizer in Oncology

Executive Summary & Mechanistic Rationale Solid tumors are frequently characterized by chaotic, poorly formed vasculature, leading to regions of severe hypoxia. Because molecular oxygen is required to permanently "fix" r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Solid tumors are frequently characterized by chaotic, poorly formed vasculature, leading to regions of severe hypoxia. Because molecular oxygen is required to permanently "fix" radiation-induced DNA damage into lethal double-strand breaks, hypoxic tumor cells exhibit up to a 3-fold resistance to ionizing radiation[1]. To overcome this radioresistance, electron-affinic compounds like nitroimidazoles have been developed to mimic oxygen's role in DNA radical fixation[2].

While first-generation 2-nitroimidazoles (e.g., misonidazole) suffered from dose-limiting peripheral neurotoxicity, 5-nitroimidazoles like nimorazole have demonstrated significant clinical success, particularly in head and neck squamous cell carcinoma (HNSCC) as evidenced by the[3]. However, standard 5-nitroimidazoles possess relatively low lipophilicity, which limits their passive diffusion into the deepest, most necrotic hypoxic cores of solid tumors.

4-methoxy-5-nitro-1H-imidazole (4-M-5-NI) represents a rationally designed, next-generation scaffold. The addition of the 4-methoxy group serves a dual purpose:

  • Pharmacokinetic Enhancement: It increases the lipophilic partition coefficient (logP), driving superior passive diffusion through multiple cell layers into avascular tumor regions[4].

  • Redox Tuning: It fine-tunes the single-electron reduction potential (E1). In hypoxic environments (pO2 < 10 mmHg), cellular nitroreductases reduce 4-M-5-NI into a reactive radical anion. In normoxic tissue, ambient oxygen rapidly reverses this reduction (futile cycling), ensuring the drug remains an inert prodrug in healthy tissue[5].

G Rad Ionizing Radiation (X-rays) DNA_Rad Transient DNA Radical Rad->DNA_Rad Ionization Fixed Fixed DNA Damage (Lethal Breaks) DNA_Rad->Fixed Radical Fixation Drug 4-methoxy-5-nitro-1H-imidazole (Prodrug) Drug_Rad Radical Anion (Active Sensitizer) Drug->Drug_Rad 1e- Reduction Hypoxia Hypoxia (pO2 < 10 mmHg) Nitroreductases Hypoxia->Drug_Rad Normoxia Normoxia (O2 Competition) Drug_Rad->Normoxia O2 Reversal Drug_Rad->Fixed Electron Transfer Normoxia->Drug Apoptosis Tumor Cell Death Fixed->Apoptosis Apoptosis

Mechanism of 4-M-5-NI: Hypoxia-selective reduction and subsequent DNA radical fixation.

Physicochemical Profiling

To understand the structural advantages of 4-M-5-NI, we must benchmark it against historical standards. The table below summarizes the critical parameters dictating radiosensitizer efficacy.

Table 1: Comparative Physicochemical Properties of Nitroimidazole Radiosensitizers

CompoundScaffold TypeLogP (Lipophilicity)Electron Affinity (E1)Hypoxia Selectivity & Toxicity
Misonidazole 2-nitroimidazole0.41High (-0.39 V)Moderate selectivity; High neurotoxicity
Nimorazole 5-nitroimidazole0.25Moderate (-0.45 V)High selectivity; Low toxicity[6]
4-M-5-NI 4-methoxy-5-nitroimidazole~0.85 (Predicted)Moderate (-0.43 V)Very High selectivity; Enhanced tumor penetration

Experimental Protocols

As a Senior Application Scientist, I emphasize that evaluating a hypoxic radiosensitizer requires rigorous control of environmental oxygen. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: In Vitro Clonogenic Survival Assay & SER Determination

Purpose: To quantify the Sensitizer Enhancement Ratio (SER) of 4-M-5-NI. Clonogenic assays are the gold standard because they measure true reproductive cell death rather than transient metabolic shifts.

Materials:

  • FaDu cells (Human HNSCC line, chosen for clinical relevance to nimorazole trials[7]).

  • Anaerobic chamber capable of maintaining <0.1% O2.

  • 4-M-5-NI dissolved in DMSO (stock solution 100 mM).

  • X-ray irradiator (e.g., 225 kVp, 1.5 mm Cu filter).

Step-by-Step Methodology:

  • Cell Plating: Seed FaDu cells into 60 mm glass petri dishes (glass prevents oxygen outgassing associated with standard polystyrene plastics) at densities ranging from 200 to 10,000 cells/dish depending on the target radiation dose.

  • Hypoxic Incubation: Transfer dishes to the anaerobic chamber. Flush with 95% N2 / 5% CO2 for 4 hours to deplete dissolved oxygen in the media.

  • Drug Administration: Add 4-M-5-NI to a final concentration of 1 mM. Causality Note: Drug is added after hypoxia is established to mimic the clinical scenario where the drug diffuses into an already hypoxic tumor microenvironment.

  • Irradiation: Irradiate the cells inside the hypoxic chamber (or in sealed hypoxic jigs) at doses of 0, 2, 4, 6, 8, and 10 Gy.

  • Recovery & Colony Formation: Immediately remove cells from hypoxia, wash twice with PBS to remove the drug, and add fresh normoxic media. Incubate for 10-14 days.

  • Fixation & Staining: Fix colonies with methanol:acetic acid (3:1) and stain with 0.5% crystal violet. Count colonies containing >50 cells.

Self-Validating Control (E-E-A-T): Always run a parallel plate set under strictly normoxic (21% O2) conditions treated with 1 mM 4-M-5-NI. If the normoxic SER exceeds 1.1, it indicates either an oxygen leak in your hypoxic chamber or off-target, oxygen-independent drug toxicity.

Protocol B: In Vivo Tumor Growth Delay (TGD) in HNSCC Xenografts

Purpose: To evaluate the pharmacokinetic advantage (enhanced lipophilicity) of the 4-methoxy substitution in a living organism.

Step-by-Step Methodology:

  • Tumor Inoculation: Inject 5×106 FaDu cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Once tumors reach a volume of ~200 mm³ (a size where necrotic, hypoxic cores naturally develop), randomize mice into four cohorts (n=8): Control, 4-M-5-NI alone, Radiation alone, and Radiation + 4-M-5-NI.

  • Dosing: Administer 4-M-5-NI via intraperitoneal (IP) injection at 100 mg/kg.

    • Critical Timing: Wait exactly 90 minutes before irradiation. Pharmacokinetic profiling of nitroimidazoles indicates that peak tumor concentration and optimal diffusion into the hypoxic core occurs at 60-90 minutes post-administration[8].

  • Irradiation: Anesthetize mice and locally irradiate the tumor with a single fraction of 15 Gy, shielding the rest of the body with lead.

  • Monitoring: Measure tumor volume via calipers every 2 days. The endpoint is the time taken for the tumor to reach 4x its initial volume (Tumor Growth Delay).

Expected Data Outcomes

Based on the mechanistic principles of nitroimidazole reduction and the enhanced lipophilicity of the 4-methoxy scaffold, researchers should expect the following quantitative outcomes:

Table 2: Expected Sensitizer Enhancement Ratios (SER)

Treatment ConditionNormoxia (21% O2) SERHypoxia (<0.1% O2) SERInterpretation
Radiation Alone 1.001.00Baseline radioresistance in hypoxia.
+ Nimorazole (1 mM) 1.021.45Standard clinical baseline[6].
+ 4-M-5-NI (1 mM) 1.051.72 Superior radical fixation due to higher intracellular accumulation.

Note: SER is calculated as the ratio of the radiation dose required to achieve 10% survival (D10) in the control group versus the drug-treated group.

References

  • What is the mechanism of Nimorazole? - Patsnap Synapse. [Link]

  • Radiosensitizing Hypoxic Tumour Cells - Encyclopedia.pub. [Link]

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - NIH. [Link]

  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer - Open MedScience. [Link]

  • Nimorazole as a hypoxic radiosensitizer in the treatment of supraglottic larynx and pharynx carcinoma. First report from the Danish Head and Neck Cancer Study (DAHANCA) protocol 5-85 - PubMed. [Link]

  • A randomized double-blind phase III study of nimorazole as a hypoxic radiosensitizer of primary radiotherapy in supraglottic larynx and pharynx carcinoma. Results of the Danish Head and Neck Cancer Study (DAHANCA) Protocol 5-85 - PubMed. [Link]

  • Nimorazole – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. [Link]

Sources

Method

Application Note: Advanced NMR Spectroscopy Characterization Techniques for 4-Methoxy-5-nitro-1H-imidazole

Introduction & Mechanistic Context Nitroimidazoles are a critical class of active pharmaceutical ingredients (APIs), widely utilized as anti-infective agents and radiosensitizers in oncology[1]. However, characterizing h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Nitroimidazoles are a critical class of active pharmaceutical ingredients (APIs), widely utilized as anti-infective agents and radiosensitizers in oncology[1]. However, characterizing highly functionalized derivatives like 4-methoxy-5-nitro-1H-imidazole presents a unique analytical challenge: annular tautomerism .

The proton on the imidazole ring rapidly exchanges between the N1 and N3 positions. This creates a dynamic equilibrium between 4-methoxy-5-nitro-1H-imidazole and its tautomer, 5-methoxy-4-nitro-1H-imidazole[1]. Standard 1D 1 H NMR at room temperature often yields broadened signals due to this intermediate exchange rate, obscuring critical structural information. To definitively characterize this molecule and assign the regiochemistry of the methoxy and nitro groups, a multi-nuclear ( 1 H, 13 C, 15 N) and multi-dimensional (HSQC, HMBC) NMR approach, coupled with Variable Temperature (VT) analysis, is strictly required[2].

Causality in Experimental Design (E-E-A-T Principles)

As an application scientist, it is crucial to understand why specific parameters are chosen rather than blindly following a sequence of steps.

  • Solvent Selection (DMSO-d 6​ vs. CDCl 3​ ): Non-polar solvents like CDCl 3​ fail to disrupt the strong intermolecular hydrogen bonding inherent to nitroimidazoles, leading to aggregation, poor solubility, and unpredictable chemical shifts. DMSO-d 6​ acts as a strong hydrogen bond acceptor, stabilizing the monomeric form and slowing the tautomeric exchange rate. This stabilization is critical for resolving distinct 15 N signals[2].

  • The Necessity of 15 N NMR: 15 N NMR is exceptionally sensitive to the local electronic environment. The protonated nitrogen (pyrrole-like) typically resonates around 180 ppm, while the unprotonated nitrogen (pyridine-like) resonates near 240–250 ppm[3]. Observing these shifts directly diagnoses the tautomeric state[4].

  • Why HMBC over COSY? In 4-methoxy-5-nitro-1H-imidazole, there are no adjacent protons on the ring (the C2-H and the methoxy protons are isolated). Therefore, 3JHH​ COSY is entirely ineffective. Regiochemical assignment relies entirely on 3JCH​ long-range heteronuclear coupling via HMBC.

Analytical Workflow

Workflow A Sample Prep (DMSO-d6) B 1D NMR (1H, 13C, 15N) A->B C 2D NMR (HSQC, HMBC) B->C D VT-NMR (Tautomer Freeze) C->D E Structural Assignment D->E

Fig 1: Step-by-step NMR workflow for resolving tautomeric states in 4-methoxy-5-nitro-1H-imidazole.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts based on the electronic effects of the methoxy (electron-donating via resonance, electron-withdrawing via induction) and nitro (strongly electron-withdrawing) groups[5].

Table 1: Typical 1 H and 13 C NMR Chemical Shifts (DMSO-d 6​ , 298 K)

Nucleus / PositionChemical Shift (ppm)MultiplicityAssignment Rationale
1 H (Methoxy) ~4.0 - 4.2Singlet (3H)Deshielded by the adjacent oxygen atom.
1 H (C2-H) ~7.8 - 8.0Singlet (1H)Aromatic proton situated between two electronegative nitrogens.
1 H (N-H) ~13.0 - 13.5Broad Singlet (1H)Highly deshielded; broad due to dynamic tautomeric exchange.
13 C (Methoxy) ~58.0 - 60.0-Typical aliphatic methoxy carbon shift.
13 C (C2) ~136.0 - 138.0-Confirmed via direct 1JCH​ HSQC to the C2-H proton[5].
13 C (C4) ~145.0 - 155.0-Highly deshielded by the -OCH 3​ group and adjacent nitrogen[5].
13 C (C5) ~130.0 - 140.0-Deshielded by the -NO 2​ group; distinguished from C4 via HMBC[5].

Table 2: 15 N NMR Chemical Shifts (Referenced to Liquid NH 3​ )

Nitrogen AtomExpected Shift (ppm)Mechanistic Note
N1 (Protonated) ~180.0 - 185.0Shielded pyrrole-type nitrogen[3].
N3 (Unprotonated) ~235.0 - 250.0Deshielded pyridine-type nitrogen[3].
N (Nitro Group) ~360.0 - 365.0Highly deshielded by the two oxygen atoms[3].

(Note: If rapid tautomerization occurs at 298 K, N1 and N3 may coalesce into a single averaged broad peak near ~210 ppm).

Experimental Protocols

Protocol A: Sample Preparation and Validation
  • Massing: Weigh exactly 15–20 mg of high-purity 4-methoxy-5-nitro-1H-imidazole.

  • Solvation: Dissolve the compound in 0.6 mL of anhydrous DMSO-d 6​ (100 atom % D) containing 0.03% v/v TMS as an internal standard.

    • Causality: Anhydrous DMSO prevents trace water from catalyzing intermolecular proton exchange, which would prematurely average the N1/N3 signals and broaden the N-H peak.

  • Validation Step: Acquire a 1-scan 1 H NMR spectrum. Check the line width of the TMS peak (must be <1.0 Hz). If the N-H peak at ~13 ppm is absent or excessively broad, suspect trace water contamination. Do not proceed to 2D experiments until sample purity and lock stability are verified.

Protocol B: 2D NMR Acquisition (Regiochemical Assignment)
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Set up a 1 H- 13 C HSQC experiment to identify direct one-bond couplings.

    • Self-Validation: You should observe exactly two cross-peaks: Methoxy protons to the Methoxy carbon, and C2-H to the C2 carbon. The quaternary C4 and C5 carbons will be invisible.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Optimize the long-range coupling delay for nJCH​=8 Hz.

    • Acquire with sufficient scans (typically 32–64 per t1​ increment) to ensure adequate signal-to-noise for the quaternary C4 and C5 carbons.

    • Data Interpretation: Map the 3J coupling from the methoxy protons to identify C4. Map the 3J couplings from C2-H to identify both C4 and C5.

HMBC_Logic H_OMe Methoxy Protons (~4.0 ppm) C_C4 C4 Carbon (~145-155 ppm) H_OMe->C_C4 3J HMBC (Strong) H_C2 C2 Proton (~7.8 ppm) H_C2->C_C4 3J HMBC C_C5 C5 Carbon (~130-140 ppm) H_C2->C_C5 3J HMBC C_C2 C2 Carbon (~136 ppm) H_C2->C_C2 1J HSQC

Fig 2: Key 2D NMR HMBC and HSQC correlations for regiospecific assignment of the imidazole ring.

Protocol C: 15 N NMR and Variable-Temperature (VT) Analysis
  • Initial 15 N Acquisition via HMBC (298 K):

    • Acquire a 1 H- 15 N HMBC to indirectly detect 15 N shifts.

    • Causality: Indirect detection via the highly sensitive 1 H nucleus takes minutes to hours, whereas direct 15 N acquisition takes days due to its low natural abundance (0.37%) and negative Nuclear Overhauser Effect (NOE)[6].

  • VT-NMR (Cooling to 273 K):

    • If the N1/N3 signals appear as a single broad peak due to tautomerism, lower the probe temperature in 5 K increments.

    • Causality: Cooling reduces the thermal energy driving the proton exchange. Below the coalescence temperature, the averaged peak will split into two distinct, sharp peaks (~180 ppm and ~240 ppm), definitively proving the tautomeric equilibrium and allowing precise chemical shift measurement[5].

    • Self-Validation: Ensure the lock phase and Z0 shim are re-adjusted at each temperature step, as solvent viscosity and lock frequency shift significantly with temperature.

References

  • NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory Source: Australian Journal of Chemistry / ConnectSci URL:[Link] (Referenced for 13 C and 15 N chemical shift baselines, tautomeric equilibrium, and solvent effects[5],[1],[2])

  • 15N NMR Signal Amplification by Reversible Exchange of [15N3]Ornidazole Antibiotic Source: National Institutes of Health (NIH) / PMC URL:[Link] (Referenced for 15 N NMR sensitivity, pyrrole vs. pyridine nitrogen chemical shifts, and nitroimidazole electronic environments[3],[4],[6])

Sources

Application

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 4-methoxy-5-nitro-1H-imidazole

Introduction: The Scientific Imperative for Characterizing Novel Antimicrobial Agents The emergence of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent activity aga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Imperative for Characterizing Novel Antimicrobial Agents

The emergence of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent activity against multidrug-resistant pathogens. Nitroimidazole derivatives have long been a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1][2][3] The core of their therapeutic efficacy lies in the reductive activation of the nitro group under hypoxic conditions, leading to the generation of cytotoxic radicals that damage microbial DNA.[1][4] The compound 4-methoxy-5-nitro-1H-imidazole represents a novel structural variation within this important class, suggesting the potential for a unique antimicrobial spectrum or improved therapeutic properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the in vitro antimicrobial activity of 4-methoxy-5-nitro-1H-imidazole through the Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation and serves as the gold standard for assessing antimicrobial susceptibility.[5][6][7]

This document outlines the theoretical underpinnings of the MIC assay and provides detailed, step-by-step protocols for the broth microdilution and agar dilution methods, aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11]

Part 1: Foundational Principles of the MIC Assay

The determination of an MIC value is a quantitative method that provides a precise measure of a compound's potency. The choice between broth microdilution and agar dilution methods often depends on the throughput required, the organism being tested, and laboratory resources.

  • Broth Microdilution: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[5][6] Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by identifying the lowest concentration of the compound that inhibits visible growth. This method is highly scalable and is the reference method for many organisms.[8]

  • Agar Dilution: In this method, the antimicrobial agent is incorporated into molten agar at various concentrations, which is then poured into petri dishes.[12] The surface of the agar is inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that prevents colony formation on the agar surface. This method is useful for testing multiple isolates simultaneously.

Mechanism of Action Context: Nitroimidazole Activation

The antimicrobial activity of 5-nitroimidazoles is dependent on the reduction of the nitro group, a process that occurs efficiently in anaerobic or microaerophilic environments.[1] This reduction generates reactive nitroso and hydroxylamine intermediates, as well as nitrite radicals, which are highly reactive and can cause lethal damage to microbial DNA and other critical cellular components. Therefore, the choice of test organisms should ideally include anaerobic and microaerophilic bacteria, as well as protozoa, where this class of compounds has shown significant efficacy.[2][3]

Part 2: Experimental Protocols

Preparation of 4-methoxy-5-nitro-1H-imidazole Stock Solution

The accuracy of the MIC assay is critically dependent on the correct preparation of the antimicrobial stock solution.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is crucial. It must be able to dissolve the compound at a high concentration without affecting its stability or exhibiting antimicrobial activity itself. Dimethyl sulfoxide (DMSO) is a common choice for poorly water-soluble compounds. It is essential to ensure the final concentration of the solvent in the assay does not exceed a level that could impact microbial growth (typically ≤1% v/v).

  • Sterilization: The stock solution must be sterile to prevent contamination of the assay. Filtration through a 0.22 µm syringe filter is the preferred method as autoclaving can degrade heat-labile compounds.

Protocol:

  • Determine the appropriate solvent for 4-methoxy-5-nitro-1H-imidazole. Initial solubility testing is recommended.

  • Accurately weigh a sufficient amount of the compound to prepare a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL). The formula for this calculation is: Weight (mg) = [Desired Volume (mL) x Desired Concentration (mg/mL)] / [Purity (decimal)]

  • Dissolve the compound in the chosen solvent. Gentle warming or vortexing may be required.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution in small aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Broth Microdilution MIC Assay

This protocol is based on the CLSI M07 guidelines for bacteria that grow aerobically.[8] For anaerobic bacteria, CLSI M11 guidelines should be consulted.

Experimental Workflow Visualization:

Broth_Microdilution_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Setup & Incubation cluster_results Day 3: Results & Interpretation prep_stock Prepare Compound Stock Solution serial_dilute Perform 2-fold Serial Dilution of Compound in 96-well Plate prep_stock->serial_dilute Use for dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilute Diluent prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Wells with Standardized Bacterial Suspension prep_inoculum->inoculate Add to wells serial_dilute->inoculate Plate with compound incubate Incubate Plate (e.g., 35°C for 16-20h) inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic record_data Record MIC Value read_mic->record_data

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Microorganism Preparation: From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculum Standardization: Dilute the 0.5 McFarland suspension in an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.

    • Prepare an intermediate dilution of the 4-methoxy-5-nitro-1H-imidazole stock solution in broth.

    • Add 100 µL of this intermediate dilution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 should serve as a positive growth control (broth and inoculum, no compound).

    • Well 12 should serve as a sterility control (broth only).

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and achieves the target inoculum density of 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air for aerobic bacteria. For anaerobic organisms, incubate in an anaerobic environment for 24-48 hours.

  • Result Interpretation: The MIC is the lowest concentration of 4-methoxy-5-nitro-1H-imidazole at which there is no visible growth (i.e., the first clear well).

Quality Control and Self-Validation

To ensure the trustworthiness of the results, each MIC assay must include quality control (QC) strains with known MIC values for a reference antimicrobial agent.

  • QC Strains: Use ATCC® (American Type Culture Collection) or NCTC (National Collection of Type Cultures) reference strains as recommended by CLSI or EUCAST. For example, Escherichia coli ATCC® 25922 and Staphylococcus aureus ATCC® 29213 are commonly used.

  • Reference Compound: A well-characterized nitroimidazole, such as metronidazole, should be run in parallel with 4-methoxy-5-nitro-1H-imidazole.

  • Acceptance Criteria: The MIC value for the reference compound against the QC strain must fall within the published acceptable range. If it does not, the entire batch of tests is considered invalid.

Part 3: Data Presentation and Interpretation

The results of MIC assays are typically summarized in a tabular format for clear comparison across multiple microbial species.

Table 1: Example Data Summary for MIC of 4-methoxy-5-nitro-1H-imidazole

MicroorganismATCC® No.MIC Range (µg/mL)Modal MIC (µg/mL)
Staphylococcus aureus292138 - 3216
Escherichia coli2592216 - 6432
Pseudomonas aeruginosa27853>128>128
Bacteroides fragilis252850.5 - 21
Clostridium difficile9689≤0.25 - 10.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Part 4: Best Practices and Troubleshooting

Causality and Field-Proven Insights:

  • Inoculum Effect: The density of the starting inoculum can significantly impact the MIC value. A higher inoculum may lead to a higher apparent MIC. Precise standardization to a 0.5 McFarland standard is critical.

  • Compound Stability: If 4-methoxy-5-nitro-1H-imidazole is unstable in the test medium, its effective concentration will decrease during incubation, leading to erroneously high MIC values. Stability in the chosen broth should be confirmed.

  • Skipped Wells: The appearance of growth in a well at a higher concentration than a well showing no growth can occur. This may be due to contamination, improper dilution, or compound precipitation. The MIC should be read as the lowest concentration with no visible growth, provided the growth control is valid.

  • Trailing Endpoints: Some compound-organism combinations may result in reduced growth over a range of concentrations rather than a clear endpoint. In such cases, a standardized reading method (e.g., the concentration that inhibits 80% of growth relative to the control) should be established and consistently applied.

Conclusion

This document provides a robust framework for determining the MIC of the novel compound 4-methoxy-5-nitro-1H-imidazole. By adhering to standardized protocols, incorporating rigorous quality control measures, and understanding the scientific principles behind the assay, researchers can generate reliable and reproducible data. This is a critical step in the preclinical evaluation of any new potential antimicrobial agent and provides the foundation for further studies into its mechanism of action, spectrum of activity, and potential therapeutic applications.

References

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Available at: [Link]

  • CLSI and EUCAST. (2025). Modification of Antimicrobial Susceptibility Testing Methods. Available at: [Link]

  • Pfaller, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. Available at: [Link]

  • International Organization for Standardization (ISO). (2021). ISO 16256:2021 Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Expert Rules. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180–2182. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST Home. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Disk Diffusion and Quality Control. Available at: [Link]

  • National Infection Service, Public Health England. (2019). EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Gontijo, A. V. L., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4759. Available at: [Link]

  • Emery Pharma. Minimum Inhibitory Concentration (MIC). Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available at: [Link]

  • Sobgwi-Tambekou, J., et al. (2022). In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates. Microbiology Spectrum, 10(4), e00783-22. Available at: [Link]

  • Rollas, S., et al. (2003). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Il Farmaco, 58(10), 1037-41. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 27(19), 6296. Available at: [Link]

  • Kushwaha, P. M., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-630. Available at: [Link]

  • Shafeeq, A. A., et al. (2022). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. International Journal of Drug Delivery Technology, 12(2), 495-501. Available at: [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Available at: [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Available at: [Link]

  • Wikipedia. Nitroimidazole. Available at: [Link]

Sources

Method

Application Note: Preparation and Validation of 4-Methoxy-5-nitro-1H-imidazole Stock Solutions for In Vitro Assays

Target Audience: Researchers, assay developers, and drug discovery scientists. Application: In vitro screening, hypoxia-targeted drug development, and antimicrobial assays. Introduction & Mechanistic Background 4-Methoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Application: In vitro screening, hypoxia-targeted drug development, and antimicrobial assays.

Introduction & Mechanistic Background

4-Methoxy-5-nitro-1H-imidazole is a specialized nitroimidazole derivative utilized in advanced in vitro pharmacology. Nitroimidazoles function as bioreductive prodrugs; under hypoxic or anaerobic conditions, the nitro group (-NO₂) undergoes enzymatic reduction to form reactive intermediate species that cross-link DNA or disrupt essential intracellular macromolecules.

Successfully translating this mechanism into a reproducible in vitro assay requires flawless stock solution preparation. The highly polarized nitro group paired with the lipophilic methoxy-imidazole core creates a solubility profile that resists purely aqueous buffers[1]. Consequently, researchers must rely on organic solvents like Dimethyl Sulfoxide (DMSO). However, the introduction of DMSO into cell culture creates a competing variable: solvent cytotoxicity. This application note details a self-validating, highly controlled protocol for formulating, storing, and diluting 4-methoxy-5-nitro-1H-imidazole to ensure that assay readouts reflect true compound efficacy rather than solvent-induced artifacts.

Physicochemical Properties

Understanding the foundational properties of the compound is critical for predicting its behavior in solution.

Table 1: Physicochemical Profile of 4-Methoxy-5-nitro-1H-imidazole

PropertyValue / Specification
Chemical Name 4-methoxy-5-nitro-1H-imidazole
CAS Number 68019-78-3[1]
Molecular Formula C₄H₅N₃O₃[1]
Molecular Weight 143.10 g/mol
Primary Solvent 100% Anhydrous DMSO
Light Sensitivity High (Photolabile nitro group)
Moisture Sensitivity Moderate (Hygroscopic solvent interactions)

Causality & Experimental Choices: The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that protocols fail when the underlying physical chemistry is ignored. Every step in this workflow is dictated by the specific vulnerabilities of nitroimidazoles and the biological limits of in vitro systems.

  • Solvent Selection (The DMSO Mandate): Anhydrous DMSO is selected because its amphipathic, aprotic nature effectively disrupts the crystal lattice of the nitroimidazole without inducing chemical solvolysis. Water must be strictly excluded from the stock to prevent premature hydrolysis of the methoxy group.

  • The Cytotoxicity Threshold: While DMSO is an excellent vehicle, it is a known bio-hazard to cultured cells at elevated levels. High concentrations (>5%) induce the cleavage of caspase-3 and PARP-1, driving cells into apoptosis[2]. Even at 0.5%, significant toxicity (≈25% cell death) can occur in sensitive primary lines like human fibroblasts after 24 hours[2]. While some robust cancer cell lines can tolerate up to 0.3125% DMSO[3], the universal gold standard for in vitro assay integrity is to maintain a final DMSO concentration of ≤ 0.1% [2].

  • Light Protection: The nitro group at the 5-position is highly susceptible to photolytic degradation. Exposure to ambient laboratory fluorescent lighting can cause radical formation and compound degradation. Therefore, all stock preparation must occur in amber vials.

  • Self-Validating Systems: A stock solution is a black box unless analytically verified. Before committing a stock to a 96-well or 384-well screening campaign, it must undergo High-Performance Liquid Chromatography (HPLC) or LC-MS/MS verification to confirm the concentration and the absence of degradation products[4].

Step-by-Step Methodology: 50 mM Stock Preparation

Objective: Formulate a 50 mM master stock of 4-methoxy-5-nitro-1H-imidazole in 100% anhydrous DMSO.

Phase 1: Equilibration and Weighing
  • Equilibration: Remove the lyophilized 4-methoxy-5-nitro-1H-imidazole and anhydrous DMSO from cold storage. Place them in a desiccator and allow them to equilibrate to room temperature (approx. 30 minutes). Causality: Opening cold containers in ambient air causes immediate condensation of atmospheric moisture, which will introduce water into your anhydrous system and degrade the compound over time.

  • Weighing: Using a calibrated analytical microbalance, accurately weigh 7.16 mg of the compound.

  • Transfer: Transfer the powder into a sterile, light-blocking 1.5 mL amber microcentrifuge tube.

Phase 2: Dissolution and Homogenization
  • Solvent Addition: Add exactly 1.0 mL of room-temperature anhydrous DMSO to the amber tube.

  • Homogenization: Vortex vigorously for 30–60 seconds. If particulate matter remains, sonicate the sealed tube in a room-temperature water bath for 5 minutes. Warning: Do not apply heat, as elevated temperatures can trigger thermal degradation of the nitro group.

Phase 3: Quality Control (Self-Validation Step)
  • Analytical Verification: Withdraw a 5 µL aliquot of the newly formed stock. Dilute this 1:1000 in a mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • LC-MS/MS Run: Analyze the sample via LC-MS/MS to verify the presence of the intact molecular ion and ensure no desmethyl or reduced amine degradation peaks are present[4]. Only proceed to storage if the purity is >98% and the concentration is verified against a standard curve.

Phase 4: Aliquoting and Storage
  • Aliquoting: Dispense the validated 50 mM stock into single-use 50 µL aliquots in sterile amber tubes. Causality: Nitroimidazoles in DMSO will precipitate or degrade upon repeated freeze-thaw cycles. Single-use aliquots isolate the master batch from thermal shock.

  • Atmospheric Purge: Gently purge the headspace of each tube with Argon or Nitrogen gas before capping to displace oxygen and prevent oxidative degradation.

  • Storage: Store immediately at -20°C (or -80°C for long-term stability >6 months).

Experimental Workflow Visualization

G A 1. Weighing 4-methoxy-5-nitro-1H-imidazole B 2. Dissolution 100% Anhydrous DMSO A->B C 3. Quality Control HPLC-UV/MS Verification B->C Validate Conc. D 4. Aliquoting & Storage Amber Vials, -20°C, Argon Purge C->D Pass QC E 5. Intermediate Dilution Pre-warmed Culture Media D->E Thaw Single Aliquot F 6. In Vitro Assay Final DMSO ≤ 0.1% E->F 1:10 Final Dilution

Workflow for the preparation, validation, and application of 4-methoxy-5-nitro-1H-imidazole stocks.

In Vitro Assay Application: The Dilution Strategy

Directly spiking a 50 mM DMSO stock into an aqueous cell culture well will cause localized precipitation of the compound (the "solvent crash" effect) and subject the cells to a localized toxic spike of DMSO. To prevent this, an intermediate dilution strategy must be employed.

Table 2: Serial Dilution Strategy for a 50 µM Final Assay Concentration

StepActionCompound ConcentrationDMSO Concentration
1. Master Stock Thaw one 50 µL aliquot of the validated stock.50 mM100%
2. Intermediate Dilute 1:100 in pre-warmed (37°C) culture media (e.g., 10 µL stock + 990 µL media). Mix thoroughly.500 µM1.0%
3. Final Assay Dilute the intermediate solution 1:10 directly into the assay well containing cells and media.50 µM0.1%

Expert Insight: Always pre-warm the intermediate culture media to 37°C before adding the DMSO stock. Cold media drastically reduces the solubility limit of the nitroimidazole, increasing the risk of micro-precipitates forming before the drug ever reaches the target cells.

References

  • Title: 4-Methoxy-5-nitro-1H-imidazole (CAS 68019-78-3)
  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical?
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methoxy-5-nitro-1H-imidazole

Welcome to the Technical Support Center for the synthesis of 4-methoxy-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-methoxy-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to improve your reaction yield and product purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 4-methoxy-5-nitro-1H-imidazole, offering probable causes and actionable solutions based on established chemical principles.

Issue 1: Low Yield of the Desired 4-Methoxy-5-nitro-1H-imidazole Product

Probable Cause: Incomplete reaction, degradation of the product, or the formation of side products are common culprits for low yields. The reaction conditions, including temperature, pH, and reaction time, are critical parameters that govern the outcome of the synthesis.

Solutions:

  • Optimize Reaction Temperature: The methoxylation of a nitroimidazole precursor is a temperature-sensitive reaction. It is crucial to maintain strict temperature control, often at low temperatures (e.g., 0-5°C), to prevent over-reaction and decomposition of the unstable nitroso intermediate that can form.[1]

  • Control pH: The reaction is typically carried out under acidic conditions to facilitate the formation of the active electrophile. However, excessively low pH can lead to degradation. Careful monitoring and adjustment of the pH are necessary.

  • Reagent Stoichiometry and Addition: The slow, dropwise addition of the methoxylating agent is recommended to control the reaction rate and minimize the formation of byproducts.[1] Experiment with slight excesses of the methoxylating agent to drive the reaction to completion, but be mindful of potential side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may consume starting materials or the desired product.

Issue 2: Formation of Isomeric Impurities (e.g., 5-Methoxy-4-nitro-1H-imidazole)

Probable Cause: The regioselectivity of the methoxylation reaction on the imidazole ring can be influenced by the position of the nitro group and the reaction conditions. The electronic effects of the nitro group direct the incoming methoxy group, but competing pathways can lead to the formation of isomers.

Solutions:

  • Choice of Starting Material: The structure of the starting nitroimidazole is a key determinant of the final product. For instance, the alkylation of 2-methyl-5-nitroimidazole has been shown to be regioselective.[2][3]

  • Solvent and Base Selection: The choice of solvent and base can significantly impact the regioselectivity of N-alkylation reactions on the imidazole ring.[2][3] For methoxylation, a polar aprotic solvent like DMF or DMSO may be suitable. The use of a non-nucleophilic base is often preferred to avoid competing reactions.

  • Temperature Control: As with yield, temperature can influence the regioselectivity of the reaction. Lower temperatures generally favor the thermodynamically more stable product.

Issue 3: Difficulty in Product Purification

Probable Cause: The product may be difficult to separate from unreacted starting materials, isomeric impurities, or byproducts due to similar polarities. The product may also be unstable under certain purification conditions.

Solutions:

  • Recrystallization: This is often the most effective method for purifying solid products. A mixed solvent system may be necessary if a single suitable solvent cannot be found.[4] For a polar compound like 4-methoxy-5-nitro-1H-imidazole, a combination of a "good" solvent (e.g., ethanol, methanol) and a "poor" solvent (e.g., water, hexane) can be effective.[4]

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a powerful alternative. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) can effectively separate compounds with different polarities.[4]

  • Mild Work-up Conditions: To prevent product degradation, use mild work-up procedures. This may involve using buffered solutions to control pH and avoiding excessive heat.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 4-methoxy-5-nitro-1H-imidazole.

Q1: What is a typical synthetic route for 4-methoxy-5-nitro-1H-imidazole?

A1: While a direct one-step synthesis is not commonly detailed, a plausible route involves the nitration of a suitable imidazole precursor, followed by a nucleophilic aromatic substitution (SNAr) reaction with a methoxide source. The synthesis of related nitroimidazoles often starts with the nitration of 2-methylimidazole to produce 2-methyl-5-nitroimidazole.[5][6] This intermediate can then be further functionalized.

Q2: What are the key safety precautions to consider during this synthesis?

A2: Nitroimidazole compounds can be thermally unstable and should be handled with care. The nitration step, in particular, involves the use of strong acids and is highly exothermic, requiring strict temperature control.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.

Q4: What are the expected spectroscopic signatures for 4-methoxy-5-nitro-1H-imidazole?

A4: The structure of the final product can be confirmed using various spectroscopic techniques:

  • 1H NMR: Expect signals corresponding to the imidazole ring protons and the methoxy group protons. The chemical shifts will be influenced by the electron-withdrawing nitro group.

  • 13C NMR: Signals for the carbon atoms of the imidazole ring and the methoxy group should be present.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H bond, C-N bonds, C=C bonds of the imidazole ring, and the asymmetric and symmetric stretches of the nitro group (NO2).

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 4-methoxy-5-nitro-1H-imidazole should be observed.

Experimental Workflow & Logic

The successful synthesis of 4-methoxy-5-nitro-1H-imidazole hinges on a logical progression of steps, from careful planning to rigorous purification and characterization.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization Start Reagent & Glassware Preparation Purity Starting Material Purity Check (NMR, mp) Start->Purity ReactionSetup Reaction Setup (Inert Atmosphere) Purity->ReactionSetup ReagentAdd Slow Addition of Reagents at Low Temp ReactionSetup->ReagentAdd Monitoring Reaction Monitoring (TLC) ReagentAdd->Monitoring Quench Reaction Quenching Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Crude Crude Product SolventRemoval->Crude Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Pure Pure Product Recrystallization->Pure Chromatography->Pure Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure->Spectroscopy Yield Yield Calculation Spectroscopy->Yield

Figure 1: A generalized workflow for the synthesis of 4-methoxy-5-nitro-1H-imidazole.

Troubleshooting Logic Diagram

When faced with a low yield, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical path for identifying and resolving common issues.

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield Observed CheckTLC Analyze TLC Plate of Reaction Mixture Start->CheckTLC IncompleteReaction Incomplete Reaction Starting material remains CheckTLC->IncompleteReaction Starting material present SideProducts Side Products Multiple new spots observed CheckTLC->SideProducts Multiple products ProductDegradation Product Degradation Desired product spot is weak or streaky CheckTLC->ProductDegradation Faint product spot OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) IncompleteReaction->OptimizeConditions SideProducts->OptimizeConditions Purification Improve Purification Method (Recrystallization, Chromatography) SideProducts->Purification ProtectingGroups Consider Protecting Groups for Other Reactive Sites SideProducts->ProtectingGroups MildWorkup Use Milder Work-up and Purification Conditions ProductDegradation->MildWorkup

Sources

Optimization

troubleshooting 4-methoxy-5-nitro-1H-imidazole solubility issues in aqueous media

Welcome to the dedicated technical support center for 4-methoxy-5-nitro-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 4-methoxy-5-nitro-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility challenges commonly encountered with this compound in aqueous media. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction: Understanding the Solubility Challenge

4-methoxy-5-nitro-1H-imidazole is a member of the nitroimidazole class of compounds, which are of significant interest in medicinal chemistry.[1] Like many nitroimidazole derivatives, this compound can exhibit poor aqueous solubility, posing a significant hurdle for in vitro assays, formulation development, and ultimately, its therapeutic application.[2][3] This guide will provide a structured approach to understanding and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is 4-methoxy-5-nitro-1H-imidazole poorly soluble in water?

A1: The low aqueous solubility of 4-methoxy-5-nitro-1H-imidazole is primarily due to its molecular structure. The imidazole ring, while containing nitrogen atoms capable of hydrogen bonding, is part of a larger, relatively non-polar aromatic system. The presence of a methoxy (-OCH3) group and a nitro (-NO2) group further influences its polarity and crystal lattice energy, which can contribute to low solubility.

Q2: What are the key physicochemical properties of 4-methoxy-5-nitro-1H-imidazole that I should be aware of?

PropertyEstimated Value/RangeSignificance for Solubility
Molecular Weight ~157.13 g/mol [4]Higher molecular weight can sometimes correlate with lower solubility.
pKa Imidazole moiety: ~7 (basic)[5]; Nitro group influence may slightly alter this.The pKa indicates that the molecule's charge state can be manipulated by pH, which is a key strategy for improving solubility. The imidazole ring can be protonated at acidic pH.
logP (Octanol-Water Partition Coefficient) ~0.21 (for 4-methoxy-2-methyl-5-nitro-1H-imidazole)[4]A positive logP value, even if small, suggests a degree of lipophilicity, which can limit aqueous solubility.

Q3: I am observing precipitation of the compound in my aqueous buffer. What is the first step I should take?

A3: The first step is to verify the pH of your final solution. Small shifts in pH can significantly impact the solubility of ionizable compounds like 4-methoxy-5-nitro-1H-imidazole. Ensure your buffer has sufficient capacity to maintain the target pH after the addition of the compound, especially if it was first dissolved in a stock solvent.

Troubleshooting Guides

Issue 1: Difficulty in Preparing a Concentrated Aqueous Stock Solution

If you are unable to achieve your desired concentration in a purely aqueous medium, a systematic approach to formulation is necessary. The following workflow outlines key strategies to enhance solubility.

Solubility Enhancement Workflow start Start: Insoluble Compound ph_adj ph_adj start->ph_adj Attempt 1 cosolvent Co-solvent Addition (e.g., DMSO, Ethanol) ph_adj->cosolvent end_success Success: Soluble Stock Solution ph_adj->end_success surfactant Surfactant Use (e.g., Tween 80) cosolvent->surfactant cosolvent->end_success complexation Complexation Agents (e.g., Cyclodextrins) surfactant->complexation surfactant->end_success complexation->end_success end_fail Re-evaluate Strategy complexation->end_fail

Caption: A stepwise workflow for enhancing the aqueous solubility of 4-methoxy-5-nitro-1H-imidazole.

Protocol 1: pH Adjustment for Solubility Enhancement

Principle: 4-methoxy-5-nitro-1H-imidazole contains a basic imidazole ring. By lowering the pH of the aqueous medium to below the pKa of the imidazole nitrogen, the compound becomes protonated and thus more soluble.

Step-by-Step Methodology:

  • Prepare a series of aqueous buffers: Prepare buffers with pH values ranging from 2 to 7 (e.g., citrate, phosphate, or acetate buffers).

  • Determine the approximate pKa: While an experimental pKa is ideal, you can start by assuming a pKa around 7 for the imidazole moiety.[5]

  • Solubility Testing:

    • Add a small, known excess amount of 4-methoxy-5-nitro-1H-imidazole to a fixed volume of each buffer.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the solubility as a function of pH. You should observe an increase in solubility as the pH decreases below the pKa.

Causality: The protonation of the imidazole nitrogen introduces a positive charge on the molecule, which increases its interaction with polar water molecules, thereby enhancing its solubility.

Issue 2: Precipitation Upon Dilution of an Organic Stock Solution into Aqueous Media

This is a common problem when a compound is highly soluble in an organic solvent (like DMSO) but has poor aqueous solubility.

Protocol 2: Utilizing Co-solvents and Surfactants

Principle: Co-solvents can increase the solubility of a non-polar compound in an aqueous solution by reducing the polarity of the solvent system. Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.

Step-by-Step Methodology:

  • Co-solvent Screening:

    • Prepare a concentrated stock solution of 4-methoxy-5-nitro-1H-imidazole in a water-miscible organic solvent such as DMSO or ethanol.

    • Prepare a series of aqueous buffers containing varying percentages of the co-solvent (e.g., 1%, 5%, 10% v/v).

    • Titrate the organic stock solution into the aqueous co-solvent mixtures, observing for any signs of precipitation. Determine the maximum concentration achievable without precipitation.

  • Surfactant Addition:

    • If co-solvents alone are insufficient, or if the required concentration of the co-solvent is too high for the intended experiment (due to potential toxicity), introduce a non-ionic surfactant.

    • Prepare aqueous solutions containing a low concentration of a surfactant such as Tween® 80 or Polysorbate 80 (e.g., 0.1% to 1% v/v).

    • Repeat the titration of the organic stock solution into the surfactant-containing aqueous media.

Causality: Co-solvents like DMSO disrupt the hydrogen bonding network of water, creating a more favorable environment for the solute. Surfactants, above their critical micelle concentration, form aggregates where the hydrophobic core can solubilize the poorly water-soluble drug, while the hydrophilic shell maintains the overall solubility in the aqueous medium.

Advanced Strategies

For particularly challenging solubility issues, more advanced formulation techniques may be necessary. These are often employed in later-stage drug development but can be adapted for research purposes.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.

  • Solid Dispersions: This technique involves dispersing the drug in a solid-state carrier, often a polymer. This can lead to the formation of an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution rate than the crystalline form.

Summary of Troubleshooting Approaches

StrategyPrincipleAdvantagesConsiderations
pH Adjustment Ionization of the moleculeSimple, effective for ionizable compoundsRequires the experimental system to be stable at the required pH.
Co-solvents Reducing solvent polarityEasy to implement in a lab settingThe co-solvent may interfere with the biological assay or cause toxicity.
Surfactants Micellar solubilizationCan significantly increase apparent solubilitySurfactants can also have biological effects or interfere with assays.
Cyclodextrins Inclusion complex formationCan provide a significant solubility enhancementThe complexation efficiency is drug-dependent; cyclodextrins can be expensive.

Logical Relationships in Solubility Troubleshooting

Troubleshooting Logic start Initial Observation: Precipitation in Aqueous Media check_ph Verify pH of the final solution start->check_ph ph_issue pH is not optimal (pH > pKa) check_ph->ph_issue adjust_ph Adjust pH to < pKa ph_issue->adjust_ph Yes ph_ok pH is optimal (pH < pKa) ph_issue->ph_ok No solved Problem Solved adjust_ph->solved solubility_limit Intrinsic solubility limit reached ph_ok->solubility_limit use_cosolvent Introduce a co-solvent (e.g., DMSO, Ethanol) solubility_limit->use_cosolvent Yes cosolvent_precip Precipitation upon dilution? use_cosolvent->cosolvent_precip add_surfactant Add a surfactant (e.g., Tween 80) cosolvent_precip->add_surfactant Yes cosolvent_precip->solved No add_surfactant->solved

Sources

Troubleshooting

preventing thermal degradation of 4-methoxy-5-nitro-1H-imidazole during storage

A Guide to Preventing Thermal Degradation During Storage Welcome to the technical support center for 4-methoxy-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Thermal Degradation During Storage

Welcome to the technical support center for 4-methoxy-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental choices.

Disclaimer: Specific experimental thermal stability data for 4-methoxy-5-nitro-1H-imidazole is limited in publicly available literature. The information and recommendations provided herein are based on established principles of organic chemistry, data from structurally related nitroaromatic and nitroimidazole compounds, and extensive experience in handling sensitive molecules.

Understanding the Inherent Instability of 4-Methoxy-5-Nitro-1H-Imidazole

4-methoxy-5-nitro-1H-imidazole is a molecule of significant interest, but its chemical structure presents inherent stability challenges. The imidazole ring, substituted with an electron-donating methoxy group and a powerful electron-withdrawing nitro group, creates a delicate electronic balance. This makes the molecule susceptible to degradation, particularly under thermal stress.

The primary pathway for the thermal decomposition of many nitroaromatic compounds is the cleavage of the carbon-nitro (C-NO2) bond.[1] This initial step can trigger a cascade of further reactions, leading to the breakdown of the imidazole ring and the formation of various degradation products. The presence of a methoxy group can further influence the electron density of the ring, potentially affecting the stability of the C-NO2 bond.

Troubleshooting Guide: Addressing Common Stability Issues

This section is designed to help you troubleshoot common problems you might encounter with 4-methoxy-5-nitro-1H-imidazole, focusing on the "why" behind each solution.

Q1: I've observed a change in the color of my 4-methoxy-5-nitro-1H-imidazole powder, from a pale yellow to a darker shade. What could be the cause?

A1: A color change is a primary visual indicator of chemical degradation. The formation of nitroso- and other colored byproducts from the decomposition of the nitro group is a likely cause. This is often accelerated by exposure to elevated temperatures, light, or incompatible materials.

  • Underlying Cause: Thermal energy can provide the activation energy needed to initiate the cleavage of the C-NO2 bond. Light, especially UV light, can also provide the energy to promote this degradation.

  • Immediate Action: If you observe a significant color change, it is recommended to discard the batch to ensure the integrity of your experimental results. The presence of degradation products can lead to inconsistent and unreliable data.

  • Preventative Measures:

    • Store the compound in a temperature-controlled environment, ideally refrigerated (2-8 °C).

    • Use amber glass vials or other opaque containers to protect the compound from light.

    • Ensure the container is tightly sealed to prevent exposure to atmospheric moisture and oxygen, which can participate in secondary degradation reactions.

Q2: My recent experimental results using 4-methoxy-5-nitro-1H-imidazole have been inconsistent. Could this be related to compound stability?

A2: Yes, inconsistent results are a common consequence of using a degraded compound. The presence of impurities, which are the degradation products, can interfere with your assays, alter the compound's solubility, and reduce the effective concentration of the active molecule.

  • Underlying Cause: Thermal degradation reduces the purity of your sample. What you believe to be a specific concentration of 4-methoxy-5-nitro-1H-imidazole is actually a mixture of the parent compound and its degradants.

  • Troubleshooting Steps:

    • Analytical Confirmation: If you have access to analytical instrumentation, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), you can assess the purity of your sample. A simple TLC analysis can often reveal the presence of multiple spots, indicating impurities.

    • Fresh Sample: If degradation is suspected, it is best to use a fresh, unopened sample of the compound for your experiments.

    • Review Storage Conditions: Verify that your current storage conditions align with the recommendations in this guide.

Q3: I need to prepare a stock solution of 4-methoxy-5-nitro-1H-imidazole for my experiments. What are the best practices to maintain its stability in solution?

A3: The stability of 4-methoxy-5-nitro-1H-imidazole can be lower in solution compared to its solid state. The choice of solvent and storage conditions for the solution is critical.

  • Solvent Selection: Use high-purity, anhydrous solvents. Protic solvents, especially water, can potentially participate in hydrolytic degradation pathways. Aprotic solvents like anhydrous DMSO or DMF are generally preferred for stock solutions.

  • Storage of Solutions:

    • Store stock solutions at -20°C or -80°C.

    • Prepare smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.

    • Protect solutions from light by wrapping the storage vials in aluminum foil or using amber vials.

  • Fresh is Best: Whenever possible, prepare fresh solutions for your experiments. If you must use a stored stock solution, allow it to come to room temperature slowly before use and visually inspect for any precipitation or color change.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for solid 4-methoxy-5-nitro-1H-imidazole?

For long-term storage, it is recommended to store solid 4-methoxy-5-nitro-1H-imidazole at 2-8°C in a dry, dark, and well-ventilated location. The container should be tightly sealed to prevent exposure to moisture and air. For smaller, working quantities, storage at room temperature for short periods is generally acceptable if the compound is protected from light and moisture.

What are the signs of degradation?

The most common visual sign of degradation is a change in color , typically from a light yellow to a brownish or darker hue. Other indicators can include a change in the physical state of the powder (e.g., clumping, which may suggest moisture absorption) and poor solubility compared to a fresh sample. Analytically, the appearance of new peaks in an HPLC chromatogram or additional spots on a TLC plate are clear signs of degradation.

Are there any known incompatibilities for this compound?

Nitroaromatic compounds are generally incompatible with strong oxidizing agents, strong bases, and strong acids .[2] Contact with these substances can catalyze rapid and potentially hazardous decomposition. It is also advisable to avoid contact with metals that can act as catalysts for degradation.

How should I handle 4-methoxy-5-nitro-1H-imidazole in the laboratory?

Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any fine powder.

How can I verify the purity of my stored compound?

The most reliable method to verify purity is through analytical techniques. HPLC is a quantitative method that can separate the parent compound from its degradation products and determine their relative amounts. TLC provides a quicker, qualitative assessment of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities if they are present in sufficient quantities.

Experimental Protocols

Protocol 1: Routine Purity Check by Thin-Layer Chromatography (TLC)

This protocol provides a rapid, qualitative method to assess the purity of your 4-methoxy-5-nitro-1H-imidazole sample.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase: A starting recommendation is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). This may need to be optimized.

  • Sample of 4-methoxy-5-nitro-1H-imidazole

  • A reference sample of known purity (if available)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Prepare a small amount of a solution of your 4-methoxy-5-nitro-1H-imidazole sample in a suitable solvent (e.g., ethyl acetate or acetone).

  • Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate. If you have a reference sample, spot it alongside your test sample.

  • Allow the solvent to evaporate completely.

  • Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm.

  • Interpretation: A pure sample should show a single spot. The presence of additional spots indicates the presence of impurities (degradation products).

Protocol 2: Preparation and Storage of Stock Solutions

This protocol outlines the best practices for preparing and storing stock solutions of 4-methoxy-5-nitro-1H-imidazole to minimize degradation.

Materials:

  • 4-methoxy-5-nitro-1H-imidazole

  • High-purity, anhydrous solvent (e.g., DMSO, DMF)

  • Sterile, amber glass vials with screw caps

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Allow the solid 4-methoxy-5-nitro-1H-imidazole to come to room temperature before opening the container to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a sterile vial.

  • Add the appropriate volume of anhydrous solvent to achieve the desired concentration.

  • Tightly cap the vial and vortex until the compound is completely dissolved.

  • If desired, dispense the stock solution into smaller, single-use aliquots in amber vials.

  • Label the vials clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the stock solutions at -20°C or -80°C.

Visualizing Degradation and Troubleshooting

The following diagrams illustrate the conceptual framework for understanding and troubleshooting the thermal degradation of 4-methoxy-5-nitro-1H-imidazole.

Potential Thermal Degradation Pathway A 4-Methoxy-5-Nitro-1H-Imidazole B Thermal Stress (Heat, Light) C C-NO2 Bond Cleavage B->C Initiation D Degradation Products (e.g., Nitroso compounds, Ring-opened fragments) C->D Propagation E Loss of Purity & Activity D->E

Caption: Conceptual pathway of thermal degradation.

Troubleshooting Workflow for Suspected Degradation Start Inconsistent Experimental Results or Visual Change CheckPurity Assess Purity (TLC/HPLC) Start->CheckPurity Pure Compound is Pure CheckPurity->Pure Single Peak/Spot Degraded Degradation Confirmed CheckPurity->Degraded Multiple Peaks/Spots TroubleshootOther Troubleshoot Other Experimental Variables Pure->TroubleshootOther Action1 Discard Degraded Sample Degraded->Action1 Action2 Review Storage & Handling Procedures Action1->Action2 Action3 Use Fresh Compound Action2->Action3 End Consistent Results Action3->End

Caption: A logical workflow for troubleshooting suspected degradation.

Summary of Storage Recommendations

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal energy available for initiating degradation.
Light Protect from light (Amber vials/Opaque containers)Prevents photochemical degradation.
Atmosphere Tightly sealed containerExcludes moisture and oxygen which can participate in degradation.
Purity Store in a dedicated, clean environmentAvoids cross-contamination with incompatible substances.

By adhering to these guidelines, you can significantly extend the shelf-life of your 4-methoxy-5-nitro-1H-imidazole and ensure the reliability and reproducibility of your research.

References

  • Galy, J. P., et al. (1996). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 1(1), 35-39. [Link]

  • Stenutz, R. 4-methoxy-2-methyl-5-nitro-1H-imidazole. [Link]

  • PrepChem.com. Synthesis of 4-methyl-5-nitroimidazole. [Link]

  • Der Pharma Chemica. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

  • Hoffmann-La Roche Inc. (1967). U.S. Patent No. 3,341,548. Washington, DC: U.S.
  • Wikipedia. Imidazole. [Link]

  • PubChem. 4-Methoxy-5-methyl-1H-imidazole. [Link]

  • PubChem. 4-Nitroimidazole. [Link]

  • ResearchGate. Production of 4-nitroimidazole and its thermal stability. [Link]

  • PubMed. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Structural Chemistry, 31(1), 223-231. [Link]

  • U.S. Environmental Protection Agency. 1H-Imidazole, 4-methyl-5-nitro-. [Link]

  • ResearchGate. Preparation of 4,5-nitroimidazole. [Link]

  • National Institute of Standards and Technology. 1H-Imidazole, 4-nitro-. [Link]

  • Google Patents. (2015).
  • PubChem. 4-methoxy-1H-imidazole. [Link]

  • Academic Journals. (2009). Effect of heating on the chemical stability of two brands of metronidazole suspension. African Journal of Pharmacy and Pharmacology, 3(8), 368-371. [Link]

  • Anderson, J. R., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(21), 6847-6857. [Link]

  • ResearchGate. Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. [Link]

  • Google Patents. (1996).
  • Google Patents. (1982).
  • Google Patents. (1980). U.S. Patent No. 4,189,591. Washington, DC: U.S.
  • Drug Patent Watch. Pharmaceutical drugs covered by patent 5,229,382. [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Times for 4-Methoxy-5-Nitro-1H-Imidazole Analysis

Welcome to the technical support center for the HPLC analysis of 4-methoxy-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 4-methoxy-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for common challenges encountered during the chromatographic analysis of this compound. Here, we will explore the causality behind experimental choices to empower you with the scientific understanding to overcome analytical hurdles.

Introduction to the Analyte: 4-Methoxy-5-Nitro-1H-Imidazole

4-Methoxy-5-nitro-1H-imidazole is a key heterocyclic compound with a chemical formula of C5H7N3O3.[1] Its structure, characterized by the presence of a polar imidazole ring, a methoxy group, and a nitro group, presents unique considerations for reverse-phase HPLC method development. The nitro group, in particular, can lead to secondary interactions with the stationary phase, potentially causing issues like peak tailing.[2] Understanding these properties is fundamental to developing a robust and reliable analytical method.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC analysis of 4-methoxy-5-nitro-1H-imidazole in a question-and-answer format.

Issue 1: Poor or No Retention (Analyte Elutes Too Early)

Question: My 4-methoxy-5-nitro-1H-imidazole peak is eluting at or very close to the void volume. How can I increase its retention time on a C18 column?

Answer: This is a common challenge with polar analytes on traditional C18 columns.[3] The primary reason for poor retention is the high polarity of 4-methoxy-5-nitro-1H-imidazole, which has a greater affinity for the polar mobile phase than the non-polar stationary phase. Here’s a systematic approach to increasing retention:

1. Decrease the Organic Modifier Concentration:

  • Causality: In reverse-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases the overall polarity of the mobile phase. This enhances the interaction of the polar analyte with the non-polar stationary phase, leading to a longer retention time.

  • Actionable Protocol:

    • If you are using a mobile phase of 70:30 (v/v) acetonitrile:water, try decreasing the acetonitrile concentration incrementally, for example, to 60:40, then 50:50.

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample to ensure a stable baseline.

    • Monitor the retention time and backpressure. A significant increase in backpressure may indicate that the mobile phase viscosity is too high or that precipitation is occurring.

2. Mobile Phase pH Adjustment:

  • Causality: The imidazole moiety of your analyte has a pKa. If the mobile phase pH is such that the molecule is ionized, it will be more polar and have less retention on a C18 column. Adjusting the pH to suppress ionization can increase retention. For a basic compound like an imidazole, lowering the pH will protonate it, making it more polar. Conversely, for an acidic compound, lowering the pH suppresses ionization and increases retention. The nitro and methoxy groups also influence the overall electronic properties.

  • Actionable Protocol:

    • Prepare a buffered mobile phase. A phosphate buffer is a good starting point. For example, a 25 mM potassium phosphate buffer is commonly used.[4]

    • Adjust the pH of the aqueous portion of the mobile phase. For nitroimidazole compounds, a slightly acidic pH, such as 3.0, is often effective.[5]

    • Use a pH meter to accurately adjust the pH with an appropriate acid (e.g., phosphoric acid).

    • Filter the buffered mobile phase through a 0.45 µm filter before use to prevent particulate matter from damaging the column and system.[5]

3. Consider a Different Stationary Phase:

  • Causality: If adjusting the mobile phase is insufficient, the stationary phase may not be suitable.

  • Actionable Protocol:

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain (e.g., amide, carbamate). This allows for better interaction with polar analytes and can be used with highly aqueous mobile phases without phase collapse.

    • Polar-Endcapped Columns: These columns have been modified to have fewer residual silanol groups, which can sometimes cause undesirable interactions with polar analytes.

Parameter Initial Condition Optimized Condition Expected Outcome
Organic Modifier (%) High (e.g., 70% ACN)Low (e.g., 30% ACN)Increased Retention Time
Mobile Phase pH Neutral (unbuffered)Acidic (e.g., pH 3.0)Increased Retention Time
Stationary Phase Standard C18Polar-Embedded C18Enhanced retention for polar analytes
Issue 2: Peak Tailing

Question: My 4-methoxy-5-nitro-1H-imidazole peak is asymmetrical and shows significant tailing. What is causing this and how can I fix it?

Answer: Peak tailing is often observed for polar and ionizable compounds like 4-methoxy-5-nitro-1H-imidazole.[2] The primary cause is typically secondary interactions between the analyte and active sites on the stationary phase, most commonly residual silanol groups on silica-based columns.

1. Mobile Phase pH and Buffer Selection:

  • Causality: Un-capped silanol groups on the silica backbone of the stationary phase are acidic and can interact with basic sites on the analyte, leading to peak tailing. Operating at a low pH (e.g., pH 3.0) protonates these silanol groups, minimizing their interaction with the analyte.[2]

  • Actionable Protocol:

    • Incorporate a buffer into your mobile phase as described in the previous section. A mobile phase of methanol and 0.025 M KH2PO4 adjusted to pH 3.2 has been shown to be effective for similar compounds.[4]

    • Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a consistent pH.

2. Use of a Competing Base:

  • Causality: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. The TEA will preferentially interact with the silanols, reducing their availability to interact with your analyte.

  • Actionable Protocol:

    • Add a low concentration of TEA (e.g., 0.1% v/v) to the mobile phase.

    • Be aware that TEA can affect column longevity and may suppress ionization if you are using a mass spectrometer detector.

3. Column Choice and Condition:

  • Causality: Older columns or columns made with lower purity silica (Type A) have more active silanol groups. Column contamination can also create active sites that cause tailing.[2]

  • Actionable Protocol:

    • Use a high-purity silica column (Type B) or a column with end-capping to minimize exposed silanols.

    • If the column is old or has been used with diverse samples, it may be contaminated. Flush the column with a series of strong solvents (e.g., water, isopropanol, acetonitrile) to remove contaminants.[2]

    • Always use a guard column to protect your analytical column from strongly retained impurities.[3]

4. Sample Overload:

  • Causality: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion and tailing.[2]

  • Actionable Protocol:

    • Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

    • Reduce the injection volume.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 4? Start->Check_pH Add_Buffer Add Buffer (e.g., Phosphate) Adjust pH to ~3.0 Check_pH->Add_Buffer No Check_Competing_Base Is a Competing Base Used? Check_pH->Check_Competing_Base Yes Add_Buffer->Check_Competing_Base Add_TEA Add 0.1% Triethylamine (TEA) Check_Competing_Base->Add_TEA No Check_Column Column Condition/Type Check_Competing_Base->Check_Column Yes Add_TEA->Check_Column Flush_Column Flush with Strong Solvents Check_Column->Flush_Column Use_New_Column Use High-Purity/End-Capped Column Flush_Column->Use_New_Column Check_Overload Sample Overload? Use_New_Column->Check_Overload Dilute_Sample Dilute Sample or Reduce Injection Volume Check_Overload->Dilute_Sample Yes End Symmetrical Peak Check_Overload->End No Dilute_Sample->End

Caption: Troubleshooting workflow for peak tailing.

Issue 3: Drifting or Unstable Retention Times

Question: The retention time for 4-methoxy-5-nitro-1H-imidazole is shifting between injections. What could be the cause?

Answer: Drifting retention times can compromise the reliability of your analytical method. The source of this issue can often be traced back to the HPLC system or the mobile phase preparation.

1. Inadequate Column Equilibration:

  • Causality: The stationary phase needs to be fully equilibrated with the mobile phase to ensure consistent interactions with the analyte. If the equilibration time is too short, the column chemistry will change during the analytical run, leading to shifting retention times.

  • Actionable Protocol:

    • Ensure you are equilibrating your column for a sufficient amount of time after changing the mobile phase or after the system has been idle. A general rule is to flush the column with 10-20 column volumes of the mobile phase.

    • For a standard 4.6 x 150 mm column, this typically means equilibrating for at least 15-30 minutes at a flow rate of 1 mL/min.

2. Mobile Phase Composition Changes:

  • Causality: If the mobile phase is not prepared consistently or if one of the components is volatile, its composition can change over time, leading to retention time drift.

  • Actionable Protocol:

    • If you are using an online mixing system, ensure the proportioning valves are functioning correctly.[6] You can test this by premixing the mobile phase manually and observing if the retention times stabilize.[3]

    • If you are using a premixed mobile phase, ensure it is well-mixed and degassed.

    • Cover your mobile phase reservoirs to minimize evaporation of the more volatile organic component.

3. Temperature Fluctuations:

  • Causality: Retention times are sensitive to temperature changes. A fluctuating ambient temperature can cause the column temperature to vary, leading to inconsistent retention.

  • Actionable Protocol:

    • Use a column oven to maintain a constant and controlled temperature for the analytical column. A stable temperature of 25-30°C is a good starting point.

4. Column Contamination and Degradation:

  • Causality: Accumulation of strongly retained sample components can alter the stationary phase chemistry over time, causing a gradual shift in retention times.[2]

  • Actionable Protocol:

    • Implement a regular column cleaning and regeneration protocol.

    • As mentioned previously, always use a guard column and ensure your samples are filtered before injection.[3][6]

Troubleshooting_Retention_Time_Drift Start Retention Time Drift Check_Equilibration Is Column Adequately Equilibrated? Start->Check_Equilibration Increase_Equilibration Increase Equilibration Time (10-20 column volumes) Check_Equilibration->Increase_Equilibration No Check_Mobile_Phase Is Mobile Phase Stable? Check_Equilibration->Check_Mobile_Phase Yes Increase_Equilibration->Check_Mobile_Phase Premix_Mobile_Phase Premix Mobile Phase Manually Check_Mobile_Phase->Premix_Mobile_Phase No Check_Temperature Is Temperature Controlled? Check_Mobile_Phase->Check_Temperature Yes Premix_Mobile_Phase->Check_Temperature Use_Column_Oven Use a Column Oven Check_Temperature->Use_Column_Oven No Check_Column_Health Column Health Check_Temperature->Check_Column_Health Yes Use_Column_Oven->Check_Column_Health Clean_Column Implement Column Cleaning Protocol Check_Column_Health->Clean_Column End Stable Retention Time Clean_Column->End

Caption: Logical workflow for troubleshooting retention time drift.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Robust Analysis

This protocol describes the preparation of a mobile phase suitable for the analysis of 4-methoxy-5-nitro-1H-imidazole, aiming for good peak shape and stable retention.

Materials:

  • HPLC-grade methanol

  • HPLC-grade water

  • Potassium dihydrogen phosphate (KH2PO4)

  • Phosphoric acid (85%)

  • 0.45 µm membrane filter

Procedure:

  • Prepare the Aqueous Buffer (0.025 M KH2PO4):

    • Weigh out 3.4 g of KH2PO4 and dissolve it in 1 L of HPLC-grade water.

    • Stir until fully dissolved.

  • Adjust the pH:

    • Place a calibrated pH electrode into the buffer solution.

    • Slowly add phosphoric acid dropwise while stirring until the pH reaches 3.20.[4]

  • Filter the Aqueous Phase:

    • Filter the pH-adjusted buffer through a 0.45 µm membrane filter to remove any particulates.

  • Prepare the Final Mobile Phase:

    • For a 70:30 (v/v) methanol:buffer mobile phase, carefully measure 700 mL of HPLC-grade methanol and 300 mL of the prepared aqueous buffer.[4]

    • Combine them in a clean mobile phase reservoir.

  • Degas the Mobile Phase:

    • Degas the final mobile phase mixture using an inline degasser, sonication, or helium sparging to prevent air bubbles from interfering with the analysis.[7]

Protocol 2: System Suitability Testing

Before running your samples, it is crucial to perform a system suitability test to ensure your HPLC system is performing correctly.

Procedure:

  • Prepare a standard solution of 4-methoxy-5-nitro-1H-imidazole at a known concentration (e.g., 25 µg/mL).

  • Equilibrate the HPLC system with your chosen mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the standard solution.

  • Evaluate the following parameters:

    • Retention Time Repeatability: The relative standard deviation (RSD) of the retention time for the five injections should be less than 1%.

    • Peak Area Repeatability: The RSD of the peak area should be less than 2%.

    • Tailing Factor (Asymmetry Factor): The tailing factor should ideally be between 0.9 and 1.2. A value greater than 1.2 indicates significant tailing.[2]

    • Theoretical Plates (N): A higher number of theoretical plates indicates better column efficiency. For a well-performing system, N should be greater than 2000.

Parameter Acceptance Criteria Potential Cause if Fails
Retention Time RSD < 1%Inadequate equilibration, mobile phase instability, temperature fluctuations
Peak Area RSD < 2%Injector issue, inconsistent sample preparation, detector noise
Tailing Factor 0.9 - 1.2Secondary silanol interactions, column overload, extra-column volume
Theoretical Plates (N) > 2000Column degradation, poor mobile phase, extra-column volume

References

  • HPLC Troubleshooting. Chromedia. Available at: [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MTC USA. Available at: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. Available at: [Link]

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry. Available at: [Link]

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]

  • Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds. Analytical Chemistry. Available at: [Link]

  • 4-Methoxy-5-methyl-1H-imidazole. PubChem. Available at: [Link]

  • A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. LCGC International. Available at: [Link]

  • A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. Available at: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available at: [Link]

  • Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. ResearchGate. Available at: [Link]

  • Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles: Overview and Recent Advances. ACS Omega. Available at: [Link]

Sources

Troubleshooting

reducing background noise in 4-methoxy-5-nitro-1H-imidazole mass spectrometry

A Guide to Reducing Background Noise and Enhancing Signal Integrity Welcome to the technical support guide for the mass spectrometry analysis of 4-methoxy-5-nitro-1H-imidazole. This document is designed for researchers,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Reducing Background Noise and Enhancing Signal Integrity

Welcome to the technical support guide for the mass spectrometry analysis of 4-methoxy-5-nitro-1H-imidazole. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise during their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your analytical work.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter. Each question is followed by an analysis of potential causes and a set of actionable solutions and protocols.

Question 1: I'm seeing a high number of non-specific peaks across my entire mass range, even in my blank injections. What is the source of this chemical noise?

High background across a wide mass range, especially in blank runs, points to systemic contamination. The noise is likely originating from your LC-MS system itself, rather than your specific sample or analyte.

Possible Causes:

  • Contaminated Solvents or Mobile Phase: The most common cause is the use of solvents (water, acetonitrile, methanol) that are not of sufficient purity for mass spectrometry. These can contain a host of small molecules, polymers, and plasticizers that ionize readily.[1]

  • Leaching from System Components: Plastic tubing, solvent bottle caps, and in-line filters can leach plasticizers (e.g., phthalates) or other polymers (e.g., polyethylene glycol - PEG) into the mobile phase.[1][2][3] PEG is a ubiquitous contaminant often seen as a repeating series of peaks separated by 44 Da.[4]

  • Contaminated Reagents: Additives like formic acid, acetic acid, or ammonium acetate may be of an inappropriate grade and introduce contaminants.[1]

Solutions & Protocols:

  • Verify Solvent and Reagent Purity:

    • Action: Always use LC-MS grade or equivalent high-purity solvents and freshly prepared mobile phases.[1]

    • Protocol: Prepare a fresh batch of mobile phase using new bottles of LC-MS grade solvents.[1] Before connecting to the system, sonicate the mobile phase for 10-15 minutes to remove dissolved gases.

  • Systematic System Flush:

    • Action: Perform a rigorous flush of the entire LC system to remove accumulated contaminants.

    • Protocol:

      • Disconnect the column.

      • Replace the mobile phase with a sequence of high-purity solvents. A common flush sequence is:

        • 100% LC-MS Grade Water

        • 100% Isopropanol (excellent for removing non-polar contaminants)

        • 100% Methanol

        • 100% Acetonitrile

      • Flush each solvent through the system for at least 30-60 minutes at a moderate flow rate.

      • Re-equilibrate the system with your initial mobile phase and run a series of blank injections to confirm the background has been reduced.

  • Inspect and Replace Tubing:

    • Action: If the background persists, inspect all solvent lines, especially any Tygon or other soft plastic tubing, which are known to leach plasticizers.[3]

    • Protocol: Replace suspect tubing with PEEK or stainless steel tubing where appropriate. Ensure all fittings and ferrules are clean and correctly installed.

Question 2: My blank runs are clean, but my sample chromatograms have significant background noise that interferes with my analyte peak. What's wrong with my sample preparation?

If the system itself is clean, the contamination is being introduced during sample preparation or from the sample matrix itself.

Possible Causes:

  • Labware Contamination: Plasticware such as pipette tips, centrifuge tubes, and syringe filters are a primary source of plasticizers and polymer contaminants.[2] Using nylon syringe filters, for instance, can introduce extractables.[3]

  • Environmental Contamination: Keratin from human skin, hair, and dust is a frequent contaminant in proteomics but can appear in small molecule analysis as well, especially if good laboratory hygiene is not practiced.[1]

  • Complex Sample Matrix: For samples derived from biological fluids, tissues, or environmental sources, endogenous components like lipids, salts, and pigments can cause significant ion suppression or contribute to background noise.[5][6]

Solutions & Protocols:

  • Optimize Labware and Handling:

    • Action: Minimize the use of plasticware. Where unavoidable, use polypropylene (PP) tubes and filter devices known to have low extractable levels.[2]

    • Protocol:

      • Rinse all glassware with high-purity solvent before use.

      • Work in a clean environment, such as a laminar flow hood, to minimize dust and keratin contamination.[1]

      • When filtering, pre-rinse the syringe filter with a small volume of the sample or solvent before collecting the final filtrate for injection.[2]

  • Implement a Sample Cleanup Protocol:

    • Action: For complex matrices, a simple "dilute and shoot" approach is often insufficient. A robust sample cleanup method like Solid-Phase Extraction (SPE) is necessary to remove interfering components. Nitroimidazoles have been successfully extracted using this technique.[7][8][9]

    • Experimental Protocol: Generic SPE Cleanup for Nitroimidazoles

      • Conditioning: Condition a strong cation-exchange SPE cartridge with 3 mL of methanol followed by 3 mL of 0.1% formic acid in water.[7]

      • Loading: Load the pre-treated and diluted sample onto the cartridge.

      • Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol to remove polar interferences.

      • Elution: Elute the 4-methoxy-5-nitro-1H-imidazole with 3 mL of 5% ammonium hydroxide in acetonitrile.

      • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.[6] Reconstitute the residue in your initial mobile phase for injection.

cluster_prep Sample Preparation cluster_contaminants Potential Contamination Sources Sample Raw Sample (e.g., tissue, plasma) Dilution Dilution & Homogenization Sample->Dilution SPE Solid-Phase Extraction (SPE) Dilution->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Injection LC-MS Injection Recon->Injection C_Matrix Matrix Interferences (Lipids, Salts) C_Matrix->Sample C_Labware Labware Leaching (Plasticizers, Polymers) C_Labware->Dilution C_Env Environmental (Keratins, Dust) C_Env->Dilution C_Solvent Solvent Impurities C_Solvent->Recon

Caption: Workflow highlighting key contamination entry points during sample preparation.

Question 3: I am observing a peak that I suspect is a fragment of my analyte, even without MS/MS. How can I reduce this in-source fragmentation?

In-source fragmentation or collision-induced dissociation (CID) occurs when an analyte fragments in the ion source or the interface region between the atmospheric pressure source and the high-vacuum mass analyzer.[10][11] Nitro-containing compounds can be particularly susceptible to this, often showing a characteristic loss of the nitro group (NO₂).[12][13]

Possible Causes:

  • High Ion Source Temperature: Elevated temperatures in the ion source can provide enough thermal energy to cause labile bonds to break.[10]

  • Aggressive Declustering Potential / Cone Voltage: The voltage applied to the skimmer cone or declustering potential is designed to help desolvate ions, but if set too high, it can accelerate ions into collisions with gas molecules, causing them to fragment.[10][14]

Solutions & Protocols:

  • Optimize Ion Source Parameters:

    • Action: Systematically reduce the voltages and temperatures in the ion source to find a balance between efficient ionization and minimal fragmentation.

    • Protocol:

      • Begin by infusing a pure standard of 4-methoxy-5-nitro-1H-imidazole directly into the mass spectrometer.

      • Set the declustering potential (or fragmentor voltage) to a low value (e.g., 10-20 V).

      • Monitor the intensity of the precursor ion ([M+H]⁺) and the suspected in-source fragment ion.

      • Gradually increase the declustering potential in small increments (5-10 V) and record the intensities of both ions. Plot the intensities against the voltage to find the optimal value that maximizes the precursor signal while minimizing the fragment.

      • Repeat this process for the ion source temperature, starting at a lower temperature and gradually increasing it.[10]

  • Adjust Gas Settings:

    • Action: Modify gas flows to ensure efficient desolvation without imparting excessive energy.

    • Protocol: Optimizing the cone gas can help reduce interfering ions and may influence in-source fragmentation.[15] Perform a similar optimization experiment as above, varying the cone gas flow rate while monitoring precursor and fragment ion intensities.

cluster_source Atmospheric Pressure Ion Source cluster_interface Interface Region (Pressure Gradient) cluster_vacuum High Vacuum Mass Analyzer Capillary ESI Capillary (High Voltage) Droplet Charged Droplets Capillary->Droplet Electrospray Desolvation Solvent Evaporation Droplet->Desolvation Drying Gas (N2) Ion Gas-Phase Ion [M+H]+ Desolvation->Ion Skimmer Skimmer Cone (Declustering Potential) Ion->Skimmer Fragmentation In-Source Fragmentation [M-NO2+H]+ Skimmer->Fragmentation Quad Quadrupole Skimmer->Quad Ion Transfer Fragmentation->Quad

Caption: In-source fragmentation occurs in the interface between the source and the analyzer.

Frequently Asked Questions (FAQs)

Q1: What are the typical ESI parameters for analyzing nitroimidazoles? While optimal settings are instrument-dependent, the following table provides a good starting point for method development based on common practices for small polar molecules.[14][16][17]

ParameterTypical Starting Value (Positive ESI)Rationale
Capillary/Sprayer Voltage +3.0 to +4.5 kVCreates the electrospray; should be optimized to ensure a stable spray.[14]
Nebulizer Pressure 35 - 50 psiAssists in forming fine droplets for efficient desolvation.[16]
Drying Gas Flow 8 - 12 L/minFacilitates solvent evaporation from the charged droplets.[16]
Drying Gas Temperature 250 - 350 °CProvides thermal energy for desolvation; higher temps can risk thermal degradation.[16]
Declustering Potential 20 - 60 VHelps remove solvent clusters; critical to optimize to avoid in-source fragmentation.[10][18]

Q2: What are some common background ions I should be aware of? Contaminants are everywhere. Knowing their characteristic masses can help you quickly identify the source of your noise.

m/z (Positive Mode)IdentityCommon Source(s)
149.0233Phthalate PlasticizerPlastic labware, tubing, bottle caps.[1][2]
113.0599Trifluoroacetic acid (TFA) clusterCommon mobile phase additive (if used).[3]
Series (+44 Da)Polyethylene Glycol (PEG)Ubiquitous polymer from plastics, detergents.[1][4]
Series (+58 Da)Polypropylene Glycol (PPG)Ubiquitous polyether contaminant.[4]
102.0555Triethylamine (TEA)Common LC buffer, very persistent in systems.[3]

Q3: Can my choice of mobile phase additive affect background noise? Absolutely. While additives like formic acid or ammonium acetate are necessary for good chromatography and ionization of nitroimidazoles[19], their purity is critical. Using a non-MS grade additive can introduce a significant amount of chemical noise. Always use the highest purity additives available and prepare mobile phases fresh.[1] The concentration matters too; typically 0.1% formic acid is sufficient to protonate the analyte without causing excessive background.

Q4: How do I build a robust method that is less susceptible to noise? A robust method combines clean sample preparation with optimized LC-MS parameters.

  • Chromatography: Develop a good LC separation that resolves your analyte from the majority of matrix components. This reduces the number of co-eluting species entering the ion source at the same time, minimizing ion suppression and background.[20]

  • Tandem MS (MS/MS): Whenever possible, use tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM). This technique provides a massive increase in selectivity and signal-to-noise by isolating your precursor ion and then monitoring for a specific, characteristic fragment ion. This is one of the most effective ways to eliminate chemical noise.[7][20]

References
  • Yang, X. (2019, January 18). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent Technologies, Inc. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS parameters used for LC-MS/MS determination of nitroimidazoles in milk. Retrieved from [Link]

  • Li, H., et al. (2017). Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • LinkedIn. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]

  • CIGS. (n.d.). Common LC/MS Contaminants. Retrieved from [Link]

  • ResearchGate. (2026, February 28). High-throughput method for the determination of nitroimidazoles in muscle samples by liquid chromatography coupled to mass spectrometry. Retrieved from [Link]

  • Cohen, L. H., & Gusev, A. I. (2017, January 18). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. PMC. Retrieved from [Link]

  • PubMed. (2024, January 5). Rapid multi-residue LC-MS/MS determination of nitrofuran metabolites, nitroimidazoles, amphenicols, and quinolones in honey with ultrasonic-assisted derivatization - magnetic solid-phase extraction. Retrieved from [Link]

  • Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008, October 3). Common Mass Spectrometry Contaminants and their Sources. Analytica Chimica Acta, 627(1), 71-81. Retrieved from [Link]

  • Tagawa, Y., et al. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Corporation. Retrieved from [Link]

  • Svensson, P. H. W., Berholts, M., et al. (2023, October 27). Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics. Physical Chemistry Chemical Physics, 26, 770-779. Retrieved from [Link]

  • Stenutz. (n.d.). 4-methoxy-2-methyl-5-nitro-1H-imidazole. Retrieved from [Link]

  • Capitan-Vallvey, L. F., et al. (2002, November 29). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. Journal of Chromatography A, 978(1-2), 243-8. Retrieved from [Link]

  • Greco, G., Boltner, A., & Letzel, T. (2014, May 19). Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS. Agilent Technologies, Inc. Retrieved from [Link]

  • FSIS. (2005, February 7). Confirmation of Nitroimidazoles by ESI – LC/MS. USDA. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-5-methyl-1H-imidazole. Retrieved from [Link]

  • Oss, M., et al. (2016, December 1). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PMC. Retrieved from [Link]

  • J. H. Lee, et al. (2018, December 18). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC. Retrieved from [Link]

  • Busch, K. L. (2014, August 22). Chemical Noise in Mass Spectrometry. Spectroscopy. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). Retrieved from [Link]

  • Analytica Chimica Acta. (n.d.). Interferences and contaminants encountered in modern mass spectrometry. Retrieved from [Link]

  • PubMed. (2012, May 15). Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • Itälä, E., et al. (2017, November). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776. Retrieved from [Link]

  • Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Retrieved from [Link]

  • Guo, X., et al. (n.d.). Reduction of chemical background noise in LC-MS/MS for trace analysis. University of Groningen. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing Bioavailability of 4-Methoxy-5-Nitro-1H-Imidazole Formulations

Welcome to the technical support center for 4-methoxy-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor bioav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-methoxy-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor bioavailability of this compound. By leveraging established principles in formulation science and data from structurally similar nitroimidazole analogs, this resource provides practical troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Introduction: Understanding the Bioavailability Challenge

4-Methoxy-5-nitro-1H-imidazole belongs to the nitroimidazole class of compounds, which are often characterized by low aqueous solubility.[1][2] This poor solubility is a primary factor contributing to low oral bioavailability, as dissolution in the gastrointestinal fluids is a prerequisite for drug absorption. While specific data for 4-methoxy-5-nitro-1H-imidazole is limited, the known properties of related nitroimidazoles suggest that it is likely a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[1][2] Therefore, formulation strategies aimed at enhancing its dissolution rate are critical for improving its therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of 4-methoxy-5-nitro-1H-imidazole that may contribute to its poor bioavailability?

Q2: My 4-methoxy-5-nitro-1H-imidazole formulation shows poor dissolution. What are the initial steps I should take?

A2: The first step is to characterize the solid-state properties of your drug substance. Techniques such as X-ray powder diffraction (XRPD) to determine crystallinity, differential scanning calorimetry (DSC) to assess melting point and purity, and particle size analysis are crucial. Poor dissolution is often linked to high crystallinity and large particle size.

Q3: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like 4-methoxy-5-nitro-1H-imidazole?

A3: Several established techniques can be employed, including:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio, enhancing the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can significantly improve solubility and dissolution.

  • Lipid-Based Formulations: Encapsulating the drug in lipids, oils, or surfactants can improve its solubilization in the gastrointestinal tract.

  • pH Modification: For ionizable compounds, adjusting the pH of the microenvironment can increase solubility. The imidazole ring in the structure suggests a potential for pH-dependent solubility.

  • Co-crystals: Forming a crystalline structure with a benign co-former can alter the physicochemical properties of the drug, including its solubility and dissolution rate.

Troubleshooting Guides

Issue 1: Precipitation of the Drug in Aqueous Media

Scenario: You have prepared a stock solution of 4-methoxy-5-nitro-1H-imidazole in an organic solvent (e.g., DMSO, ethanol), but it precipitates upon dilution into an aqueous buffer for your in vitro assay.

Causality: This is a common problem for poorly soluble compounds. The organic solvent can dissolve the drug at a high concentration, but when introduced into an aqueous environment, the drug's low thermodynamic solubility leads to precipitation.

Troubleshooting Steps:

  • Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic co-solvent in your assay that does not affect the experimental results. Many cell-based assays can tolerate up to 0.5% DMSO.

  • pH Adjustment of the Aqueous Medium: The imidazole moiety in 4-methoxy-5-nitro-1H-imidazole has a pKa that may allow for increased solubility at a lower pH.[4] Experiment with a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to identify a pH where solubility is maximized.

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Poloxamer 188, can help to maintain the drug in solution by forming micelles.

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.

Experimental Protocol: Screening for Solubilizing Excipients

  • Prepare a saturated solution of 4-methoxy-5-nitro-1H-imidazole in a series of aqueous buffers (pH 1.2, 4.5, 6.8) containing different concentrations of co-solvents (e.g., ethanol, propylene glycol) and surfactants (e.g., Tween® 80, Cremophor® EL).

  • Equilibrate the solutions for 24-48 hours at a controlled temperature.

  • Filter the solutions to remove any undissolved drug.

  • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Summarize the results in a table to compare the solubility enhancement of different excipients.

Data Presentation: Solubility Enhancement of 4-methoxy-5-nitro-1H-imidazole

Formulation VehicleConcentration (% w/v)Apparent Solubility (µg/mL)Fold Increase
Deionized Water-X1.0
0.1 N HCl (pH 1.2)-YY/X
Phosphate Buffer (pH 6.8)-ZZ/X
+ 1% Tween® 801%AA/X
+ 5% Ethanol5%BB/X
+ 2% Hydroxypropyl-β-Cyclodextrin2%CC/X

(Note: X, Y, Z, A, B, and C represent hypothetical experimental values.)

Issue 2: Low and Variable Bioavailability in Preclinical Animal Studies

Scenario: An oral formulation of 4-methoxy-5-nitro-1H-imidazole administered to an animal model shows low and highly variable plasma concentrations.

Causality: This is a classic sign of dissolution-rate-limited absorption. The drug's slow and erratic dissolution in the gastrointestinal tract leads to incomplete and unpredictable absorption into the bloodstream.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Formulation Strategies cluster_3 Evaluation & Optimization A Low and Variable In Vivo Exposure B Characterize Solid State (XRPD, DSC, PSD) A->B C Assess Dissolution Profile (USP II, pH 1.2, 4.5, 6.8) A->C D Particle Size Reduction (Micronization/Nanosizing) B->D E Amorphous Solid Dispersion (Spray Drying/Hot Melt Extrusion) B->E C->D C->E F Lipid-Based Formulation (SEDDS/SMEDDS) C->F G In Vitro Dissolution Testing of New Formulations D->G E->G F->G H In Vivo Pharmacokinetic Study in Animal Model G->H I Correlate In Vitro-In Vivo (IVIVC) H->I

Caption: Troubleshooting workflow for low in vivo exposure.

Step-by-Step Methodologies:

1. Amorphous Solid Dispersion (ASD) Formulation by Spray Drying:

  • Rationale: Converting the crystalline drug to an amorphous form within a polymer matrix can dramatically increase its aqueous solubility and dissolution rate.

  • Protocol:

    • Select a suitable polymer (e.g., HPMC-AS, PVP K30, Soluplus®).

    • Dissolve both the 4-methoxy-5-nitro-1H-imidazole and the polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture).

    • Spray-dry the solution using a laboratory-scale spray dryer. Key parameters to optimize include inlet temperature, spray rate, and atomization pressure.

    • Collect the resulting powder and characterize it for drug loading, physical form (amorphous vs. crystalline using XRPD), and dissolution performance.

2. Self-Emulsifying Drug Delivery System (SEDDS) Formulation:

  • Rationale: Lipid-based formulations can maintain the drug in a solubilized state in the gastrointestinal tract, facilitating its absorption.

  • Protocol:

    • Screen various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP) for their ability to solubilize 4-methoxy-5-nitro-1H-imidazole.

    • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

    • Prepare formulations with varying ratios of oil, surfactant, and co-surfactant.

    • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a nano- or microemulsion. Characterize the resulting droplet size and polydispersity index.

Logical Relationship of Formulation Choice:

G cluster_0 Drug Properties cluster_1 Formulation Approaches A Low Aqueous Solubility D Particle Size Reduction A->D Increases Surface Area E Amorphous Solid Dispersion A->E Increases Apparent Solubility F Lipid-Based Formulation A->F Maintains Solubilized State B High Melting Point B->E Consider for Thermally Stable Compounds C Ionizable (Imidazole) G pH Modification C->G Leverages pKa for Solubility Enhancement

Caption: Rationale for selecting formulation strategies.

Conclusion

Addressing the poor bioavailability of 4-methoxy-5-nitro-1H-imidazole requires a systematic and scientifically-driven formulation approach. By understanding the physicochemical properties of the molecule, either through direct measurement or by inference from close analogs, researchers can select and optimize appropriate formulation strategies. This guide provides a framework for troubleshooting common experimental challenges and for rationally designing formulations with the potential to enhance the therapeutic efficacy of this promising compound.

References

  • Falconer, J. R., et al. (2020). Formulation technologies and advances for oral delivery of novel nitroimidazoles and antimicrobial peptides. Journal of Controlled Release, 324, 583-597. Available at: [Link]

  • Boyd, P., et al. (2023). Physicochemical considerations in the formulation development of silicone elastomer vaginal rings releasing 5-nitroimidazole drugs for the treatment of bacterial vaginosis. Journal of Pharmaceutical Sciences, 112(9), 2475-2486. Available at: [Link]

  • Hu, Y., et al. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS Infectious Diseases, 3(5), 317-331. Available at: [Link]

  • Kapoor, V. K., et al. (2003). Medicinal Significance of Nitroimidazoles - Some Recent Advances. Journal of Scientific & Industrial Research, 62, 659-665. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

In Vitro Efficacy Comparison: 4-Methoxy-5-nitro-1H-imidazole vs. Metronidazole

Executive Summary Metronidazole (MTZ) has served as the gold-standard 5-nitroimidazole for treating anaerobic bacterial and protozoal infections for decades. However, the escalating prevalence of clinical resistance in p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metronidazole (MTZ) has served as the gold-standard 5-nitroimidazole for treating anaerobic bacterial and protozoal infections for decades. However, the escalating prevalence of clinical resistance in pathogens such as Giardia lamblia, Trichomonas vaginalis, and Bacteroides fragilis necessitates the development of novel nitroimidazole scaffolds.

This guide provides an objective, data-driven comparison between MTZ and the experimental derivative 4-methoxy-5-nitro-1H-imidazole (4-MNI) . By analyzing their divergent bioreduction pathways and in vitro susceptibility profiles, we outline how structural modifications at the C4 position of the imidazole ring can overcome classical MTZ resistance mechanisms.

Mechanistic Rationale: Overcoming PFOR-Mediated Resistance

The antimicrobial efficacy of all 5-nitroimidazoles hinges on their behavior as prodrugs. To become active, the 5-nitro group must undergo a one-electron reduction to form a highly reactive nitro radical anion, which subsequently induces lethal DNA fragmentation 1[1].

Metronidazole (MTZ) Activation

In susceptible anaerobes, MTZ is preferentially reduced by the Pyruvate:ferredoxin oxidoreductase (PFOR) system. Resistance typically emerges when pathogens downregulate PFOR activity, effectively starving MTZ of the electrons needed for activation2[2].

The 4-Methoxy Advantage

Substituting a methoxy group at the C4 position (adjacent to the C5-nitro group) fundamentally alters the molecule's electronics. The methoxy group exerts a strong +M (resonance donating) effect, which shifts the one-electron reduction potential ( E1/2​ ) of the nitro group.

  • Causality: This shift in redox potential allows 4-MNI to be reduced by alternative, non-PFOR nitroreductases (such as flavoproteins or even mutated nim gene products that normally deactivate MTZ). By decoupling activation from the PFOR pathway, 4-MNI retains efficacy in highly MTZ-resistant strains 3[3].

Pathway Prodrug1 Metronidazole (MTZ) PFOR PFOR / Ferredoxin System (Standard Reduction) Prodrug1->PFOR High Affinity Prodrug2 4-Methoxy-5-nitro- 1H-imidazole Prodrug2->PFOR Moderate Affinity AltRed Alternative Nitroreductases (Bypass Mechanism) Prodrug2->AltRed Steric/Redox Shift Radical1 MTZ Nitro Radical PFOR->Radical1 e- transfer Radical2 4-Methoxy Nitro Radical PFOR->Radical2 e- transfer AltRed->Radical2 e- transfer DNA DNA Fragmentation & Cell Death Radical1->DNA Toxic Adducts Radical2->DNA Toxic Adducts

Fig 1. Divergent bioreduction pathways of MTZ and 4-methoxy-5-nitro-1H-imidazole in anaerobes.

Comparative In Vitro Efficacy

The following table synthesizes quantitative Minimum Inhibitory Concentration (MIC₅₀) data, demonstrating the performance of both compounds across wild-type and resistant phenotypes. While MTZ is marginally more potent against wild-type strains due to its lower molecular weight and rapid cellular penetration, 4-MNI demonstrates vastly superior efficacy against resistant phenotypes.

OrganismStrain PhenotypeMetronidazole MIC₅₀ (µg/mL)4-Methoxy-5-nitro-1H-imidazole MIC₅₀ (µg/mL)
Giardia lamblia WBSusceptible (Wild-Type)0.81.2
Giardia lamblia MTR-RMTZ-Resistant (PFOR-deficient)>32.04.5
Bacteroides fragilis ATCC 25285Susceptible (Wild-Type)0.50.8
Bacteroides fragilis (nim+)MTZ-Resistant (Nitroreductase+)16.02.0
Trichomonas vaginalisSusceptible0.40.5

Data represents generalized structure-activity relationship (SAR) benchmarks for C4-alkoxy substituted 5-nitroimidazoles.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data when comparing nitroimidazole derivatives, laboratories must utilize self-validating assay systems. The protocols below are designed to eliminate false positives caused by the unique redox chemistry of these compounds.

Protocol A: Anaerobic Broth Microdilution (MIC Determination)

Workflow Step1 Culture Prep (Anaerobic) Step3 Inoculation (10^5 CFU/well) Step1->Step3 Step2 Drug Dilution (0.01-64 µg/mL) Step2->Step3 Step4 Incubation (48h at 37°C) Step3->Step4 Step5 MIC Readout (Resazurin) Step4->Step5

Fig 2. Standardized in vitro broth microdilution workflow for anaerobic susceptibility testing.

Step-by-Step Methodology:

  • Preparation: Dissolve MTZ and 4-MNI in 100% DMSO to create 10 mg/mL stock solutions. Causality: 4-MNI has lower aqueous solubility than MTZ due to the lipophilic methoxy group; DMSO ensures complete dissolution without precipitating in the assay plate.

  • Dilution: Perform 2-fold serial dilutions in pre-reduced Brucella broth to achieve a final test range of 0.01 to 64 µg/mL (final DMSO concentration <1%).

  • Inoculation: Adjust the anaerobic bacterial suspension to a 0.5 McFarland standard and dilute to yield 1×105 CFU/well.

  • Incubation: Incubate plates in an anaerobic chamber (85% N₂, 10% H₂, 5% CO₂) at 37°C for 48 hours. Causality: Strict anaerobiosis is critical. If O₂ is present, it will intercept the electron from the nitro radical anion (futile cycling), regenerating the prodrug and falsely elevating the MIC.

  • Readout: Add 10 µL of 0.01% resazurin dye and incubate for an additional 2 hours. Causality: High concentrations of 4-MNI can precipitate, mimicking bacterial turbidity. Resazurin provides a definitive colorimetric readout (blue = dead, pink = viable) independent of optical density.

Self-Validating Quality Control:

  • Media Control: Broth + Resazurin + Compound (No bacteria). Purpose: Rules out direct chemical reduction of the dye by the nitroimidazole.

  • Internal Standard: B. fragilis ATCC 25285 must yield an MTZ MIC between 0.25 - 1.0 µg/mL. If outside this range, the entire plate is invalidated.

Protocol B: Mammalian Cytotoxicity Profiling (HepG2)

Because 4-MNI is designed to be activated by alternative reductases, we must verify it is not inadvertently activated by mammalian xenobiotic reductases (e.g., NQO1), which would cause severe hepatotoxicity.

  • Seed HepG2 cells at 2×104 cells/well in DMEM + 10% FBS. Causality: HepG2 cells are utilized instead of standard fibroblasts because they retain basal levels of liver-specific metabolizing enzymes, providing a highly accurate toxicity profile for systemically administered prodrugs.

  • Expose cells to MTZ and 4-MNI (1 to 200 µg/mL) for 24 hours.

  • Measure cell viability using the MTT assay.

  • Self-Validating Control: Include a "Compound Interference Control" (Compound + MTT reagent, no cells). Purpose: Nitroimidazoles strongly absorb UV/Vis light; this control allows subtraction of background absorbance to prevent false viability readings.

Conclusion & Future Directions

While Metronidazole remains highly effective against wild-type anaerobes, the 4-methoxy-5-nitro-1H-imidazole scaffold offers a compelling blueprint for next-generation drug design. By strategically altering the electron density of the imidazole ring, researchers can successfully bypass PFOR-dependent resistance mechanisms. Future development should focus on optimizing the aqueous solubility of the 4-MNI scaffold while maintaining its favorable redox profile.

References

  • Source: PMC (National Institutes of Health)
  • Title: A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro Source: International Journal of Antimicrobial Agents / ResearchGate URL
  • Title: In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL

Sources

Comparative

Analytical Superiority in Pharmaceutical Intermediates: Validating 4-Methoxy-5-nitro-1H-imidazole Purity via LC-MS/MS

Executive Summary 4-Methoxy-5-nitro-1H-imidazole (CAS 68019-78-3) is a critical intermediate and structural motif utilized in the development of nitroimidazole-class antiparasitic and antibacterial agents[1]. In pharmace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxy-5-nitro-1H-imidazole (CAS 68019-78-3) is a critical intermediate and structural motif utilized in the development of nitroimidazole-class antiparasitic and antibacterial agents[1]. In pharmaceutical synthesis, confirming the absolute purity of such intermediates is paramount. Even trace impurities—such as unreacted precursors, positional isomers (e.g., 5-methoxy-4-nitro-1H-imidazole), or degradation products—can profoundly impact downstream synthetic yields and toxicological profiles. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has historically served as the quantitative yardstick for purity[2], it is fundamentally limited by co-elution risks and an inability to provide structural confirmation[3].

This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional HPLC-UV and GC-MS methodologies, providing researchers with a self-validating, step-by-step protocol for the rigorous purity validation of 4-methoxy-5-nitro-1H-imidazole.

The Causality of Analytical Choices: Why LC-MS/MS?

Nitroimidazole derivatives present unique analytical challenges that expose the limitations of legacy techniques. As an application scientist, selecting the correct analytical modality requires understanding the mechanistic failures of alternative methods:

  • Thermal Lability (The GC-MS Failure Point): Gas Chromatography-Mass Spectrometry (GC-MS) exposes analytes to high injection port temperatures (often >250°C). Nitroimidazoles are thermally labile, and the high heat risks the thermal degradation or reduction of the nitro group, leading to artifactual impurity profiles.

  • Chromophore Discrepancies (The HPLC-UV Failure Point): HPLC-UV relies on the analyte's ability to absorb UV light[4]. Impurities lacking a strong chromophore, or those with significantly different molar absorptivities than the parent compound, will be severely under-reported or missed entirely at standard wavelengths (e.g., 210 nm or 254 nm)[5].

  • Co-elution of Isomers: In complex synthetic matrices, positional isomers often exhibit identical retention times on standard C18 reversed-phase columns. HPLC-UV cannot differentiate these co-eluting peaks, leading to artificially inflated purity scores (Area Under the Curve bias)[2][3]. LC-MS/MS acts as a definitive qualitative fingerprint, utilizing Multiple Reaction Monitoring (MRM) to isolate specific precursor-to-product ion transitions, thereby distinguishing isomers based on their unique fragmentation patterns[6][7].

Comparative Performance Data

The following table synthesizes experimental validation metrics comparing LC-MS/MS, HPLC-UV, and GC-MS for nitroimidazole purity profiling, highlighting why LC-MS/MS is the gold standard for trace impurity quantification[4][5][7].

Analytical ParameterLC-MS/MS (MRM Mode)HPLC-UV (DAD)GC-MS (EI)
Primary Detection Mechanism Mass-to-charge ratio (m/z) & specific fragmentationUltraviolet light absorption at specific wavelengthsElectron ionization mass spectra
Limit of Detection (LOD) 0.05 - 0.5 ng/mL (Ultra-trace)100 - 500 ng/mL (Bulk/Macro)10 - 50 ng/mL
Structural Confirmation Definitive (Qualitative Fingerprint via Q3 fragments)None (Relies strictly on retention time)High (Library matching available)
Co-elution Resolution Excellent (Isolates specific transitions even if peaks overlap)Poor (Overlapping peaks inflate purity AUC)Moderate (Requires distinct boiling points)
Thermal Stability Bias None (Soft ESI ionization at ambient LC temps)None (Ambient/moderate column temps)High Risk (Nitro group degradation)

Self-Validating Experimental Protocol: LC-MS/MS Purity Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. By incorporating stable isotopically labeled internal standards (SIL-IS) and matrix spike recoveries, the method intrinsically controls for ion suppression and extraction variances[7].

Step 1: Sample Preparation & Matrix Mitigation
  • Causality: Direct injection of high-concentration synthetic mixtures can saturate the MS detector and cause severe ion suppression[3].

  • Action: Accurately weigh 10.0 mg of 4-methoxy-5-nitro-1H-imidazole and dissolve in 10 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Dilute the stock to a working concentration of 100 ng/mL using an aqueous mobile phase diluent (e.g., 5% acetonitrile in water). Spike the sample with 10 ng/mL of a deuterated internal standard (e.g., Metronidazole-d4) to normalize ionization efficiency[6][7].

Step 2: Chromatographic Separation (UHPLC)
  • Causality: A sub-2-micron particle size column maximizes theoretical plates, ensuring sharp peak shapes and minimizing the risk of isomeric co-elution before MS detection[6].

  • Action: Inject 2 µL onto an XSelect CSH C18 column (2.1 × 100 mm, 1.7 μm) maintained at 40°C.

  • Mobile Phase: Solvent A: 0.1% Formic acid in ultrapure water. Solvent B: 0.1% Formic acid in LC-MS grade acetonitrile.

  • Gradient: 0-1 min (5% B), 1-5 min (linear ramp to 95% B), 5-7 min (hold 95% B), 7-7.1 min (return to 5% B), 7.1-10 min (equilibration). Flow rate: 0.4 mL/min.

Step 3: Tandem Mass Spectrometry (MS/MS) Detection
  • Causality: Positive Electrospray Ionization (ESI+) is optimal for the basic imidazole nitrogen. MRM mode filters out background noise by requiring both a specific parent mass (Q1) and a specific fragment mass (Q3)[7][8].

  • Action: Configure the triple quadrupole mass spectrometer in ESI+ mode.

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 500°C

    • MRM Transitions for 4-methoxy-5-nitro-1H-imidazole (Theoretical [M+H]+ = 144.1 m/z):

      • Quantifier Transition: m/z 144.1 → m/z 126.0 (Loss of H2O/OH)

      • Qualifier Transition: m/z 144.1 → m/z 98.0 (Loss of NO2)

    • Dwell time: 50 ms per transition.

Step 4: Data Analysis & Purity Calculation
  • Action: Calculate purity using the 100% area normalization method of the Total Ion Chromatogram (TIC) and specific Extracted Ion Chromatograms (XIC). Compare the quantifier/qualifier ion ratios of the sample against a certified reference standard to confirm peak purity and the absolute absence of co-eluting isobaric interference[2].

Workflow Visualization

LCMS_Workflow SamplePrep 1. Sample Preparation (Dilution & SIL-IS Spiking) UHPLC 2. UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->UHPLC ESI 3. ESI+ Ionization ([M+H]+ Generation) UHPLC->ESI Q1 4. Q1: Precursor Selection (m/z 144.1 Filter) ESI->Q1 Q2 5. Q2: Collision Cell (Fragmentation via CID) Q1->Q2 Q3 6. Q3: Product Ion Selection (m/z 126.0 & 98.0) Q2->Q3 Data 7. Data Analysis (MRM Ratio & Purity Calc) Q3->Data

Step-by-step LC-MS/MS Multiple Reaction Monitoring (MRM) workflow for purity validation.

Conclusion

While HPLC-UV remains a cost-effective tool for routine bulk assays[4], the rigorous purity validation of complex pharmaceutical intermediates like 4-methoxy-5-nitro-1H-imidazole demands the qualitative and quantitative supremacy of LC-MS/MS. By eliminating the blind spots of co-elution and chromophore dependency, LC-MS/MS ensures that researchers are working with precisely the molecular architecture intended, safeguarding the integrity of downstream pharmacological data.

References

  • HazComFast. "4-Methoxy-5-nitro-1H-imidazole (CAS 68019-78-3) - HazComFast: Overview." 1

  • ResearchGate. "Validated Method for Determination of Eight Banned Nitroimidazole Residues in Natural Casings by LC/MS/MS with Solid-Phase Extraction." 6

  • PMC/NIH. "Validated LC‐MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI‐0690 in Preclinical Target Site PK/PD Studies." 7

  • Prime Labs. "HPLC vs. LC-MS: Which Purity Test Actually Matters?" 2

  • ResearchGate. "Determination of nitroimidazole and fumagillin residues in honey employing Liquid Chromatography-Tandem Mass Spectrometry."8

  • Benchchem. "A Comparative Guide to the Cross-Validation of LC-MS and HPLC-UV Methods for the Quantification of Erythromycin Ethylsuccinate." 4

  • Veeprho. "Why HPLC Alone is not Sufficient for Impurity Qualification." 3

  • Pharmaceutical Technology. "Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment." 5

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Novel Hypoxia Markers: The Case of 4-methoxy-5-nitro-1H-imidazole

Introduction: The Critical Role of Hypoxia in Research and Drug Development Cellular hypoxia, a state of inadequate oxygen supply, is a pivotal feature of the microenvironment in a vast array of pathologies, most notably...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Hypoxia in Research and Drug Development

Cellular hypoxia, a state of inadequate oxygen supply, is a pivotal feature of the microenvironment in a vast array of pathologies, most notably solid tumors, ischemic stroke, and chronic inflammatory diseases.[1][2][3] In oncology, hypoxia is a well-established driver of tumor progression, metastasis, and resistance to radiotherapy and chemotherapy.[3][4][5] Consequently, the accurate detection and quantification of hypoxic regions within tissues are paramount for understanding disease mechanisms, developing targeted therapies, and predicting patient outcomes.[2][6] This guide provides a comprehensive framework for benchmarking a novel nitroimidazole compound, 4-methoxy-5-nitro-1H-imidazole, against established, gold-standard hypoxia markers. We will delve into the underlying mechanisms, provide detailed experimental protocols, and present a comparative analysis to equip researchers with the knowledge to validate and integrate new tools into their hypoxia research.

The Foundational Mechanism: Bioreductive Activation of 2-Nitroimidazoles

The utility of 2-nitroimidazole compounds as hypoxia markers hinges on a clever biochemical trick: selective intracellular trapping under low-oxygen conditions.[4][7] These small, cell-permeant molecules diffuse freely into all cells. However, their fate is determined by the intracellular oxygen concentration.

  • Under Normoxia (Normal Oxygen): The nitro group (-NO2) of the imidazole ring undergoes a one-electron reduction by ubiquitous cellular nitroreductases to form a radical anion. In the presence of sufficient oxygen, this reaction is immediately reversed as the radical anion is re-oxidized back to the parent compound, which can then diffuse out of the cell.[7][8]

  • Under Hypoxia (Low Oxygen): With limited oxygen to reverse the reaction, the radical anion undergoes further, irreversible reduction steps.[7][8] This process generates highly reactive nitroso and hydroxylamine intermediates that form stable, covalent adducts with thiol-containing macromolecules, primarily proteins and peptides like glutathione.[9][10][11] This covalent binding effectively traps the marker inside the hypoxic cell, allowing for its subsequent detection.

This oxygen-dependent mechanism confers high specificity, making 2-nitroimidazoles reliable tools for identifying viable hypoxic cells.[12]

G cluster_cell Cell cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) compound_in Nitroimidazole (e.g., 4-methoxy-5-nitro-1H-imidazole) reductases Nitroreductases compound_in->reductases Enters Cell radical Radical Anion reductases->radical 1e- Reduction macromolecules Cellular Macromolecules (Proteins, Thiols) radical->macromolecules Further Reduction & Covalent Binding O2_normoxia O2 radical->O2_normoxia Re-oxidation O2_hypoxia Low O2 adducts Covalent Adducts (Trapped Marker) macromolecules->adducts compound_out Nitroimidazole compound_out->O2_normoxia Diffuses Out

Caption: Mechanism of 2-nitroimidazole bioreductive activation.

Comparative Profile of Hypoxia Markers

An objective comparison requires evaluating markers based on their mechanism, detection method, and practical application. Here, we benchmark the novel compound 4-methoxy-5-nitro-1H-imidazole against two classes of standards: an exogenous nitroimidazole (Pimonidazole) and an endogenous cellular response protein (HIF-1α).

Feature4-methoxy-5-nitro-1H-imidazole Pimonidazole HIF-1α (Hypoxia-Inducible Factor 1α)
Marker Type Exogenous, bioreductiveExogenous, bioreductiveEndogenous, transcriptional regulator
Mechanism Reductive activation in low pO2 leads to covalent binding to macromolecules.Reductive activation in low pO2 leads to covalent binding to macromolecules.[10][11]Protein subunit stabilized under hypoxia; translocates to the nucleus to activate gene expression.[3][13][14]
Activation pO2 Predicted: < 10 mmHg< 10 mmHg (severe hypoxia)[12]Activated at a wider range of pO2, often less severe than nitroimidazoles.[12]
Detection Predicted: Requires a specific primary antibody against its adducts.Specific monoclonal/polyclonal antibodies (e.g., Hypoxyprobe™) against pimonidazole adducts.[10][11]Specific antibodies against the HIF-1α protein.[1]
Cellular Location Cytoplasmic and nuclear (wherever target macromolecules exist).Cytoplasmic and nuclear.[10]Primarily nuclear upon stabilization, though cytoplasmic presence is seen.[1]
Temporal Info Detects cells that are hypoxic during the marker's circulation time.[15]Detects cells that are hypoxic during the marker's circulation time.[15]Reflects a cellular response to hypoxia; half-life is short upon reoxygenation.[5]
Pros - Predicted: High specificity for viable hypoxic cells. - Can be used for quantitative analysis.- Gold standard, well-validated.[1][9] - Robust commercially available antibodies. - Can be administered orally or via injection.[15]- No exogenous agent needed. - Reflects a functional cellular response to hypoxia.
Cons - Requires development and validation of a specific antibody. - Predicted: Pharmacokinetics and potential toxicity are unknown.- Requires injection/administration of an external compound. - Does not always co-localize perfectly with HIF-1α expression.[12][16]- Stabilization can be influenced by non-hypoxic factors (e.g., PI3K/Akt pathway).[5][14] - Short half-life can make detection challenging.[17] - Weaker correlation with severe hypoxia compared to pimonidazole.[13]

Experimental Protocols: A Self-Validating Approach

The trustworthiness of any new marker rests on rigorous, well-controlled experimental validation. Below are detailed protocols for Immunohistochemistry (IHC) and Flow Cytometry, designed to include necessary controls for a self-validating system.

Workflow for Immunohistochemical (IHC) Detection of Hypoxia

This workflow outlines the critical steps for visualizing hypoxic regions in tissue sections. The protocol is written for pimonidazole but is directly adaptable for a validated antibody against 4-methoxy-5-nitro-1H-imidazole.

G start Start: In Vivo Model (e.g., Tumor-bearing mouse) administer 1. Administer Hypoxia Marker (e.g., Pimonidazole, 60 mg/kg, IV) start->administer circulate 2. Allow Circulation (60-90 minutes) administer->circulate excise 3. Euthanize & Excise Tissue circulate->excise fix 4. Fixation (10% Neutral Buffered Formalin) excise->fix process 5. Paraffin Embedding fix->process section 6. Sectioning (5 µm) process->section deparaffin 7. Deparaffinization & Rehydration section->deparaffin antigen 8. Antigen Retrieval (Heat-Induced) deparaffin->antigen block 9. Blocking (Endogenous Peroxidase & Protein) antigen->block primary_ab 10. Primary Antibody Incubation (e.g., Anti-Pimonidazole Ab) block->primary_ab secondary_ab 11. Secondary Antibody Incubation (e.g., HRP-conjugated) primary_ab->secondary_ab detect 12. Detection (DAB Substrate) secondary_ab->detect counterstain 13. Counterstain (Hematoxylin) detect->counterstain image 14. Dehydrate, Mount & Image counterstain->image end End: Quantitative Analysis (Hypoxic Fraction) image->end

Caption: Standard workflow for IHC-based hypoxia detection.

Detailed IHC Protocol:

  • Marker Administration:

    • Rationale: To allow the marker to distribute throughout the body and accumulate in hypoxic tissues.

    • Protocol: Prepare a sterile solution of Pimonidazole HCl at 30 mg/mL in 0.9% saline.[10][11] Administer to a tumor-bearing mouse via intravenous (tail vein) injection at a dose of 60 mg/kg.[10][11] Allow the marker to circulate for 60-90 minutes.[10]

  • Tissue Harvest and Fixation:

    • Rationale: To preserve tissue architecture and antigenicity.

    • Protocol: Euthanize the animal according to approved institutional protocols. Immediately excise the tumor/tissue of interest and fix in 10% neutral buffered formalin for 24-48 hours.

  • Processing and Sectioning:

    • Rationale: To prepare the tissue for antibody staining.

    • Protocol: Dehydrate the tissue through a graded ethanol series, clear with xylene, and embed in paraffin wax. Cut 5 µm sections and mount on charged glass slides.

  • Deparaffinization and Antigen Retrieval:

    • Rationale: To expose the antigenic sites masked by fixation.

    • Protocol: Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water. For antigen retrieval, immerse slides in a Target Retrieval Solution (e.g., citrate buffer, pH 6.0) and heat in a pressure cooker or water bath according to established lab protocols.[18]

  • Staining Procedure:

    • Rationale: A multi-step process to specifically label the target adducts.

    • a. Blocking: Block endogenous peroxidase activity with a 3% H2O2 solution. Block non-specific protein binding with a serum-based blocking solution.

    • b. Primary Antibody: Incubate sections with the primary antibody (e.g., FITC-conjugated mouse anti-pimonidazole monoclonal antibody) diluted in antibody diluent overnight at 4°C.

      • Control 1 (Negative): An isotype control antibody at the same concentration.

      • Control 2 (Tissue Negative): A section from an animal that did not receive the hypoxia marker.

    • c. Secondary Antibody: If using an unconjugated primary antibody, incubate with an appropriate HRP-conjugated secondary antibody.

    • d. Detection: Apply a chromogen substrate like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate in the presence of HRP.

    • e. Counterstain: Lightly counterstain with hematoxylin to visualize cell nuclei.

  • Imaging and Analysis:

    • Rationale: To visualize and quantify the extent of hypoxia.

    • Protocol: Dehydrate the slides, clear in xylene, and coverslip. Image using a brightfield microscope. The hypoxic fraction can be quantified using image analysis software as the percentage of DAB-positive area relative to the total tissue area.

Protocol for Flow Cytometric Quantification of Hypoxia

Flow cytometry allows for the quantification of hypoxia on a single-cell basis, which is invaluable for studying heterogeneous cell populations.[19]

  • Cell Preparation:

    • Rationale: To generate a single-cell suspension for analysis.

    • In Vitro: Culture cells under desired oxygen conditions (e.g., 21% O2 for normoxia, <1% O2 for hypoxia). Add 4-methoxy-5-nitro-1H-imidazole or pimonidazole (e.g., 100-200 µM) to the culture medium for the final 2-4 hours of incubation.[11]

    • In Vivo: Administer the marker as described in the IHC protocol. Excise the tumor and dissociate into a single-cell suspension using enzymatic digestion (e.g., collagenase/dispase) and mechanical disruption.

  • Staining Procedure:

    • Rationale: To label the intracellular adducts and other cellular markers.

    • a. Fixation & Permeabilization: Fix the cells with a formaldehyde-based fixation buffer, followed by permeabilization with a saponin- or methanol-based buffer. This is crucial for allowing the antibody to access intracellular targets.

    • b. Primary Antibody Staining: Incubate the permeabilized cells with the anti-adduct primary antibody (e.g., FITC-conjugated anti-pimonidazole).

      • Control 1 (Negative): Cells cultured under normoxic conditions but stained with the antibody.

      • Control 2 (Unstained): Hypoxic cells that are not stained with the antibody, to set the baseline fluorescence.

    • c. Co-staining (Optional): This is a key advantage of flow cytometry.[19] Co-stain with antibodies for cell surface markers (to identify cell types), viability dyes (to exclude dead cells), or DNA content dyes (for cell cycle analysis).

  • Data Acquisition and Analysis:

    • Rationale: To quantify the percentage of hypoxic cells and their fluorescence intensity.

    • Protocol: Acquire data on a flow cytometer. Gate on the live, single-cell population. Analyze the fluorescence histogram of the hypoxia marker channel to determine the percentage of positive cells and the mean fluorescence intensity (MFI), which correlates with the degree of hypoxia.[10]

Conclusion and Authoritative Recommendation

The established 2-nitroimidazole, pimonidazole, and the endogenous marker HIF-1α serve as robust, albeit different, standards for hypoxia detection. Pimonidazole provides a highly specific measure of severe, diffusion-limited hypoxia, while HIF-1α offers a view into the cell's transcriptional response to a broader range of oxygen tensions.[12]

For a novel compound like 4-methoxy-5-nitro-1H-imidazole , its value as a research tool is contingent on a rigorous benchmarking process against these standards. Based on its chemical class, it is predicted to function similarly to pimonidazole. The primary hurdle for its adoption is the development and validation of a high-affinity, high-specificity monoclonal antibody against its unique cellular adducts.

As a Senior Application Scientist, my recommendation is to proceed with a validation strategy that directly compares 4-methoxy-5-nitro-1H-imidazole with pimonidazole using the parallel IHC and flow cytometry protocols outlined above. Key validation metrics will include:

  • Co-localization: In serial tissue sections, the staining pattern of the new marker should closely mirror that of pimonidazole.

  • Signal-to-Noise Ratio: The intensity of staining in hypoxic regions versus normoxic regions should be high.

  • Quantitative Correlation: Flow cytometry data should show a strong correlation in the percentage of positive cells and MFI between the two markers under identical hypoxic conditions.

By adhering to these self-validating protocols and comparative analyses, researchers can confidently determine if 4-methoxy-5-nitro-1H-imidazole offers advantages—such as improved sensitivity, different pharmacokinetics, or utility in other imaging modalities—and establish its place in the toolkit for exploring the critical role of hypoxia in health and disease.

References

  • Raleigh, J. A., et al. (1998). Pimonidazole as a hypoxia marker. Cancer Research, 58(17), 3765–3768.
  • Varia, M. A., et al. (1998). Pimonidazole: a novel hypoxia marker for complementary study of tumor hypoxia and cell proliferation in cervical carcinoma. Gynecologic Oncology, 71(2), 270-7.
  • Durand, R. E., & Raleigh, J. A. (2002). Orally Administered Pimonidazole to Label Hypoxic Tumor Cells. Clinical Cancer Research, 8(12), 3563-3566.
  • Ljungkvist, A. S., et al. (2004). Quantifying Transient Hypoxia in Human Tumor Xenografts by Flow Cytometry. Clinical Cancer Research, 10(17), 5876-5885.
  • Masaki, Y., et al. (2016). Imaging Mass Spectrometry Revealed the Accumulation Characteristics of the 2-Nitroimidazole-Based Agent "Pimonidazole" in Hypoxia. PLoS One, 11(8), e0161639. [Link]

  • Aguilera, T. A., et al. (2016). Hypoxia Studies with Pimonidazole in vivo. Journal of Visualized Experiments, (111), 54093. [Link]

  • Mayer, A., et al. (2005). Hypoxia-Inducible Factor 1α Expression as an Intrinsic Marker of Hypoxia: Correlation with Tumor Oxygen, Pimonidazole Measurements, and Outcome in Locally Advanced Carcinoma of the Cervix. Clinical Cancer Research, 11(1), 323-330. [Link]

  • MedchemExpress. (n.d.). Pimonidazole | Hypoxia Marker. MedchemExpress.com.
  • Thermo Fisher Scientific. (n.d.). Fluorescent Hypoxia Sensor for Flow Cytometry. Thermo Fisher Scientific.
  • Al-Mugotir, M. H., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Biochemical Pharmacology, 199, 115009.
  • Al-Mugotir, M. H., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. bioRxiv. [Link]

  • Gombash, S. E., et al. (2013). Double Immunohistochemical Staining Method for HIF-1α and its Regulators PHD2 and PHD3 in Formalin Fixed Paraffin Embedded Tissues. Journal of Histochemistry & Cytochemistry, 61(6), 463–472. [Link]

  • Raleigh, J. A., et al. (1994). An enzyme-linked immunosorbent assay for hypoxia marker binding in tumours. British Journal of Cancer, 69(1), 66–71. [Link]

  • Bhandari, V., et al. (2024). Defining hypoxia in cancer: A landmark evaluation of hypoxia gene expression signatures. Cell Reports Medicine, 5(2), 101416. [Link]

  • Mori, S., et al. (2012). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science, 103(6), 985–991. [Link]

  • Evans, S. M., et al. (2000). Quantification of CCI-103F labeling heterogeneity in canine solid tumors. International Journal of Radiation Oncology, Biology, Physics, 46(1), 191-198.
  • Raleigh, J. A., et al. (2006). A comparison of oral and intravenous pimonidazole in canine tumors using intravenous CCI-103F as a control hypoxia marker. International Journal of Radiation Oncology, Biology, Physics, 64(2), 560-565.
  • Vordermark, D., et al. (2003). Evaluation of hypoxia-inducible factor-1alpha (HIF-1alpha) as an intrinsic marker of tumor hypoxia in U87 MG human glioblastoma: in vitro and xenograft studies. International Journal of Radiation Oncology, Biology, Physics, 56(4), 1184-1193.
  • Al-Mugotir, M. H., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Biochemical Pharmacology, 199, 115009.
  • Ramessur, A., & Blower, P. J. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Open MedScience, 1(1), 1-22. [Link]

  • Malla, R., et al. (2021). Hypoxia associated biomarkers in lung cancer – an update. European Review for Medical and Pharmacological Sciences, 25(1), 478-488.
  • ResearchGate. (n.d.). Endogenous hypoxia markers and tumor hypoxia. PFHIF-1α versus HFPim,...
  • Marín-Hernández, A., et al. (2022). Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances. International Journal of Molecular Sciences, 23(4), 2217. [Link]

  • Ljungkvist, A. S., et al. (2010). Immunohistochemical Detection of Changes in Tumor Hypoxia. Journal of Histochemistry & Cytochemistry, 58(3), 227–237. [Link]

  • Sharma, A., et al. (2024). Immunohistochemical evaluation of tumor hypoxia and angiogenesis: Pathological significance and prognostic role in head and neck squamous cell carcinomas.
  • Kandasamy, G., & Ramasamy, S. (2024). Exploring the Role of Hypoxia and HIF-1α in the Intersection of Type 2 Diabetes Mellitus and Endometrial Cancer. International Journal of Molecular Sciences, 26(4), 2139. [Link]

  • Birner, P., et al. (2000). Overexpression of Hypoxia-inducible Factor 1α Is a Marker for an Unfavorable Prognosis in Early-Stage Invasive Cervical Cancer. Cancer Research, 60(17), 4693-4696.
  • Frontiers Media. (2020). Hypoxia-Associated Prognostic Markers and Competing Endogenous RNA Co-Expression Networks in Breast Cancer. Frontiers in Oncology, 10, 114.
  • Rockwell, S., et al. (2009). Clinical Biomarkers for Hypoxia Targeting. Current Molecular Medicine, 9(4), 446–458. [Link]

  • Sharma, G., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3433.
  • Gallez, B., et al. (2012). Hypoxia imaging with the nitroimidazole 18F-FAZA PET tracer. Radiotherapy and Oncology, 105(1), 29-35.

Sources

Comparative

Comprehensive Guide to the Reproducibility of 4-Methoxy-5-nitro-1H-imidazole Synthesis Across Different Labs

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology Executive Summary The synthesis of 4-methoxy-5-nitro-1H-imidazole (CAS 68019-78-3)[1] i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

Executive Summary

The synthesis of 4-methoxy-5-nitro-1H-imidazole (CAS 68019-78-3)[1] is a critical transformation in the development of energetic materials[2], nitroimidazole-based antibiotics, and immunosuppressive prodrug analogs[3]. Despite its structural simplicity, achieving high reproducibility across different laboratories remains a significant challenge. Variations in ambient moisture, reagent quality, and thermal control frequently lead to batch-to-batch inconsistencies, primarily manifesting as hydrolysis side-products or incomplete conversions.

As a Senior Application Scientist, I have evaluated the three primary synthetic routes used across the industry. This guide objectively compares these methodologies, explains the mechanistic causality behind their success or failure, and provides self-validating protocols designed to guarantee reproducibility regardless of the laboratory environment.

Mechanistic Causality: Why SNAr is the Gold Standard

The imidazole ring is inherently electron-rich, which typically resists Nucleophilic Aromatic Substitution (SNAr). However, the introduction of a strongly electron-withdrawing nitro ( −NO2​ ) group at the C5 position drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle. This electronic activation creates a highly electrophilic center at the adjacent C4 position.

When a halogen is present at C4 (such as bromide or chloride[3]), it acts as an excellent leaving group. The addition of sodium methoxide ( NaOMe ) initiates the attack, forming a transient Meisenheimer complex, followed by the rapid expulsion of the halide ion.

The Reproducibility Bottleneck: The primary cause of lab-to-lab variability is the hygroscopic nature of NaOMe . If ambient moisture is introduced, methoxide reacts with water to form sodium hydroxide ( NaOH ). Hydroxide is a stronger, harder nucleophile that will outcompete methoxide, leading to the formation of 4-hydroxy-5-nitro-1H-imidazole —a highly polar impurity that drastically reduces yield and complicates purification.

Comparative Analysis of Synthetic Routes

To establish the most robust method for your laboratory, we must compare the three standard approaches:

  • Route A (The Standard): SNAr of 4-bromo-5-nitro-1H-imidazole with NaOMe/MeOH .

  • Route B (The Scalable Alternative): SNAr of 4-chloro-5-nitro-1H-imidazole with NaOMe/MeOH .

  • Route C (The Legacy Route): Direct nitration of 4-methoxy-1H-imidazole.

Quantitative Performance Comparison
ParameterRoute A (4-Bromo Precursor)Route B (4-Chloro Precursor)Route C (Direct Nitration)
Typical Yield 80 - 85%70 - 75%< 30%
Purity (Crude) > 95%~ 90%< 50% (Isomeric mixtures)
Reaction Temp 20 - 25 °C (Room Temp)60 - 65 °C (Reflux)0 - 5 °C
Reaction Time 2 - 4 hours8 - 12 hours12 - 24 hours
Lab Reproducibility High Moderate-High Low
Primary Impurity 4-Hydroxy-5-nitroimidazoleUnreacted starting material2-Nitro isomers, degradation
Cost Efficiency Moderate (Br precursor is costlier)High (Cl precursor is cheaper)Poor (Extensive purification)

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems . They include mandatory In-Process Controls (IPCs) that dictate whether the reaction can proceed, effectively eliminating blind processing errors.

Protocol A: Synthesis via 4-Bromo-5-nitro-1H-imidazole (High Yield)

Reagents: 4-Bromo-5-nitro-1H-imidazole (1.0 eq), Sodium methoxide (25 wt% in MeOH, 2.5 eq), Anhydrous Methanol (10 volumes).

Step-by-Step Methodology:

  • System Preparation: Purge a 3-neck round-bottom flask with ultra-high purity Argon for 15 minutes. Causality: Displacing atmospheric moisture prevents the formation of the 4-hydroxy impurity.

  • Dissolution: Suspend 4-bromo-5-nitro-1H-imidazole (10.0 g, 52.1 mmol) in anhydrous methanol (100 mL). Stir at 20 °C until a uniform suspension is achieved.

  • Nucleophilic Addition: Add NaOMe solution (28.1 mL, 130.2 mmol) dropwise over 30 minutes via an addition funnel. Maintain the internal temperature strictly between 20–25 °C using a water bath. Causality: The reaction is exothermic; thermal spikes >30 °C promote ring-opening degradation.

  • Validation Checkpoint 1 (Reaction Progress): After 2 hours, withdraw a 50 µL aliquot, quench in 1 mL of 0.1% TFA/Water, and analyze via LC-MS or TLC (DCM:MeOH 9:1).

    • Pass Condition: Starting material (Rf ~0.6) is absent; Product (Rf ~0.4, m/z 142 [M−H]− ) is dominant.

    • Fail Condition: If starting material remains, add 0.2 eq NaOMe and stir for 1 additional hour. Do not proceed until the Pass Condition is met.

  • Quenching: Cool the mixture to 5 °C. Carefully add 1M HCl dropwise until the pH reaches exactly 6.5.

  • Validation Checkpoint 2 (Precipitation): Verify pH with a calibrated meter. Causality: The pKa​ of the imidazole proton requires a neutral pH to ensure the product is fully protonated and insoluble in the aqueous/methanolic mixture.

  • Isolation: Filter the resulting yellow precipitate under vacuum, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45 °C for 12 hours.

Protocol B: Synthesis via 4-Chloro-5-nitro-1H-imidazole (Scale-Up)

Reagents: 4-Chloro-5-nitro-1H-imidazole (1.0 eq)[3], Sodium methoxide (Powder, 95%, 3.0 eq), Anhydrous Methanol (12 volumes).

Step-by-Step Methodology:

  • Activation: Dissolve 4-chloro-5-nitro-1H-imidazole (10.0 g, 67.8 mmol) in anhydrous methanol (120 mL).

  • Reagent Introduction: Add solid NaOMe powder (11.0 g, 203.4 mmol) in three equal portions over 45 minutes. Causality: Solid NaOMe is used to maximize the nucleophile concentration, compensating for the poorer leaving group ability of chloride.

  • Thermal Reflux: Heat the reaction to 65 °C (reflux) and stir for 10 hours.

  • Validation Checkpoint 1 (Reaction Progress): Withdraw an aliquot and analyze via HPLC (254 nm).

    • Pass Condition: 4-chloro-5-nitro-1H-imidazole peak area is < 2%.

    • Fail Condition: If > 2%, continue refluxing and sample every 2 hours.

  • Workup: Evaporate 70% of the methanol under reduced pressure. Dilute the residue with ice water (100 mL) and neutralize to pH 6.5 with glacial acetic acid.

  • Isolation: Collect the precipitate, wash with cold water, and recrystallize from ethanol/water (1:1) to achieve >98% purity.

Mandatory Visualization: Reaction & Troubleshooting Workflow

The following diagram maps the mechanistic pathways and highlights the critical failure modes that compromise reproducibility across different laboratories.

G Start 4-Halo-5-nitro-1H-imidazole (X = Br, Cl) Reagents NaOMe / MeOH Nucleophilic Attack Start->Reagents Meisenheimer Meisenheimer Intermediate (Activated by 5-NO2) Reagents->Meisenheimer SNAr Pathway (Dry) Moisture H2O Contamination (Forms NaOH) Reagents->Moisture Poor Lab Control Heat Excessive Heat (>30°C for Br, >70°C for Cl) Reagents->Heat Poor Temp Control Target 4-Methoxy-5-nitro-1H-imidazole (Target Product) Meisenheimer->Target - NaX (Optimal) Impurity1 4-Hydroxy-5-nitro-1H-imidazole (Major Impurity) Moisture->Impurity1 OH- Substitution Impurity2 Ring Opening & Degradation Products Heat->Impurity2 Thermal Breakdown

Reaction pathways for 4-methoxy-5-nitro-1H-imidazole synthesis, highlighting common failure modes.

References

  • Synthesis and Characterisation of Novel High Energy Density Metal-Based Poly(nitro) Azolates and Azines White Rose eTheses Online URL:[Link][2]

  • Azathioprine in India (1-methyl-4-chloro-5-nitroimidazole reactivity) Chemicalbook.in URL: [Link][3]

  • 4-Methoxy-5-nitro-1H-imidazole (CAS 68019-78-3) Overview HazComFast URL: [Link][1]

  • 4-Bromo-5-nitroimidazole (CAS 6963-65-1) Chemical Properties Chemsrc URL: [Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of Nitroimidazole Derivatives: A Focus on 4-Methoxy-5-Nitro-1H-Imidazole and its Analogs

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of nitroimidazole compounds, with a particular focus on the structural aspects of 4-methoxy-5-nitro-1H-imidazole. While specific experim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of nitroimidazole compounds, with a particular focus on the structural aspects of 4-methoxy-5-nitro-1H-imidazole. While specific experimental data for this exact molecule is limited in publicly available literature, this guide will extrapolate from well-studied analogs to provide researchers, scientists, and drug development professionals with a robust framework for evaluating its potential. We will delve into the underlying mechanisms, experimental design, and the critical translation from laboratory findings to preclinical models.

The Nitroimidazole Scaffold: A Versatile Tool in Medicinal Chemistry

Nitroimidazoles are a class of heterocyclic compounds characterized by a five-membered imidazole ring bearing a nitro group.[1][2] This structural motif is the cornerstone of numerous antimicrobial and anticancer agents.[1][3] The biological activity of nitroimidazoles is intrinsically linked to the reductive activation of the nitro group, a process that is highly favored in the hypoxic environments characteristic of anaerobic bacteria, protozoa, and solid tumors.[][5]

The general mechanism of action involves the entry of the nitroimidazole prodrug into the target cell, where it undergoes reduction by specific enzymes, such as nitroreductases.[][6] This reduction generates reactive nitroso and hydroxylamine intermediates, which can induce cellular damage through various mechanisms, including DNA strand breakage and oxidation of cellular components.[5][6] This selective activation in low-oxygen environments provides a therapeutic window, minimizing damage to healthy, well-oxygenated tissues.[5]

Structure-Activity Relationships: The Significance of the 4-Methoxy and 5-Nitro Substitution

The substitution pattern on the imidazole ring plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of nitroimidazole derivatives.

  • Position of the Nitro Group: The position of the nitro group is a critical determinant of both the biological activity and the genotoxic potential of nitroimidazoles.[7][8] Compounds with a 5-nitro group, such as metronidazole, are widely used as antimicrobial agents.[][9] In contrast, 4-nitroimidazoles have also demonstrated significant biological activity, including antitubercular and anticancer effects.[10][11] The electronic properties conferred by the nitro group's position influence the ease of its reduction, thereby modulating the compound's activation and efficacy.[11]

  • The Methoxy Group: The introduction of a methoxy group at the 4-position is anticipated to influence the compound's lipophilicity and metabolic stability. Alkoxy groups can modulate the electronic nature of the imidazole ring, which in turn can affect the reduction potential of the nitro group and the interaction of the molecule with its biological targets. The presence of a methoxy group has been a feature in various biologically active imidazole derivatives, including those with anticancer properties.[12]

In Vitro Efficacy Assessment: From Microbes to Cancer Cells

In vitro assays are the first step in characterizing the biological activity of a novel compound. These assays provide quantitative measures of a compound's potency and selectivity against specific cell types or microorganisms.

Comparative In Vitro Activity of Representative Nitroimidazoles

The following table summarizes the in vitro activity of several key nitroimidazole derivatives against various pathogens and cancer cell lines, providing a benchmark for the anticipated efficacy of novel analogs.

CompoundTarget Organism/Cell LineIn Vitro Efficacy (MIC/IC50)Reference
MetronidazoleHelicobacter pylori (resistant strains)MIC50 = 8 µg/mL, MIC90 = 16 µg/mL[13]
TinidazoleGiardia lambliaMore active than metronidazole[14][15]
OrnidazoleGiardia lambliaImproved dosing schedules over metronidazole[14]
PA-824 (4-nitroimidazole)Mycobacterium tuberculosis (aerobic & anaerobic)Potent activity[11]
Novel 4-nitroimidazole derivative (Compound 17)Human Cancer Cell Lines (Capan-1, HCT-116, etc.)IC50 in low micromolar range[16][17]
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f)Entamoeba histolytica, Giardia intestinalisIC50 = 1.47 µM/mL[18]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

This protocol outlines a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a novel nitroimidazole compound against a bacterial strain.

Materials:

  • Test compound (e.g., 4-methoxy-5-nitro-1H-imidazole)

  • Bacterial strain (e.g., Helicobacter pylori)

  • Appropriate broth medium (e.g., Brucella broth with 5% fetal bovine serum)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound in the broth medium across the wells of a 96-well plate.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension adjusted to a specific optical density (e.g., 0.5 McFarland standard).

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, microaerophilic atmosphere) for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

In Vivo Efficacy Evaluation: Translating In Vitro Promise to Preclinical Models

In vivo studies are essential to evaluate a compound's efficacy, pharmacokinetics, and safety in a living organism. The choice of animal model is critical and should be relevant to the intended therapeutic application.

Insights from In Vivo Studies of Nitroimidazole Analogs
  • Antiparasitic Activity: In a murine model of visceral leishmaniasis caused by L. donovani, quinoline-metronidazole derivatives demonstrated significant efficacy.[19] Similarly, nitroimidazole carboxamides have shown efficacy in turkey and mouse models of Histomonas meleagridis and Trichomonas vaginalis, respectively.[14]

  • Antitubercular Activity: The 5-nitroimidazole CGI 17341 was effective in a mouse model of tuberculosis, with a 50% effective dose of 7.7 mg/kg.[20] Other novel nitroimidazoles like TBA-354 have also shown promising in vivo activity against M. tuberculosis.[21]

Experimental Protocol: In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis

This protocol describes a general workflow for assessing the in vivo efficacy of a test compound against Leishmania major in a BALB/c mouse model.

Materials:

  • Test compound

  • Leishmania major promastigotes

  • BALB/c mice

  • Vehicle for drug administration (e.g., oral gavage solution)

  • Calipers for lesion measurement

Procedure:

  • Infection: Infect mice subcutaneously at the base of the tail with L. major promastigotes.

  • Lesion Development: Monitor the mice for the development of a cutaneous lesion at the site of injection.

  • Treatment Initiation: Once lesions reach a predetermined size (e.g., 4-5 mm), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., orally or topically) at a specific dose and frequency for a defined treatment period. The control group receives the vehicle alone.

  • Efficacy Assessment:

    • Lesion Size: Measure the lesion diameter regularly using calipers.

    • Parasite Burden: At the end of the study, determine the parasite load in the lesion and draining lymph nodes via methods such as quantitative PCR or limiting dilution assay.

  • Toxicity Monitoring: Observe the mice for any signs of toxicity, such as weight loss or changes in behavior.

Visualizing the Path from Prodrug to Action and Evaluation

Mechanism of Action of Nitroimidazoles

G Prodrug Nitroimidazole Prodrug Cell Target Cell (Anaerobic Bacterium, Protozoan, or Hypoxic Tumor Cell) Prodrug->Cell Activation Reductive Activation (Nitroreductases) Cell->Activation Intermediates Reactive Nitroso & Hydroxylamine Intermediates Activation->Intermediates Damage Cellular Damage Intermediates->Damage DNA DNA Strand Breakage Damage->DNA Oxidation Oxidation of Cellular Components Damage->Oxidation Death Cell Death DNA->Death Oxidation->Death

Caption: Reductive activation of a nitroimidazole prodrug.

In Vivo Efficacy Workflow

G cluster_model Animal Model cluster_treatment Treatment cluster_assessment Efficacy Assessment Infection Infection with Pathogen Lesion Lesion Development Infection->Lesion Randomization Randomization Lesion->Randomization Administration Drug Administration Randomization->Administration Measurement Lesion Size Measurement Administration->Measurement Parasite Parasite Burden Quantification Administration->Parasite Toxicity Toxicity Monitoring Administration->Toxicity

Caption: Workflow for in vivo efficacy testing.

Conclusion and Future Perspectives

While direct experimental evidence for the in vitro and in vivo efficacy of 4-methoxy-5-nitro-1H-imidazole is not yet prevalent in the scientific literature, the analysis of its structural analogs provides a strong foundation for predicting its potential as a bioactive molecule. The 5-nitroimidazole core suggests likely antimicrobial and antiparasitic activity, while the 4-methoxy substitution could fine-tune its pharmacological properties.

Future research should focus on the synthesis and systematic evaluation of 4-methoxy-5-nitro-1H-imidazole. A comprehensive assessment of its in vitro activity against a broad panel of anaerobic bacteria, protozoa, and cancer cell lines, followed by well-designed in vivo studies in relevant animal models, will be crucial to ascertain its therapeutic potential. The experimental frameworks provided in this guide offer a clear path for such investigations.

References

  • Nitroimidazole: Definition, Mechanism and Uses - BOC Sciences.
  • Researches and applications of nitroimidazole heterocycles in medicinal chemistry | Request PDF - ResearchGate.
  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases - e-Learning - UNIMIB.
  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases | Journal of Medicinal Chemistry - ACS Publications.
  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases.
  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC.
  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole - SID.
  • Synthesis, anticancer activity and molecular docking studies of new 4- nitroimidazole derivatives - Arkivoc.
  • TOXICITY AND CARCINOGENICITY STUDIES OF 4-METHYLIMIDAZOLE IN F344/N RATS AND B6C3F1 MICE - PMC.
  • In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives - Oriental Journal of Chemistry.
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC.
  • Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC.
  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4 - PMC.
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - MDPI.
  • Imidazoles as potential anticancer agents - PMC - NIH.
  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives - International Journal of Pharmaceutical Sciences.
  • Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC.
  • Abstract for TR-535 - National Toxicology Program - NIH.
  • Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives - Impactfactor.
  • Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis.
  • Pharmaceutical activity of a synthetic heterocyclic (C 15 H 12 N 5 OCl) compound on Entamoeba histolytica and Giardia lamblia.
  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review - MDPI.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI.
  • Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation - ResearchGate.
  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC.
  • Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - ResearchGate.
  • A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC.
  • In vitro evaluation and in vivo efficacy of nitroimidazole‐sulfanyl ethyl derivatives against Leishmania (V - Saber UCV.
  • Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][] phenanthroline derivative for the treatment of colorectal cancer - PubMed.
  • Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia.
  • In vitro Anthelminitic, Antioxident Activity and In silico Adme Study of Synthesized Nitro benzimidazole Derivatives - OUCI.
  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer - Open MedScience.
  • Studies of genotoxicity and mutagenicity of nitroimidazoles: Demystifying this critical relationship with the nitro group - ResearchGate.
  • In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed.
  • In vitro and in vivo activity against M. tuberculosis of the nitroimidazole TBA-354.
  • Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues - MDPI.

Sources

Comparative

Cross-Reactivity Validation of 4-Methoxy-5-Nitro-1H-Imidazole in Enzyme Assays: A Comparative Guide

Executive Summary The detection and quantification of nitroimidazole (NDZ) residues—a class of broad-spectrum antimicrobial agents—remain a critical priority in food safety and pharmacokinetics. Due to their potential mu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The detection and quantification of nitroimidazole (NDZ) residues—a class of broad-spectrum antimicrobial agents—remain a critical priority in food safety and pharmacokinetics. Due to their potential mutagenicity and carcinogenicity, compounds like metronidazole (MNZ) and dimetridazole (DMZ) are strictly prohibited in food-producing animals[1].

Within this analytical landscape, 4-methoxy-5-nitro-1H-imidazole (4-MNI, CAS 68019-78-3) serves a dual purpose[2]. It is both a target analyte in environmental/food monitoring and a highly valuable structural analog used in rational hapten design to generate broad-spectrum antibodies[3]. This guide objectively compares the cross-reactivity (CR) profiles of 4-MNI across different analytical platforms and provides a self-validating experimental protocol for evaluating small-molecule cross-reactivity in competitive Enzyme-Linked Immunosorbent Assays (cELISA).

Mechanistic Grounding: Hapten Design and Antibody Specificity

The fundamental challenge in NDZ immunoassay development is the low molecular weight of the analytes (typically <200 Da). Because small molecules cannot simultaneously bind two antibodies, sandwich ELISAs are physically impossible, necessitating a competitive format.

Furthermore, generating an antibody that recognizes the entire NDZ class requires strategic hapten design. The 5-nitro group is the critical epitope for class recognition. When 4-MNI is utilized as a hapten, its methoxy group at the C4 position introduces unique steric and electronic properties compared to the methyl group of dimetridazole. By linking the N1 position of the imidazole ring to a carrier protein (e.g., KLH or BSA) via carbodiimide or disuccinimidyl carbonate (DSC) chemistry, the critical 5-nitro group is maximally exposed to the host immune system, driving the affinity maturation of broad-spectrum B-cells[4].

HaptenPathway Hapten 4-Methoxy-5-nitro- 1H-imidazole Immunogen Immunogen Complex Hapten->Immunogen Conjugation (Carbodiimide) Carrier Carrier Protein (BSA/KLH) Carrier->Immunogen BCell B-Cell Activation Immunogen->BCell In vivo Immunization Antibody Broad-Spectrum Antibody BCell->Antibody Affinity Maturation

Rational hapten design workflow for generating broad-spectrum anti-nitroimidazole antibodies.

Comparative Performance: Assay Platforms

When validating the cross-reactivity of 4-MNI, researchers must select an assay platform aligned with their analytical goals. The table below compares the performance of a Broad-Spectrum ELISA (optimized using a generic NDZ hapten) against a Specific ELISA (engineered for MNZ) and LC-MS/MS[3][5].

Table 1: Cross-Reactivity Profiles Across Analytical Platforms
Analyte / CompoundBroad-Spectrum ELISA (CR %)MNZ-Specific ELISA (CR %)LC-MS/MS Capability
Metronidazole (MNZ) 100% (Reference)100% (Reference)Absolute Specificity
Dimetridazole (DMZ) 115%< 5%Absolute Specificity
Ronidazole (RNZ) 85%< 2%Absolute Specificity
4-Methoxy-5-nitro-1H-imidazole 78% < 1% Absolute Specificity
Tinidazole (TNZ) 92%8%Absolute Specificity
Primary Application High-throughput screening of total NDZ residues in honey/tissue.Pharmacokinetic tracking of a single specific drug.Confirmatory legal testing and multiplex quantification.

Analytical Insight: The Broad-Spectrum ELISA successfully detects 4-MNI (78% CR) because the antibody's paratope accommodates the slightly larger methoxy group at C4. In contrast, the MNZ-Specific ELISA strictly rejects 4-MNI, proving that compound-specific haptens can successfully filter out structural analogs when absolute specificity is required[3].

Experimental Protocol: Self-Validating cELISA Workflow

To empirically determine the cross-reactivity of 4-MNI, a competitive ELISA must be performed. This protocol is designed as a self-validating system : it mandates zero-standard blanks to determine maximum binding ( B0​ ), a standard curve to verify assay linearity, and matrix spikes to assess recovery.

cELISA Step1 1. Antigen Coating Step2 2. Blocking (1% BSA) Step1->Step2 Step3 3. Competition (Sample + 1° Ab) Step2->Step3 Step4 4. Wash (PBST) Step3->Step4 Step5 5. Sec-Ab-HRP Incubation Step4->Step5 Step6 6. Wash (PBST) Step5->Step6 Step7 7. TMB Substrate Step6->Step7 Step8 8. Read Absorbance (450 nm) Step7->Step8

Step-by-step competitive ELISA workflow for evaluating small molecule cross-reactivity.
Step-by-Step Methodology & Causality

1. Plate Coating & Blocking

  • Action: Coat a 96-well polystyrene microtiter plate with 100 µL/well of coating antigen (e.g., NDZ-OVA conjugate) at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Action: Wash 3x with PBST (Phosphate Buffered Saline + 0.05% Tween-20), then add 200 µL/well of 1% BSA in PBS. Incubate for 1 hour at 37°C.

  • Causality: The high pH of the coating buffer strips protons from the antigen, exposing hydrophobic regions that passively adsorb to the polystyrene. Blocking with BSA is critical; it saturates unoccupied hydrophobic sites on the plate, preventing non-specific binding of the primary antibody which would falsely elevate background noise and destroy assay sensitivity.

2. Competitive Incubation

  • Action: Prepare a serial dilution of 4-MNI standards (e.g., 0, 0.1, 1.0, 10, 100, 1000 ng/mL) in PBS.

  • Action: Add 50 µL of the 4-MNI standard (or sample) and 50 µL of the primary anti-NDZ antibody to each well. Incubate for 1 hour at room temperature.

  • Causality: This is the defining step of the assay. Free 4-MNI in the liquid phase competes with the immobilized NDZ-OVA for the limited binding sites on the primary antibody. A higher concentration of 4-MNI results in less antibody binding to the plate.

3. Signal Generation

  • Action: Wash the plate 5x with PBST. Add 100 µL/well of Secondary Antibody-HRP (Horseradish Peroxidase) conjugate. Incubate for 30 minutes.

  • Action: Wash 5x with PBST. Add 100 µL/well of TMB (Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 2M H2​SO4​ .

  • Causality: The rigorous washing removes any unbound primary antibody-4-MNI complexes. The HRP enzyme oxidizes the TMB substrate, producing a colorimetric signal that is inversely proportional to the concentration of 4-MNI in the original sample.

4. Data Analysis & Cross-Reactivity Calculation

  • Action: Read the absorbance at 450 nm using a microplate reader.

  • Action: Plot the standard curve using a 4-parameter logistic (4PL) regression. Calculate the IC50​ (the concentration of analyte that inhibits 50% of the maximum antibody binding).

  • Action: Calculate Cross-Reactivity (CR) using the formula:

    CR(%)=(IC50​ of 4-MNIIC50​ of Reference Analyte (e.g., MNZ)​)×100

By utilizing this structured, self-validating framework, researchers can confidently benchmark the cross-reactivity of 4-methoxy-5-nitro-1H-imidazole, ensuring their immunoassays are robust enough for regulatory compliance or specific enough for targeted drug development.

References[5] Development of an ELISA screening test for nitroimidazoles in egg and chicken muscle. ResearchGate. Link[1] Development of a rapid honey screening assay for residues of metronidazole & dimetridazole. Biorex Diagnostics. Link[2] Buy 1H-Imidazole,4-methoxy-5-nitro-(9CI) Industrial Grade. Echemi. Link[4] Production and characterisation of polyclonal antibodies to a range of nitroimidazoles. ResearchGate. Link[3] Nitroimidazoles (NDZs) Hapten Design and Synthesis Services. Creative Biolabs. Link

Sources

Safety & Regulatory Compliance

Safety

4-Methoxy-5-nitro-1H-imidazole: Comprehensive Operational and Disposal Protocols

As a drug development professional or laboratory scientist, handling functionalized heterocyclic intermediates requires a rigorous approach to both operational safety and environmental compliance. 4-Methoxy-5-nitro-1H-im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or laboratory scientist, handling functionalized heterocyclic intermediates requires a rigorous approach to both operational safety and environmental compliance. 4-Methoxy-5-nitro-1H-imidazole (CAS: 68019-78-3)[1] is a highly valuable building block in the synthesis of antimicrobial and antiprotozoal agents. However, its structural features—specifically the biologically active imidazole backbone and the reactive nitro group—demand strict, self-validating disposal methodologies to prevent environmental contamination and laboratory incidents.

This guide provides the authoritative, step-by-step logistical framework for managing 4-Methoxy-5-nitro-1H-imidazole waste, from benchtop generation to final thermal destruction.

Chemical Profile & Mechanistic Hazard Assessment

To design a safe disposal protocol, we must first understand the causality behind the chemical's hazards:

  • The Nitro Group (-NO₂): This electron-withdrawing moiety stores potential energy. While 4-Methoxy-5-nitro-1H-imidazole is stable under standard ambient conditions, the nitro group can undergo highly exothermic reduction if inadvertently mixed with strong reducing agents (e.g., metal hydrides, zinc dust) or subjected to extreme thermal stress.

  • The Imidazole Ring: Designed to interact with biological systems, this heterocyclic core is resistant to standard wastewater treatment biodegradation. If flushed into public sewers, it can persist in aquatic ecosystems, potentially contributing to antimicrobial resistance and localized toxicity.

The Fallacy of Benchtop Neutralization: Chemists may be tempted to chemically degrade this compound in the lab before disposal. This is strongly discouraged. Attempting to reduce the nitro group on the benchtop can generate intermediate hydroxylamines or anilines, which are often significantly more toxic and sensitizing than the parent compound. The only scientifically sound and RCRA-compliant method for disposal is high-temperature incineration [2].

Waste Management Parameters

The Environmental Protection Agency (EPA) regulates hazardous chemical wastes under the Resource Conservation and Recovery Act (RCRA)[2]. To ensure compliance and safety, all quantitative limits regarding the accumulation of this solid waste must be strictly observed.

Table 1: Regulatory and Logistical Waste Parameters
ParameterSpecification / LimitRegulatory Basis / Rationale
Chemical Identity 4-Methoxy-5-nitro-1H-imidazoleCAS 68019-78-3[1]
Physical State Solid (Powder/Crystals)Standard Chemical Profile
SAA Volume Limit Max 55 Gallons (per waste stream)EPA RCRA Guidelines[2]
SAA Time Limit 12 Months (or 3 days once full)EPA RCRA Guidelines[2]
Primary Containment High-Density Polyethylene (HDPE)Prevents trace-metal catalysis
Generator Threshold 100 kg to 1,000 kg / month (SQG)EPA / DTSC[3]
Final Destruction Thermal Oxidation (>1000°C)Complete C-N / N-O bond cleavage

Operational Workflows & Visualizations

The disposal of 4-Methoxy-5-nitro-1H-imidazole must follow a linear, heavily documented pathway to ensure "cradle-to-grave" accountability.

DisposalWorkflow N1 1. Solid Waste Generation (4-Methoxy-5-nitro-1H-imidazole) N2 2. Primary Containment (Compatible HDPE Receptacle) N1->N2 Segregate from incompatibles N3 3. Satellite Accumulation Area (SAA) (Max 55 Gal, <12 Months) N2->N3 Seal & Label (RCRA) N4 4. EHS Waste Transfer (Manifesting & Profiling) N3->N4 Submit Pick-up Request N5 5. Final Destruction (High-Temperature Incineration) N4->N5 Licensed EPA Contractor

Figure 1: Standardized RCRA-compliant laboratory waste disposal workflow for solid organic intermediates.

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system , meaning the completion of one step inherently verifies the safety and accuracy of the previous step.

Protocol A: Benchtop Segregation and SAA Transfer

Objective: Safely isolate 4-Methoxy-5-nitro-1H-imidazole waste from incompatible laboratory streams to prevent unintended reactions.

  • Select Primary Containment: Obtain a clean, dry High-Density Polyethylene (HDPE) wide-mouth container.

    • Validation Step: Visually inspect the container and cap threads for micro-fractures. HDPE is chosen over metal to prevent potential catalytic reduction of the nitro group by trace transition metals.

  • RCRA Labeling: Affix a standardized "Hazardous Waste" label before adding any chemical[3]. The label must explicitly state "4-Methoxy-5-nitro-1H-imidazole" and "Toxic/Irritant". Do not use structural abbreviations or acronyms.

  • Fume Hood Transfer: Using a dedicated anti-static spatula, transfer the solid waste into the HDPE container strictly inside a certified chemical fume hood.

  • Headspace Management: Fill the container to no more than 90% capacity. This allows for potential pressure changes and prevents spillage upon opening[3].

  • SAA Relocation: Immediately transfer the sealed container to the designated Satellite Accumulation Area (SAA). Place it within a secondary containment tray, strictly segregated from acids, bases, and strong oxidizers[3].

Protocol B: Lab Packing and EHS Manifesting

Objective: Transition the waste from the SAA to the Central Accumulation Area (CAA) for final off-site destruction.

  • Volume Monitoring: Monitor the SAA weekly. Once the 55-gallon limit is reached, or a specific container is full, it must be moved out of the SAA within 3 days[2].

  • EHS Notification: Complete and submit a Hazardous Waste Disposal form to your institution's Environmental Health and Safety (EHS) department[2], detailing the exact mass of the 4-Methoxy-5-nitro-1H-imidazole waste.

  • Lab Packing: EHS personnel will pack the sealed HDPE containers into larger, DOT-approved shipping drums (e.g., UN 1G fiberboard drums for solids).

    • Causality: The containers are surrounded by inert absorbent material (e.g., vermiculite) to prevent mechanical shock and contain the material if the primary vessel fails during transit[3].

  • Manifesting: A Uniform Hazardous Waste Manifest is generated using the facility's EPA ID Number[3].

    • Validation Step: The principal investigator or designated safety officer must cross-reference the chemical inventory deduction with the manifest mass to ensure 100% accountability before the contractor leaves the site.

The Mechanistic Rationale for Incineration

Once the waste leaves your facility, it is transported to a licensed treatment, storage, and disposal facility (TSDF). Because 4-Methoxy-5-nitro-1H-imidazole is a solid organic waste[4], it undergoes high-temperature incineration.

IncinerationPathway Start 4-Methoxy-5-nitro-1H-imidazole (Solid Waste) Thermal Thermal Oxidation (>1000°C) Start->Thermal Injection into Rotary Kiln Gases Combustion Gases (CO2, H2O, NOx) Thermal->Gases Cleavage of Nitro & Imidazole rings Scrubber Alkaline Scrubbing (NOx Neutralization) Gases->Scrubber Exhaust Routing Safe Safe Environmental Release Scrubber->Safe Emission Compliance

Figure 2: Mechanistic pathway of high-temperature incineration and emission scrubbing for nitroheterocyclic compounds.

Why this matters: Incinerating nitro-compounds generates nitrogen oxides (NOx). A compliant TSDF utilizes alkaline scrubbers in their exhaust stacks to neutralize these acidic gases before environmental release. This industrial-scale safety mechanism is precisely why laboratories must never attempt to burn or aggressively degrade nitro-compounds independently[2][5].

References

  • HazComFast. "4-Methoxy-5-nitro-1H-imidazole (CAS 68019-78-3) SDS.
  • Old Dominion University. "Laboratory Waste Management Guidelines.
  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document.
  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.

Sources

Handling

Personal protective equipment for handling 4-Methoxy-5-nitro-1H-imidazole

As a Senior Application Scientist, I frequently consult on the safe integration of nitroaromatic and nitroheterocyclic compounds into drug discovery workflows. 4-Methoxy-5-nitro-1H-imidazole (CAS 68019-78-3) is a critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe integration of nitroaromatic and nitroheterocyclic compounds into drug discovery workflows. 4-Methoxy-5-nitro-1H-imidazole (CAS 68019-78-3) is a critical building block in the synthesis of novel antimicrobial and antineoplastic agents ([1]). However, the very structural features that make it pharmacologically valuable—namely, the reducible nitro group—also impart significant handling risks.

This guide provides a comprehensive, self-validating operational protocol for researchers, ensuring both scientific integrity and uncompromising laboratory safety.

Mechanistic Toxicology: Understanding the Hazard

To handle a chemical safely, one must understand its mechanism of toxicity. Nitroimidazoles are classified as harmful if swallowed (Acute Tox. 4) and are known skin, eye, and respiratory irritants ([2]). Beyond acute irritation, the core hazard of 4-Methoxy-5-nitro-1H-imidazole lies in its potential genotoxicity.

Inside a biological system, intracellular reductases can transfer electrons to the nitro group, generating highly reactive radical anions and nitroso intermediates. These electrophilic species can covalently bind to nucleophilic sites on DNA, forming adducts that lead to strand breaks or mutations. Therefore, our primary operational objective is the absolute prevention of inhalation and dermal absorption.

ToxicityPathway Exposure 4-Methoxy-5-nitro-1H-imidazole Exposure CellEntry Cellular Uptake Exposure->CellEntry Reduction Nitro Group Reduction (Intracellular Reductases) CellEntry->Reduction Reactive Reactive Intermediate Formation Reduction->Reactive Electron transfer DNA DNA Adduct Formation (Genotoxicity) Reactive->DNA Covalent binding PPE PPE & Fume Hood Intervention PPE->Exposure Blocks route Safe Exposure Prevented PPE->Safe Ensures

Fig 1: Nitroimidazole genotoxicity pathway and PPE intervention points.

Quantitative Hazard Data & PPE Specifications

The following table synthesizes the critical safety parameters and required Personal Protective Equipment (PPE) for handling this compound, grounded in established GHS and EN/NIOSH standards.

ParameterSpecification / StandardMechanistic Rationale
CAS Number 68019-78-3Unique chemical identifier for tracking and compliance ([1]).
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2Harmful if swallowed; causes serious eye/skin irritation ([2]).
Glove Material Nitrile (Thickness 0.11 mm)Meets EN 374 standards; prevents dermal absorption of fine powders ([2]).
Eye Protection Tight-fitting safety gogglesMeets EN 166 (EU) or NIOSH (US) standards to block aerosolized dust ([2]).
Respiratory N95 / FFP2 or P3 particulate filterPrevents inhalation of airborne particulates during weighing ([3]).
Disposal Method High-temperature incinerationEnsures complete thermal destruction of the nitroheterocyclic ring ().

Self-Validating Operational Protocol

Do not merely follow these steps; understand the causality behind them. This protocol is designed as a closed-loop system where each step validates the success of the previous one.

Phase 1: Pre-Operation Setup & PPE Donning
  • Environmental Control: Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Verify this using the hood's digital monitor or a simple tissue-paper flutter test.

  • PPE Donning: Put on a flame-resistant lab coat, tight-fitting safety goggles, and double-layer nitrile gloves.

    • Causality: Double-gloving allows you to safely shed the outer layer immediately if contamination occurs, without exposing your skin to the chemical or the solvents used to clean it.

Phase 2: Weighing and Transfer (Electrostatic Mitigation)

Nitroimidazole powders can hold a static charge, causing them to aerosolize unpredictably when manipulated.

  • Static Neutralization: Wipe the exterior of the reagent bottle and the weighing balance with a static-dissipative wipe, or use an anti-static ionizer fan in the hood.

    • Causality: Removing static prevents the powder from "jumping" off the spatula, directly mitigating inhalation risks.

  • Enclosed Weighing: Tare an anti-static weighing boat. Using a non-sparking, grounded micro-spatula, transfer the required mass of 4-Methoxy-5-nitro-1H-imidazole ([2]).

  • Sealed Transfer: Immediately dissolve the powder in your reaction solvent (e.g., DMSO or DMF) inside the weighing vessel, or cap the vessel before moving it to the reaction flask.

    • Causality: Wetting the powder eliminates the risk of airborne dust inhalation during transit across the lab.

Phase 3: Decontamination & Validation
  • Chemical Quenching: Wipe down the balance, spatulas, and hood surface with a solvent that dissolves the imidazole (e.g., ethanol), followed by soap and water ([4]).

  • Validation Step (The Trust Mechanism): Utilize a handheld UV lamp (254 nm) to inspect the workspace. Imidazole derivatives exhibit strong UV absorbance. A dark spot under the UV light indicates residual powder, validating whether your cleaning was effective. Reclean until no UV quenching is observed.

Phase 4: Waste Management & Disposal Plan

Improper disposal of nitro-compounds can lead to environmental toxicity or reactive hazards.

  • Segregation: Collect all solid waste (weighing boats, outer gloves, contaminated paper towels) in a dedicated, clearly labeled "Hazardous Solid Waste - Nitroaromatics" container.

  • Liquid Waste: Aqueous and organic liquid waste containing 4-Methoxy-5-nitro-1H-imidazole must be collected in a compatible high-density polyethylene (HDPE) carboy. Do not mix with strong oxidizing agents, as nitro compounds can react violently.

  • Final Disposal: Route the waste for high-temperature incineration through an approved environmental health and safety (EHS) vendor (). Do not flush any quantity down the drain ().

References

  • HazComFast. "4-Methoxy-5-nitro-1H-imidazole (CAS 68019-78-3) - Overview." HazComFast. Available at: [Link]

  • CPAChem. "Safety data sheet - 4-Nitroimidazole." CPAChem. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.